N-ethyl-3-hydroxybenzamide
描述
Structure
3D Structure
属性
IUPAC Name |
N-ethyl-3-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-10-9(12)7-4-3-5-8(11)6-7/h3-6,11H,2H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEARKGOSBVSNJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90524826 | |
| Record name | N-Ethyl-3-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90524826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15788-98-4 | |
| Record name | N-Ethyl-3-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90524826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-ethyl-3-hydroxybenzamide chemical properties
An In-depth Technical Guide to the Chemical Properties of N-ethyl-3-hydroxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-ethyl-3-hydroxybenzamide is a substituted aromatic amide, a chemical scaffold of significant interest in medicinal chemistry and materials science. As a derivative of 3-hydroxybenzoic acid, it belongs to a class of compounds known for a wide array of biological activities. This guide provides a comprehensive overview of its chemical properties, synthesizing available data with expert analysis to support research and development activities. We will delve into its chemical identity, propose robust methodologies for its synthesis and analysis, predict its spectroscopic signature, and explore its potential metabolic fate based on established biochemical pathways of analogous structures. This document is designed to serve as a foundational resource, empowering researchers to confidently incorporate N-ethyl-3-hydroxybenzamide into their discovery and development pipelines.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental identity and physical characteristics. These properties govern its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability.
Chemical Identifiers
A consistent and unambiguous identification is critical for regulatory compliance, literature searches, and scientific communication.
| Identifier | Value | Source |
| IUPAC Name | N-ethyl-3-hydroxybenzamide | [1] |
| CAS Number | 15788-98-4 | [1][2] |
| Molecular Formula | C₉H₁₁NO₂ | [2] |
| Molecular Weight | 165.19 g/mol | [2] |
| Canonical SMILES | CCNC(=O)C1=CC(=CC=C1)O | [3] |
| InChI Key | NGMMGKYJUWYIIG-UHFFFAOYSA-N | [4] |
Physicochemical Data
While extensive experimental data for this specific molecule is not widely published, we can compile known values and predict others based on its structure. These parameters are essential for designing experimental conditions, from dissolution for in vitro assays to formulation development.
| Property | Value / Predicted Value | Notes |
| Physical State | Solid | Based on typical benzamide derivatives. |
| Melting Point | Not experimentally determined in available literature. | Expected to be a crystalline solid with a melting point likely above 100°C, similar to related isomers and parent structures like 3-hydroxybenzamide. |
| Solubility | Low water solubility is predicted.[5] | The phenolic hydroxyl group and amide moiety provide some polarity, but the benzene ring and ethyl group confer significant hydrophobic character. Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF. |
| pKa | ~8.5 - 9.5 (Phenolic Hydroxyl) | The acidity of the phenolic proton is the most significant. This value is an estimate based on m-hydroxybenzoic acid derivatives and is crucial for understanding ionization state at physiological pH. |
| Storage | Store at -20°C.[2] | Recommended for long-term stability to prevent potential degradation, especially oxidation of the phenol group. |
Synthesis and Purification Workflow
A reliable and reproducible synthetic route is paramount for any research program. The most direct and common approach to synthesizing N-ethyl-3-hydroxybenzamide is through the coupling of 3-hydroxybenzoic acid and ethylamine. Below, we detail a robust protocol using a standard carbodiimide coupling agent, which is favored for its mild conditions and high efficiency, preserving the sensitive phenolic hydroxyl group.
Proposed Synthetic Pathway: Amide Coupling
The core of this synthesis is the formation of an amide bond. Direct reaction between a carboxylic acid and an amine is generally unfavorable and requires high temperatures. The use of a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (Hydroxybenzotriazole) creates a highly reactive intermediate that is readily attacked by the amine nucleophile (ethylamine). This process is efficient at room temperature and minimizes side reactions.
Caption: Proposed synthesis of N-ethyl-3-hydroxybenzamide via EDC/HOBt coupling.
Detailed Experimental Protocol
This protocol is a self-validating system. Successful execution should yield a product whose identity and purity can be confirmed using the spectroscopic methods outlined in Section 4.0.
-
Reagent Preparation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxybenzoic acid (1.0 eq) in an anhydrous polar aprotic solvent like Dimethylformamide (DMF) or Dichloromethane (DCM). The choice of solvent is critical; DMF is excellent for solubility, while DCM simplifies workup.
-
Add Hydroxybenzotriazole (HOBt) (1.1 eq). HOBt serves to suppress racemization (if applicable) and improve efficiency by forming an activated ester intermediate, which is less prone to side reactions than the initial O-acylisourea intermediate.
-
-
Activation:
-
Cool the solution to 0°C in an ice bath. This is a crucial step to manage the exothermicity of the reaction and maintain the stability of the activated intermediate.
-
Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise. The reaction mixture is typically stirred at 0°C for 30 minutes to ensure complete activation of the carboxylic acid.
-
-
Amine Addition:
-
Add ethylamine (1.2-1.5 eq) dropwise to the reaction mixture, ensuring the temperature remains at 0°C. An excess of the amine is used to drive the reaction to completion.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC), looking for the consumption of the 3-hydroxybenzoic acid starting material.
-
-
Aqueous Workup:
-
Upon completion, dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate.
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl or 5% citric acid solution) to remove any unreacted ethylamine, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted 3-hydroxybenzoic acid and HOBt. The water-soluble EDC-urea byproduct will also be removed during these aqueous washes.
-
Finally, wash with brine to remove residual water.
-
-
Purification:
-
Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude solid is then purified, typically by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.
-
Alternatively, if the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed to yield the final, highly purified N-ethyl-3-hydroxybenzamide.
-
Spectroscopic and Structural Characterization
| Technique | Predicted Features | Rationale |
| ¹H NMR | δ 1.1-1.3 ppm (t, 3H): -CH₃ of ethyl group.δ 3.3-3.5 ppm (q, 2H): -CH₂- of ethyl group.δ 6.9-7.5 ppm (m, 4H): Aromatic protons.δ ~8.0 ppm (br s, 1H): Amide N-H proton.δ ~9.5 ppm (br s, 1H): Phenolic O-H proton. | The ethyl group will show a characteristic triplet-quartet pattern. The aromatic region will display a complex splitting pattern consistent with 1,3-disubstitution. The amide and phenolic protons are broad and their chemical shifts are concentration and solvent-dependent; they are also exchangeable with D₂O. |
| ¹³C NMR | δ ~15 ppm: -CH₃δ ~35 ppm: -CH₂-δ ~115-130 ppm: Four aromatic C-H carbons.δ ~135 ppm: Aromatic quaternary carbon (C-1).δ ~158 ppm: Aromatic quaternary carbon attached to -OH (C-3).δ ~168 ppm: Amide carbonyl carbon (C=O). | The number and type of carbon atoms can be confirmed. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be used to differentiate between CH, CH₂, and CH₃ carbons. |
| IR Spectroscopy | ~3300 cm⁻¹ (broad): O-H stretch (phenol).~3200 cm⁻¹ (sharp): N-H stretch (secondary amide).~3050 cm⁻¹: Aromatic C-H stretch.~2950 cm⁻¹: Aliphatic C-H stretch.~1640 cm⁻¹ (strong): C=O stretch (Amide I band).~1540 cm⁻¹: N-H bend (Amide II band). | The presence of the key functional groups—phenol, secondary amide, and the aromatic ring—can be unequivocally confirmed by these characteristic absorption bands. |
| Mass Spectrometry (EI) | [M]⁺ at m/z = 165: Molecular ion peak.m/z = 137: Loss of ethyl group (-CH₂CH₃).m/z = 121: McLafferty rearrangement product or loss of C=O from the previous fragment.m/z = 93: Represents the hydroxy-phenyl fragment. | Electron Impact (EI) mass spectrometry will show the molecular ion and predictable fragmentation patterns corresponding to the cleavage of the amide bond and other characteristic losses. |
Putative Metabolic Pathways
The metabolic fate of a drug candidate is a critical component of its development profile. While no direct metabolic studies on N-ethyl-3-hydroxybenzamide have been published, a probable pathway can be constructed based on studies of structurally related compounds, such as N-ethylbenzamide.[7] The metabolism is likely to proceed via two major routes: Phase I hydrolysis and Phase II conjugation.
Caption: Putative metabolic pathways for N-ethyl-3-hydroxybenzamide.
Expertise & Causality:
-
Phase I - Hydrolysis: The primary and most probable metabolic transformation is the hydrolysis of the amide bond, catalyzed by amidase enzymes prevalent in the liver and other tissues. This reaction cleaves the molecule into 3-hydroxybenzoic acid and ethylamine.[7] This pathway is common for many amide-containing drugs and xenobiotics as it introduces or exposes functional groups, increasing water solubility and preparing the molecule for further metabolism.
-
Phase II - Conjugation: The phenolic hydroxyl group is a prime site for Phase II conjugation reactions. This is a detoxification pathway that significantly increases the polarity of the molecule, facilitating its excretion.
-
Glucuronidation: UDP-glucuronosyltransferases (UGTs) can attach a glucuronic acid moiety to the hydroxyl group.
-
Sulfation: Sulfotransferases (SULTs) can add a sulfate group. The parent compound itself, N-ethyl-3-hydroxybenzamide, could undergo direct conjugation at the hydroxyl group, competing with the hydrolysis pathway.
-
Potential Pharmacological Profile
Derivatives of hydroxybenzoic acid are well-documented for their diverse biological activities.[8] This provides a strong rationale for investigating the pharmacological potential of N-ethyl-3-hydroxybenzamide.
-
Antimicrobial Activity: Parabens (esters of 4-hydroxybenzoic acid) are widely used as antimicrobial preservatives. The core phenolic structure is key to this activity. It is plausible that N-ethyl-3-hydroxybenzamide could exhibit antibacterial or antifungal properties.[8][9]
-
Anti-inflammatory and Analgesic Activity: The structures of many non-steroidal anti-inflammatory drugs (NSAIDs) contain a benzoic acid scaffold. The well-known analgesic, ethenzamide (2-ethoxybenzamide), is a structural analogue. This suggests that N-ethyl-3-hydroxybenzamide warrants investigation for potential anti-inflammatory and analgesic effects.
-
Antioxidant Activity: Phenolic compounds are classic antioxidants, capable of scavenging free radicals. The hydroxyl group on the benzene ring can donate a hydrogen atom to neutralize reactive oxygen species, making this a promising area of investigation.
-
Antiviral Activity: Certain N-phenylbenzamide derivatives have been identified as inhibitors of Enterovirus 71, highlighting the potential of the benzamide scaffold in antiviral drug discovery.[10]
These potential activities are speculative and must be confirmed through rigorous biological screening. However, the existing literature on related compounds provides a strong foundation for initiating such discovery programs.
Analytical Methodologies
To accurately quantify N-ethyl-3-hydroxybenzamide in various matrices, from reaction mixtures to biological samples, a validated analytical method is essential. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the standard and most appropriate technique.
Recommended RP-HPLC Protocol
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase provides the necessary hydrophobicity to retain the molecule.
-
Mobile Phase: A gradient elution is recommended for optimal separation from potential impurities or metabolites.
-
Solvent A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA). The acid is critical for protonating the phenolic hydroxyl group and any residual silanols on the column, leading to sharp, symmetrical peaks.
-
Solvent B: Acetonitrile or Methanol with 0.1% of the same acid.
-
-
Elution Gradient (Example): Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions to re-equilibrate. This gradient should be optimized for the specific sample matrix.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength corresponding to the compound's absorbance maximum (λ-max). Given the hydroxy-substituted benzene ring, a λ-max is expected around 254 nm and 280 nm. A full UV scan should be performed on a pure sample to determine the optimal wavelength for maximum sensitivity.
-
Quantification: For quantitative analysis, a calibration curve should be generated using certified reference standards of N-ethyl-3-hydroxybenzamide.
Safety and Handling
While a comprehensive toxicological profile for N-ethyl-3-hydroxybenzamide is not available, data from safety data sheets (SDS) for the compound and its close analogues indicate that standard precautions are necessary.[5][11]
-
Hazard Classification: Some suppliers classify this compound as causing serious eye damage.[12] Related benzamides are listed as harmful if swallowed and may cause skin and respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including:
-
Safety glasses or goggles.
-
A lab coat.
-
Chemically resistant gloves (e.g., nitrile).
-
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
N-ethyl-3-hydroxybenzamide is a compound with a well-defined chemical structure and significant, albeit largely unexplored, potential. This guide has established its core chemical identity and provided expert-driven, actionable protocols for its synthesis, purification, and analysis. By predicting its spectroscopic characteristics and outlining its putative metabolic fate, we have laid the groundwork for its further investigation. The structural similarities to a host of biologically active molecules strongly suggest that N-ethyl-3-hydroxybenzamide is a valuable target for screening in drug discovery programs, particularly in the areas of antimicrobial, anti-inflammatory, and antiviral research. Further experimental validation of the properties and activities discussed herein is a necessary next step to unlocking its full scientific potential.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13175248, N-ethyl-3-hydroxybenzamide. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 78354, N-Ethyl-2-hydroxybenzamide. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 14746059, N-ethyl-4-hydroxybenzamide. [Link]
-
Nicholls, A. W., et al. (1995). Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy. Xenobiotica. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13175248, N-ethyl-3-hydroxybenzamide. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 669440, N-ethyl-3-methoxybenzamide. [Link]
-
Ross, D., et al. (1984). The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Biochemical Pharmacology. [Link]
-
The Royal Society of Chemistry. Supporting Information for an article in Organic & Biomolecular Chemistry. [Link]
-
PrepChem.com. Synthesis of N-hydroxy-N-methylbenzamide. [Link]
-
Grove, J. A., et al. (2023). Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 59783725, 3-ethyl-N-hydroxybenzamide. [Link]
-
Various Authors. Organic Chemistry – Specific Name Reactions. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 15561473, N-Ethyl-3-hydroxypropanamide. [Link]
-
Kumar, N., & Goel, N. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Office of Scientific and Technical Information (OSTI.GOV). Production of Biomass‐Derived p‐Hydroxybenzamide: Synthesis of p‐Aminophenol and Paracetamol. [Link]
-
LookChem. N-hydroxybenzamide Physical and Chemical Properties. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 342403, 3-Hydroxybenzamide. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 118317202, N-ethyl-3-hydroxy-2-methylbutanamide. [Link]
-
National Institute of Standards and Technology. NIST WebBook for Ethylparaben. [Link]
-
Liu, A., et al. (2015). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules. [Link]
-
Hamzah, N. H., et al. (2025). Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids. Data in Brief. [Link]
-
Martínez-Ceja, A., et al. (2024). Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. International Journal of Molecular Sciences. [Link]
-
CHEM_AkhilaM. (2022). How to find structure of a compound using NMR values & IR values. YouTube. [Link]
-
PrepChem.com. Synthesis of p-hydroxybenzamide. [Link]
-
MDPI. The Difference in the Mechanisms of the TCA Cycle, Organic Acid Metabolism and Secretion of Rapeseed Roots Responding to Saline and Alkaline Stresses. [Link]
-
National Institute of Standards and Technology. NIST WebBook for N-Ethyl-N-methyl-benzamide. [Link]
Sources
- 1. N-ethyl-3-hydroxybenzamide | C9H11NO2 | CID 13175248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. N-ethyl-3-hydroxybenzamide | C9H11NO2 | CID 13175248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Hydroxybenzamide | C7H7NO2 | CID 342403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. files.eric.ed.gov [files.eric.ed.gov]
- 7. Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. fishersci.com [fishersci.com]
- 12. N-Ethyl-3-hydroxybenzamide | Sigma-Aldrich [sigmaaldrich.com]
N-ethyl-3-hydroxybenzamide synthesis protocol
An In-Depth Technical Guide to the Synthesis of N-ethyl-3-hydroxybenzamide
Introduction
N-ethyl-3-hydroxybenzamide is a substituted aromatic amide of interest in medicinal chemistry and materials science. Its structure, featuring a hydroxyl group and an ethylamide moiety on a benzene ring, presents a common synthetic challenge: the formation of an amide bond between a carboxylic acid and an amine. The direct reaction between a carboxylic acid (3-hydroxybenzoic acid) and an amine (ethylamine) is generally unfavorable at room temperature. This is because the acidic proton of the carboxylic acid readily reacts with the basic amine to form a stable ammonium carboxylate salt, which resists further nucleophilic attack to form the amide.[1][2][3]
This guide provides a comprehensive, field-proven protocol for the synthesis of N-ethyl-3-hydroxybenzamide, focusing on modern coupling methodologies that circumvent the limitations of direct amidation. It is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying chemical principles and rationale that govern the chosen synthetic strategy.
Part 1: Synthetic Strategy and Mechanistic Rationale
To achieve an efficient synthesis of N-ethyl-3-hydroxybenzamide, the carboxylic acid's hydroxyl group must be converted into a better leaving group.[2][4] This "activation" of the carboxyl group is the cornerstone of modern amide synthesis. Two predominant strategies are employed for this purpose:
-
Conversion to an Acyl Chloride: This classic approach involves reacting the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form a highly reactive acyl chloride.[2][5] This intermediate readily reacts with an amine to yield the desired amide. While effective, this method often requires harsh conditions and generates acidic byproducts (HCl), which can be incompatible with sensitive functional groups.[6][7]
-
Carbodiimide-Mediated Coupling: This strategy utilizes coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate amide bond formation under mild, often room-temperature, conditions.[2][4][8] These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.
For the synthesis of N-ethyl-3-hydroxybenzamide, this guide will focus on the EDC-mediated coupling protocol. This choice is predicated on several key advantages for the intended audience:
-
Mild Reaction Conditions: The reaction proceeds efficiently at room temperature, preserving the integrity of the phenolic hydroxyl group.
-
Simplified Workup: EDC and its urea byproduct are water-soluble, allowing for their easy removal through simple aqueous extraction, a significant advantage over DCC, whose byproduct is largely insoluble in common organic solvents and requires filtration.[8][9][10]
-
High Yields: Carbodiimide coupling reactions are known for their high efficiency, typically providing good to excellent yields.[4]
The Role of Additives
To further enhance coupling efficiency and suppress potential side reactions, such as racemization in chiral substrates or the formation of N-acylurea byproducts, coupling reactions are often performed with additives. For this synthesis, 4-Dimethylaminopyridine (DMAP) is included as a catalyst. DMAP reacts with the O-acylisourea intermediate to form a more reactive acyl-pyridinium species, accelerating the rate of aminolysis.[11][12]
Part 2: EDC/DMAP-Mediated Synthesis Protocol
This section details the complete, self-validating protocol for the synthesis of N-ethyl-3-hydroxybenzamide from 3-hydroxybenzoic acid and ethylamine hydrochloride, using EDC and DMAP.
Reaction Mechanism
The reaction proceeds through a multi-step mechanism where the carboxylic acid is activated by EDC, followed by nucleophilic attack from the amine.
Caption: Mechanism of EDC/DMAP-mediated amide coupling.
Experimental Workflow
The overall experimental process is streamlined to ensure reproducibility and efficiency.
Caption: Experimental workflow for N-ethyl-3-hydroxybenzamide synthesis.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 3-Hydroxybenzoic Acid | ≥99% | Standard Chemical Supplier |
| Ethylamine hydrochloride | ≥98% | Standard Chemical Supplier |
| EDC Hydrochloride | ≥98% | Standard Chemical Supplier |
| 4-Dimethylaminopyridine (DMAP) | ≥99% | Standard Chemical Supplier |
| Triethylamine (Et₃N) | ≥99.5%, distilled | Standard Chemical Supplier |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard Chemical Supplier |
| Ethyl Acetate | ACS Grade | Standard Chemical Supplier |
| Hexanes | ACS Grade | Standard Chemical Supplier |
| Hydrochloric Acid (HCl) | 1.0 N solution | Standard Chemical Supplier |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | Standard Chemical Supplier |
| Sodium Chloride (NaCl) | Saturated solution (Brine) | Standard Chemical Supplier |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Standard Chemical Supplier |
| Silica Gel | 230-400 mesh | Standard Chemical Supplier |
Equipment: Round-bottom flask, magnetic stirrer and stir bar, nitrogen inlet, dropping funnel, separatory funnel, rotary evaporator, column chromatography setup, standard laboratory glassware.
Quantitative Data Summary
| Compound | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 3-Hydroxybenzoic Acid | 138.12 | 10.0 | 1.0 | 1.38 g |
| Ethylamine hydrochloride | 81.54 | 12.0 | 1.2 | 0.98 g |
| Triethylamine (Et₃N) | 101.19 | 25.0 | 2.5 | 3.48 mL |
| EDC Hydrochloride | 191.70 | 15.0 | 1.5 | 2.88 g |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 1.0 | 0.1 | 122 mg |
| Dichloromethane (DCM) | - | - | - | 100 mL |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a 250 mL oven-dried, round-bottom flask under a nitrogen atmosphere, add 3-hydroxybenzoic acid (1.38 g, 10.0 mmol), ethylamine hydrochloride (0.98 g, 12.0 mmol), and 4-dimethylaminopyridine (122 mg, 1.0 mmol).
-
Solvent and Base Addition: Add anhydrous dichloromethane (100 mL) to the flask. Stir the resulting suspension at room temperature and add triethylamine (3.48 mL, 25.0 mmol). Stir for 15 minutes until most solids have dissolved.
-
Coupling Agent Addition: To the stirring mixture, add EDC hydrochloride (2.88 g, 15.0 mmol) portion-wise over 5 minutes.
-
Reaction: Allow the reaction to stir at room temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The disappearance of the 3-hydroxybenzoic acid spot indicates reaction completion.
-
Aqueous Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1N HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL). The aqueous washes effectively remove the triethylamine hydrochloride salt, unreacted EDC, and the urea byproduct.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).
-
Final Product: Combine the pure fractions and evaporate the solvent to afford N-ethyl-3-hydroxybenzamide as a white to off-white solid. Determine the final yield and proceed to characterization. Expected yield: 75-90%.
Part 3: Product Characterization
Confirmation of the product's identity and purity is essential and achieved through standard analytical techniques.[13]
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This analysis will confirm the presence of all expected protons and their connectivity. Expected chemical shifts (in CDCl₃) would include signals for the aromatic protons, the phenolic -OH, the amide N-H, and the ethyl group's -CH₂- and -CH₃ protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: This provides information on the carbon skeleton of the molecule. The spectrum should show distinct peaks for the carbonyl carbon, the aromatic carbons (including those attached to the hydroxyl and amide groups), and the two carbons of the ethyl group.[14]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compound.[13] For N-ethyl-3-hydroxybenzamide (C₉H₁₁NO₂), the expected molecular ion peak [M+H]⁺ would be approximately m/z 166.08.
Part 4: Alternative Synthetic Route - The Acyl Chloride Method
For contexts where the use of coupling reagents is not feasible, the acyl chloride method provides a robust alternative.
Brief Protocol Outline:
-
Acyl Chloride Formation: 3-hydroxybenzoic acid (1.0 eq.) is gently refluxed with an excess of thionyl chloride (SOCl₂, ~3.0 eq.) in an inert solvent like toluene for 2-4 hours.[6][7] Excess SOCl₂ and solvent are then removed under vacuum.
-
Amidation: The crude 3-hydroxybenzoyl chloride is dissolved in an anhydrous aprotic solvent (e.g., DCM). The solution is cooled in an ice bath, and a solution of ethylamine (1.2 eq.) and a non-nucleophilic base like triethylamine (2.5 eq.) in DCM is added dropwise.[5]
-
Workup: The reaction is stirred until completion, followed by a similar aqueous workup as described for the EDC protocol to remove salts and impurities.
Causality and Comparison: This method's primary advantage is the low cost of thionyl chloride. However, the generation of corrosive HCl gas and the higher temperatures required for the first step make it less suitable for complex molecules with sensitive functional groups. The EDC/DMAP method's mildness and operational simplicity often justify its higher reagent cost in research and development settings.
Conclusion
The synthesis of N-ethyl-3-hydroxybenzamide is most effectively and reliably achieved through a carbodiimide-mediated coupling reaction. The described protocol, utilizing EDC as the coupling agent with a catalytic amount of DMAP, represents a state-of-the-art method that ensures high yield, straightforward purification, and mild conditions suitable for a wide range of laboratory settings. This guide provides the necessary procedural details and mechanistic understanding for researchers to confidently execute this synthesis and adapt it for analogous amide bond formations.
References
-
Khan Academy. Preparation of amides using DCC (video). [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Semantic Scholar. One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. [Link]
-
ACS Publications. Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry. [Link]
-
Semantic Scholar. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]
-
Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]
-
Química Organica.org. Synthesis of amides from carboxylic acids. [Link]
-
The Royal Society of Chemistry. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]
-
Interchim. Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
NIH National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
PubChem, National Institutes of Health. N-ethyl-3-hydroxybenzamide. [Link]
-
Rasayan Journal of Chemistry. synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives. [Link]
-
Semantic Scholar. A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. [Link]
-
Chegg.com. Solved The amide formed in the reaction of benzoic acid and.... [Link]
-
ResearchGate. Structural, spectroscopic (IR, Raman, and NMR), quantum chemical, and molecular docking analysis of (E)-2-(2,5-dimethoxybenzylidene)hydrazinecarbothioamide and its dimers. [Link]
Sources
- 1. Khan Academy [khanacademy.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Synthesis of amides from carboxylic acids [quimicaorganica.org]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. Amide Synthesis [fishersci.it]
- 6. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 9. peptide.com [peptide.com]
- 10. interchim.fr [interchim.fr]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to N-ethyl-3-hydroxybenzamide
CAS Number: 15788-98-4
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
N-ethyl-3-hydroxybenzamide is a chemical compound belonging to the benzamide class of molecules. While specific research on this compound is limited, its structural features suggest potential applications in medicinal chemistry, drawing parallels from the broader family of benzamide derivatives which exhibit a wide range of pharmacological activities. This technical guide provides a comprehensive overview of N-ethyl-3-hydroxybenzamide, including its chemical and physical properties, a putative synthesis protocol based on established organic chemistry principles, and a discussion of its potential biological significance in the context of related compounds. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and similar molecules.
Introduction
Benzamide and its derivatives are a cornerstone in modern medicinal chemistry, demonstrating a remarkable diversity of biological activities including anti-inflammatory, anticancer, neuroprotective, and antimicrobial effects.[1][2] The N-ethyl-3-hydroxybenzamide molecule, with its characteristic amide linkage and a hydroxyl group on the benzene ring, presents an interesting scaffold for further investigation. The strategic placement of the hydroxyl group at the meta position can influence its electronic properties, solubility, and potential interactions with biological targets. Although direct experimental data on N-ethyl-3-hydroxybenzamide is not extensively available in peer-reviewed literature, this guide synthesizes information from analogous compounds and fundamental chemical principles to provide a detailed technical profile.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of N-ethyl-3-hydroxybenzamide is crucial for its handling, formulation, and application in research settings.
| Property | Value | Source |
| CAS Number | 15788-98-4 | [3] |
| Molecular Formula | C₉H₁₁NO₂ | [3] |
| Molecular Weight | 165.19 g/mol | [3] |
| IUPAC Name | N-ethyl-3-hydroxybenzamide | PubChem |
| Appearance | Predicted to be a solid at room temperature | Inferred from related compounds |
| Solubility | Expected to be soluble in polar organic solvents such as ethanol, methanol, and DMSO. Limited solubility in water is anticipated. | Inferred from related compounds |
| Storage | Store at -20°C for long-term stability.[3] | [3] |
Synthesis of N-ethyl-3-hydroxybenzamide: A Putative Protocol
Reaction Principle
The synthesis involves the formation of an amide bond between the carboxylic acid group of 3-hydroxybenzoic acid and the amino group of ethylamine. To facilitate this reaction and overcome the unfavorable direct reaction between a carboxylic acid and an amine, the carboxylic acid is first activated to a more reactive species. A common and effective method is the use of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or by converting the carboxylic acid to an acyl chloride.
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of N-ethyl-3-hydroxybenzamide.
Detailed Experimental Protocol (Acyl Chloride Method)
Materials:
-
3-Hydroxybenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Ethylamine (as a solution in a suitable solvent, e.g., THF or as a gas)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Activation of 3-Hydroxybenzoic Acid:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxybenzoic acid (1.0 eq) in anhydrous DCM or THF.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Slowly add thionyl chloride (1.2 - 1.5 eq) or oxalyl chloride (1.2 - 1.5 eq) to the solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-hydroxybenzoyl chloride. This intermediate is often used immediately in the next step without further purification.
-
-
Amide Bond Formation:
-
Dissolve the crude 3-hydroxybenzoyl chloride in anhydrous DCM or THF.
-
In a separate flask, dissolve ethylamine (1.5 - 2.0 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) or pyridine (2.0 eq) in the same anhydrous solvent.
-
Slowly add the solution of 3-hydroxybenzoyl chloride to the ethylamine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-ethyl-3-hydroxybenzamide.
-
Self-Validation: The purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to verify the structure and absence of impurities. The melting point of the crystalline product should also be determined and compared to literature values if available.
Potential Biological Activities and Therapeutic Targets
While direct biological studies on N-ethyl-3-hydroxybenzamide are scarce, the broader benzamide class of compounds has been extensively investigated, revealing a multitude of pharmacological activities. This allows for informed speculation on the potential therapeutic applications of N-ethyl-3-hydroxybenzamide.
Anticancer Potential
Numerous benzamide derivatives have demonstrated significant anticancer properties. For instance, a study on 3,4,5-trihydroxy-N-alkyl-benzamides, structurally related to N-ethyl-3-hydroxybenzamide, showed that these compounds exhibit anticancer effects on colon carcinoma HCT-116 cells.[2] The study suggested that the hydrophobicity introduced by the N-alkyl group could influence the anticancer activity.[2] It is plausible that N-ethyl-3-hydroxybenzamide could exhibit similar cytotoxic or cytostatic effects on cancer cell lines.
Anti-inflammatory Activity
Benzamide derivatives have also been explored for their anti-inflammatory properties. For example, novel N-phenylcarbamothioylbenzamides have shown significant anti-inflammatory activity and potent inhibition of prostaglandin E2 (PGE2) synthesis.[4] Another study highlighted N-(2-aminoethyl)-2-hydroxybenzamide as a potential non-steroidal anti-inflammatory agent (NSAID), likely acting through the inhibition of cyclooxygenase (COX) enzymes.[5] The presence of the hydroxyl group and the amide linkage in N-ethyl-3-hydroxybenzamide suggests it could potentially modulate inflammatory pathways.
Neuroprotective Effects
The benzamide scaffold is present in several neuroleptic drugs. While the specific neuroprotective potential of N-ethyl-3-hydroxybenzamide is unknown, related compounds have been investigated for their effects on the central nervous system. For example, 3-n-butylphthalide, which shares some structural similarities, has demonstrated neuroprotective effects by inhibiting inflammatory reactions and reducing mitochondrial oxidative stress.[6]
Potential Signaling Pathways
Based on the activities of related benzamides, N-ethyl-3-hydroxybenzamide could potentially interact with several key signaling pathways implicated in disease.
Caption: Potential signaling pathways modulated by N-ethyl-3-hydroxybenzamide.
Experimental Protocol: In Vitro Evaluation of Anti-inflammatory Activity
To validate the hypothesized anti-inflammatory effects of N-ethyl-3-hydroxybenzamide, a standard in vitro assay measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages can be employed.
Workflow for In Vitro Anti-inflammatory Assay
Caption: Workflow for evaluating the in vitro anti-inflammatory activity.
Step-by-Step Methodology
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare stock solutions of N-ethyl-3-hydroxybenzamide in DMSO.
-
Treat the cells with various concentrations of the compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).
-
-
LPS Stimulation:
-
Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response, except for the negative control group.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C.
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the concentration of nitrite using a standard curve prepared with sodium nitrite.
-
Determine the percentage of NO inhibition for each concentration of N-ethyl-3-hydroxybenzamide compared to the LPS-stimulated control.
-
Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production).
-
Conclusion
N-ethyl-3-hydroxybenzamide, identified by CAS number 15788-98-4, is a molecule of interest within the pharmacologically significant benzamide class. While direct experimental data remains limited, this technical guide provides a foundational understanding of its chemical properties, a plausible and detailed synthesis protocol, and a discussion of its potential biological activities based on the established profiles of related compounds. The proposed in vitro experimental protocol offers a starting point for researchers to investigate its anti-inflammatory potential. Further research into the synthesis, characterization, and biological evaluation of N-ethyl-3-hydroxybenzamide is warranted to fully elucidate its therapeutic potential and contribute to the development of novel drug candidates.
References
-
Synthesis, Characterization and Anticancer Activity of (E) - N- ethyl-3 - (4- hydroxy- 3- methoxyphenyl) -N- methylacrylamide analogue. BEPLS, 2020.
-
Synthesis and Anticancer Effect of 3,4,5-N-Alkyl-Benzamides on Colon Carcinoma HCT- 116 Cells. Oriental Journal of Chemistry, 2018.
-
N-ethyl-3-hydroxybenzamide | C9H11NO2 | CID 13175248. PubChem.
-
SUPPORTING INFORMATION. The Royal Society of Chemistry.
-
N-ethyl-3-methoxybenzamide | C10H13NO2 | CID 669440. PubChem.
-
Synthesis N,N-diethyl-2-hydroxybenzamide from methyl salycilate. ResearchGate.
-
Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. Dovepress, 2013.
-
Application Notes and Protocols: N-(2-aminoethyl)-2-hydroxybenzamide as a Novel Non-Steroidal Anti-Inflammatory Agent. Benchchem.
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 2018.
-
Benzamide, N-ethyl-. NIST WebBook.
-
458983 N-Ethyl-3-hydroxybenzamide CAS: 15788-98-4. United States Biological.
-
Thymol Derivatives as Antimalarial Agents: Synthesis, Activity Against Plasmodium falciparum, ADMET Profiling, and Molecular Docking Insights. MDPI, 2023.
-
N-Ethylbenzamide | C9H11NO | CID 11959. PubChem.
-
Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. PubMed, 2009.
-
Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. NIH, 2023.
-
Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). Juniper Publishers, 2020.
-
Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed, 2021.
-
Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. MDPI, 2023.
-
Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases. Spandidos Publications, 2019.
-
N-hydroxy-3-phenyl-2-propenamides as novel inhibitors of human histone deacetylase with in vivo antitumor activity: discovery of (2E). PubMed, 2003.
-
Anti-inflammatory activity of N-(3-florophenyl)ethylcaffeamide in mice. PubMed, 2013.
-
N-ethyl-4-hydroxybenzamide | C9H11NO2 | CID 14746059. PubChem.
-
Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action. MDPI, 2021.
-
Investigating the Synergistic Neuroprotective Effects of Plant-Derived Antioxidants and the Psychedelic N,N-Dimethyltryptamine in Alzheimer's Disease Therapy. MDPI, 2024.
-
N-[2-(Acetamido)ethyl]-2-hydroxybenzamide. PMC, 2011.
-
N-ethyl-N-propylbenzamide | C12H17NO | CID 54527318. PubChem.
-
The Difference in the Mechanisms of the TCA Cycle, Organic Acid Metabolism and Secretion of Rapeseed Roots Responding to Saline and Alkaline Stresses. MDPI, 2022.
-
3-Hydroxybenzamide | C7H7NO2 | CID 342403. PubChem.
Sources
- 1. bepls.com [bepls.com]
- 2. Synthesis and Anticancer Effect of 3,4,5-N-Alkyl-Benzamides on Colon Carcinoma HCT- 116 Cells – Oriental Journal of Chemistry [orientjchem.org]
- 3. usbio.net [usbio.net]
- 4. Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of N-ethyl-3-hydroxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of N-ethyl-3-hydroxybenzamide, a compound of interest in medicinal chemistry and drug development. This document moves beyond a simple data sheet to offer insights into the causality behind its characteristics and the practical considerations for its synthesis, analysis, and handling.
Introduction and Chemical Identity
N-ethyl-3-hydroxybenzamide belongs to the benzamide class of organic compounds, characterized by a benzene ring and an amide functional group. The presence of a hydroxyl group at the meta-position and an ethyl substituent on the amide nitrogen imparts specific physicochemical properties that are critical for its behavior in biological systems.
Chemical Structure:
Table 1: Fundamental Identifiers [1]
| Identifier | Value |
| IUPAC Name | N-ethyl-3-hydroxybenzamide |
| CAS Number | 15788-98-4 |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| Canonical SMILES | CCNC(=O)C1=CC(=CC=C1)O |
| InChI Key | QWUWXQXIMRMEJM-UHFFFAOYSA-N |
Physicochemical Properties
Table 2: Physical and Chemical Properties
| Property | Value/Description | Rationale/Source |
| Melting Point | Not experimentally determined. Predicted to be a solid at room temperature. | Based on the solid nature of the parent compound, 3-hydroxybenzamide. |
| Boiling Point | Not experimentally determined. | - |
| Solubility | Predicted to be slightly soluble in water and soluble in organic solvents like ethanol, methanol, and DMSO. | The hydroxyl and amide groups can participate in hydrogen bonding with water, but the benzene ring and ethyl group contribute to its lipophilicity. |
| pKa | Not experimentally determined. The phenolic hydroxyl group is expected to have a pKa around 9-10, similar to other phenols. The amide proton is generally not considered acidic under physiological conditions. | Inferred from the pKa of phenol and related substituted phenols. |
| Appearance | Likely a white to off-white crystalline solid. | Based on the appearance of similar benzamide derivatives. |
Chemical Properties and Stability
The chemical reactivity and stability of N-ethyl-3-hydroxybenzamide are largely dictated by the interplay of its three functional groups: the aromatic ring, the hydroxyl group, and the N-substituted amide.
Key Reactivity and Stability Considerations:
-
Phenolic Hydroxyl Group: This group is susceptible to oxidation , which can be accelerated by high pH, light, and the presence of metal ions. Oxidation can lead to the formation of colored quinone-type byproducts. Therefore, solutions of N-ethyl-3-hydroxybenzamide should be protected from light and stored at a slightly acidic to neutral pH to minimize degradation.
-
Amide Bond: The amide bond is generally stable but can undergo hydrolysis under strong acidic or basic conditions, yielding 3-hydroxybenzoic acid and ethylamine. This hydrolytic instability is a critical consideration in formulation and storage.
-
Aromatic Ring: The benzene ring can undergo electrophilic substitution reactions, with the hydroxyl group being an activating, ortho-, para-directing group, and the amide group being a deactivating, meta-directing group.
Synthesis and Purification
The synthesis of N-ethyl-3-hydroxybenzamide is typically achieved through the formation of an amide bond between 3-hydroxybenzoic acid and ethylamine. The choice of coupling reagent and reaction conditions is critical to ensure a high yield and purity.
General Synthesis Workflow
The most common and efficient method involves the activation of the carboxylic acid group of 3-hydroxybenzoic acid, followed by nucleophilic attack by ethylamine.
Caption: General workflow for the synthesis of N-ethyl-3-hydroxybenzamide.
Recommended Experimental Protocol: Synthesis via Acyl Chloride
This protocol utilizes thionyl chloride (SOCl₂) to form the more reactive acyl chloride intermediate, which readily reacts with ethylamine.
Step-by-Step Methodology:
-
Acyl Chloride Formation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-hydroxybenzoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-hydroxybenzoyl chloride can be used directly in the next step.
-
-
Amide Coupling:
-
Dissolve the crude 3-hydroxybenzoyl chloride in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), and cool the solution in an ice bath (0 °C).
-
In a separate flask, dissolve ethylamine (2-2.5 equivalents) in the same solvent.
-
Slowly add the ethylamine solution to the acyl chloride solution with vigorous stirring. The excess ethylamine acts as a base to neutralize the HCl byproduct.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess ethylamine, followed by a saturated sodium bicarbonate solution to remove any unreacted 3-hydroxybenzoic acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude N-ethyl-3-hydroxybenzamide by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of thionyl chloride with atmospheric moisture.
-
Catalytic DMF: Accelerates the formation of the acyl chloride through the Vilsmeier intermediate.
-
Excess Ethylamine: One equivalent of ethylamine is required for the amide formation, and a second equivalent acts as a base to scavenge the HCl generated, driving the reaction to completion.
-
Low-Temperature Addition: The reaction between the acyl chloride and amine is highly exothermic. Slow addition at 0 °C helps to control the reaction rate and minimize side reactions.
Analytical Characterization
Accurate characterization of N-ethyl-3-hydroxybenzamide is essential to confirm its identity and purity. A combination of chromatographic and spectroscopic techniques is recommended.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
A stability-indicating reverse-phase HPLC method is crucial for both purity assessment and for monitoring the compound's stability over time.
Table 3: Recommended HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | A time-gradient from a higher proportion of A to a higher proportion of B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at approximately 235 nm and 300 nm |
| Injection Volume | 10 µL |
Rationale: The acidic mobile phase helps to ensure the consistent protonation of the phenolic hydroxyl group and any basic impurities, leading to sharp, symmetrical peaks.
Spectroscopic Characterization
Mass Spectrometry (MS):
-
LC-MS data for N-ethyl-3-hydroxybenzamide shows a precursor ion ([M+H]⁺) at an m/z of 166.086. [2]
-
Key Fragmentation Peaks: The MS2 spectrum exhibits a prominent fragment at m/z 121.0283, corresponding to the loss of the ethylamino group, which is a characteristic fragmentation pattern for N-alkyl benzamides.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR:
-
Aromatic Protons: Signals in the range of 6.8-7.5 ppm, with splitting patterns characteristic of a 1,3-disubstituted benzene ring.
-
Ethyl Group (CH₂): A quartet around 3.4 ppm, coupled to the CH₃ protons.
-
Ethyl Group (CH₃): A triplet around 1.2 ppm, coupled to the CH₂ protons.
-
Amide Proton (NH): A broad singlet or triplet (depending on coupling to the adjacent CH₂) typically in the range of 6.0-8.5 ppm.
-
Hydroxyl Proton (OH): A broad singlet, the chemical shift of which is highly dependent on concentration and solvent, typically between 5-10 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbon: A signal around 168-172 ppm.
-
Aromatic Carbons: Signals in the range of 110-160 ppm.
-
Ethyl Group (CH₂): A signal around 35 ppm.
-
Ethyl Group (CH₃): A signal around 15 ppm.
-
Infrared (IR) Spectroscopy:
-
O-H Stretch (Phenolic): A broad band in the region of 3200-3600 cm⁻¹.
-
N-H Stretch (Amide): A sharp to moderately broad peak around 3300 cm⁻¹.
-
C=O Stretch (Amide I): A strong, sharp absorption band around 1630-1660 cm⁻¹.
-
N-H Bend (Amide II): A band around 1550 cm⁻¹.
-
C-N Stretch: A band in the region of 1200-1300 cm⁻¹.
-
Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region.
Potential Applications and Biological Relevance
The benzamide scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of approved drugs with diverse biological activities. The specific combination of a hydroxyl group and an N-ethyl amide in N-ethyl-3-hydroxybenzamide suggests potential for various therapeutic applications. While specific biological activities for this exact molecule are not extensively documented, its structural motifs are found in compounds with known pharmacological effects. For instance, hydroxybenzoic acids and their derivatives have been investigated for their antimicrobial and antioxidant properties.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for N-ethyl-3-hydroxybenzamide is not widely available, safety precautions can be inferred from data on structurally related compounds such as 3-hydroxybenzamide and other N-substituted benzamides.
General Safety Precautions:
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[3][4]
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light to prevent oxidative degradation.[3]
-
Toxicity: Assumed to be harmful if swallowed or in contact with skin, and may cause skin and eye irritation.[5]
Metabolism and Toxicology
The metabolic fate of N-ethyl-3-hydroxybenzamide in vivo is likely to follow pathways established for similar N-alkyl benzamides.
Predicted Metabolic Pathways:
Caption: Predicted metabolic pathways of N-ethyl-3-hydroxybenzamide.
-
N-Dealkylation: The ethyl group is susceptible to oxidative removal by cytochrome P450 enzymes, leading to the formation of 3-hydroxybenzamide and acetaldehyde.
-
Amide Hydrolysis: Enzymatic hydrolysis of the amide bond would yield 3-hydroxybenzoic acid and ethylamine.
-
Conjugation: The phenolic hydroxyl group is a prime site for Phase II metabolism, specifically glucuronidation and sulfation, to increase water solubility and facilitate excretion.
The toxicological profile has not been specifically determined. However, based on related compounds, it may cause irritation upon contact and could be harmful if ingested in significant quantities. Further toxicological studies are required for a comprehensive safety assessment.
Conclusion
N-ethyl-3-hydroxybenzamide is a molecule with physicochemical properties that make it an interesting candidate for further investigation in drug discovery and development. Its synthesis is straightforward, and its analytical characterization can be achieved using standard chromatographic and spectroscopic techniques. Understanding its stability, potential metabolic pathways, and handling requirements is crucial for any research involving this compound. This guide provides a foundational understanding to support such endeavors.
References
-
PubChem. N-ethyl-3-hydroxybenzamide. National Center for Biotechnology Information. [Link]
- Thermo Fisher Scientific. (2025).
- Fisher Scientific. (2025).
- TCI Chemicals. (2025).
- Sigma-Aldrich. (2025).
Sources
N-ethyl-3-hydroxybenzamide molecular structure and weight
An In-Depth Technical Guide to N-ethyl-3-hydroxybenzamide: Molecular Characteristics, Synthesis, and Analysis
Introduction
N-ethyl-3-hydroxybenzamide is a substituted aromatic amide, a class of compounds of significant interest in medicinal chemistry and materials science. As a derivative of 3-hydroxybenzoic acid, it possesses three key functional groups: a benzene ring, a phenolic hydroxyl group, and a secondary amide. This unique combination allows for diverse chemical modifications and imparts specific physicochemical properties, making it a valuable synthon for the development of novel pharmaceutical agents and functional materials.
This technical guide provides a comprehensive overview of N-ethyl-3-hydroxybenzamide, designed for researchers, chemists, and drug development professionals. It covers the molecule's core structural and physical properties, a detailed, field-proven protocol for its synthesis, and standard methodologies for its structural validation.
Molecular Structure and Physicochemical Properties
A thorough understanding of a molecule's structure and properties is fundamental to its application. This section details the identity, structure, and key physicochemical data for N-ethyl-3-hydroxybenzamide.
Chemical Identity
-
Systematic IUPAC Name : N-ethyl-3-hydroxybenzamide
Molecular Structure Elucidation
N-ethyl-3-hydroxybenzamide consists of a central benzene ring. An N-ethylcarboxamide group (-C(=O)NHCH₂CH₃) is attached to position 1 of the ring, and a hydroxyl group (-OH) is attached at position 3, establishing a meta substitution pattern. The amide linkage is planar due to resonance, while the ethyl group provides aliphatic character. The phenolic hydroxyl and the amide N-H proton are both capable of acting as hydrogen bond donors, a critical feature influencing solubility, melting point, and biological interactions.[2]
Visualization: Molecular Structure
Caption: Molecular structure of N-ethyl-3-hydroxybenzamide.
Physicochemical Data Summary
The following table summarizes key quantitative properties of N-ethyl-3-hydroxybenzamide, essential for experimental design and computational modeling.
| Property | Value | Source |
| Molecular Weight | 165.19 g/mol | [1] |
| Molecular Formula | C₉H₁₁NO₂ | [3] |
| CAS Number | 15788-98-4 | [2][3] |
| Density | 1.141 g/cm³ | [3] |
| Boiling Point | 343.6 °C at 760 mmHg | [3] |
| Flash Point | 161.6 °C | [3] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| XLogP3 (Lipophilicity) | 1.0 | [2] |
| Physical Form | Solid | [4] |
Synthesis Protocol: Amide Coupling of 3-Hydroxybenzoic Acid and Ethylamine
Principle
The synthesis of N-ethyl-3-hydroxybenzamide is most reliably achieved via the coupling of 3-hydroxybenzoic acid and ethylamine. A direct reaction is unfavorable as the acidic carboxylic acid and basic amine readily form a non-reactive ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" to a more reactive electrophilic species. A standard and effective method is the conversion of the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂). The highly reactive acyl chloride then readily undergoes nucleophilic acyl substitution with ethylamine to form the desired amide bond. A tertiary amine base, such as triethylamine, is used to neutralize the HCl byproduct generated during the reaction.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of N-ethyl-3-hydroxybenzamide.
Materials and Reagents
-
3-Hydroxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
Ethylamine (as a solution, e.g., 70% in H₂O, or anhydrous)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology
Step 1: Activation of Carboxylic Acid (Acyl Chloride Formation)
-
Place 3-hydroxybenzoic acid (1.0 eq) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Causality: All glassware must be oven-dried to prevent the reaction of thionyl chloride with water.
-
Working in a fume hood, add thionyl chloride (SOCl₂, ~3.0 eq) to the flask.
-
Heat the mixture to reflux (approx. 80°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
Causality: Refluxing ensures the reaction goes to completion. SOCl₂ is used in excess to serve as both reagent and solvent.
-
Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-hydroxybenzoyl chloride is typically used directly in the next step.
Step 2: Amidation Reaction
-
In a separate flask, dissolve ethylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).
-
Cool the amine solution to 0°C using an ice bath.
-
Causality: The reaction is exothermic; cooling prevents side reactions. Triethylamine acts as a non-nucleophilic base to scavenge the HCl produced, preventing the protonation and deactivation of the ethylamine nucleophile.
-
Dissolve the crude 3-hydroxybenzoyl chloride from Step 1 in a minimal amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred amine solution at 0°C over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours or until TLC analysis indicates the consumption of the starting material.
Step 3: Work-up and Extraction
-
Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amines), saturated NaHCO₃ solution (to remove any unreacted carboxylic acid and acidic byproducts), and finally with brine (to remove residual water).
-
Causality: Each wash is a self-validating purification step. The HCl wash protonates and solubilizes basic impurities (ethylamine, TEA) into the aqueous phase. The NaHCO₃ wash deprotonates and solubilizes acidic impurities into the aqueous phase.
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Step 4: Purification
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
-
Causality: Recrystallization or chromatography ensures the removal of non-polar and closely related impurities, yielding a product of high purity suitable for analysis and further application.
Structural Characterization and Validation
The identity and purity of the synthesized N-ethyl-3-hydroxybenzamide must be confirmed using standard analytical techniques.
-
Infrared (IR) Spectroscopy : The IR spectrum should display characteristic absorption bands: a broad peak for the O-H stretch (~3300 cm⁻¹), a sharp peak for the N-H stretch (~3300 cm⁻¹), a strong C=O (Amide I) stretch (~1640 cm⁻¹), and an N-H bend (Amide II) at ~1550 cm⁻¹.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals:
-
Aromatic protons (4H) in the ~6.8-7.5 ppm region.
-
A broad singlet for the phenolic OH proton (exchangeable with D₂O).
-
A broad triplet or singlet for the amide NH proton (~8.0-8.5 ppm, exchangeable).
-
A quartet for the N-CH₂ group (~3.4 ppm, J ≈ 7 Hz).
-
A triplet for the CH₃ group (~1.2 ppm, J ≈ 7 Hz).
-
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry should show a prominent molecular ion peak [M+H]⁺ at m/z 166.08 or [M-H]⁻ at m/z 164.07, corresponding to the molecular weight of 165.19 g/mol .
Conclusion
N-ethyl-3-hydroxybenzamide is a well-defined chemical entity with distinct structural and physicochemical properties. Its synthesis is straightforwardly achieved through a robust amidation protocol involving the activation of 3-hydroxybenzoic acid. The detailed methodologies and analytical benchmarks provided in this guide serve as a reliable foundation for researchers to synthesize, purify, and validate this compound for applications in scientific discovery and development.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13175248, N-ethyl-3-hydroxybenzamide. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Solubility of N-ethyl-3-hydroxybenzamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility of N-ethyl-3-hydroxybenzamide, a molecule of significant interest in pharmaceutical and chemical research. While specific experimental solubility data for N-ethyl-3-hydroxybenzamide is not extensively available in public literature, this document outlines the foundational principles governing its solubility, provides a robust experimental framework for its determination, and leverages data from structurally related compounds to offer valuable insights.
Introduction: The Critical Role of Solubility in Scientific Advancement
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like N-ethyl-3-hydroxybenzamide, understanding its solubility in various organic solvents is paramount for a multitude of applications, including:
-
Drug Development: Solubility is a critical determinant of a drug's bioavailability and therapeutic efficacy.[1] Poor solubility can hinder the absorption of an active pharmaceutical ingredient (API), rendering it ineffective.
-
Process Chemistry: The selection of appropriate solvents is essential for the synthesis, purification, crystallization, and formulation of chemical compounds.[2]
-
Analytical Chemistry: The development of analytical methods, such as chromatography, relies on the differential solubility of analytes in various mobile phases.
This guide will equip researchers with the necessary knowledge to approach the solubility determination of N-ethyl-3-hydroxybenzamide with scientific rigor.
Physicochemical Properties of N-ethyl-3-hydroxybenzamide
To understand the solubility of N-ethyl-3-hydroxybenzamide, it is crucial to first examine its molecular structure and inherent physicochemical properties.
Molecular Structure:
N-ethyl-3-hydroxybenzamide possesses a benzamide core with two key functional groups: a hydroxyl (-OH) group at the meta-position of the benzene ring and an N-ethyl amide (-CONHCH₂CH₃) group.
Caption: Molecular structure of N-ethyl-3-hydroxybenzamide.
Predicted Physicochemical Properties:
While extensive experimental data is pending, computational models provide valuable estimations of N-ethyl-3-hydroxybenzamide's properties.
| Property | Predicted Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | PubChem[3] |
| Molecular Weight | 165.19 g/mol | PubChem[4][5] |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
| logP (Octanol-Water Partition Coefficient) | 1.7 | PubChem[4] |
These properties suggest that N-ethyl-3-hydroxybenzamide is a moderately polar molecule capable of both donating and accepting hydrogen bonds. The presence of the hydroxyl and amide groups will significantly influence its interactions with various solvents.
Theoretical Framework: Predicting Solubility Behavior
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[6] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can engage in hydrogen bonding. Given that N-ethyl-3-hydroxybenzamide has both hydrogen bond donors (-OH, -NH) and acceptors (C=O, -OH), it is expected to exhibit favorable solubility in these solvents. The parent compound, benzamide, is soluble in polar organic solvents like ethanol and methanol.[6][7]
-
Polar Aprotic Solvents (e.g., acetone, acetonitrile, dimethyl sulfoxide - DMSO): These solvents are polar but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. N-ethyl-3-hydroxybenzamide should be soluble in these solvents, facilitated by dipole-dipole interactions and hydrogen bonding with the amide and hydroxyl protons. Benzamide shows good solubility in acetone.[6][8]
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents lack significant polarity and cannot participate in hydrogen bonding. The solubility of N-ethyl-3-hydroxybenzamide is expected to be limited in these solvents due to the unfavorable energetics of disrupting the strong intermolecular forces in the solid crystal lattice without compensatory strong solute-solvent interactions.
The solubility of benzamide in various solvents generally follows the order: methanol > acetone > ethanol > 1-propanol > 1-butanol > isopropanol > isobutanol > methyl acetate > ethyl acetate > butyl acetate > acetonitrile > water.[8] While the N-ethyl and 3-hydroxy substitutions will alter the specific solubility values, this trend for the parent molecule provides a valuable starting point for solvent selection.
Experimental Determination of Solubility: A Step-by-Step Protocol
The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[9][10] This method ensures that a saturated solution is in equilibrium with the solid phase.
Experimental Workflow:
Caption: Workflow for solubility determination using the shake-flask method.
Detailed Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid N-ethyl-3-hydroxybenzamide to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that the solution becomes saturated.[9]
-
The vials should be tightly sealed to prevent solvent evaporation.
-
-
Equilibration:
-
Agitate the vials at a constant temperature using a shaker or rotator. The temperature should be precisely controlled as solubility is temperature-dependent.
-
The equilibration time is critical and must be sufficient to reach a thermodynamic equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system. Preliminary experiments are often necessary to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful withdrawal of the supernatant, or by filtration through a syringe filter (e.g., 0.22 µm PTFE).[9]
-
It is imperative to maintain the temperature during this step to avoid any changes in solubility.
-
-
Quantification:
-
Accurately dilute a known volume of the clear supernatant with a suitable solvent.
-
Analyze the concentration of N-ethyl-3-hydroxybenzamide in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.
-
Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the solubility from the measured concentration and the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).
-
Repeat the experiment at least in triplicate to ensure the reproducibility and statistical validity of the results.
-
Illustrative Solubility Data: Benzamide as a Surrogate
While awaiting specific experimental data for N-ethyl-3-hydroxybenzamide, the solubility of its parent compound, benzamide, can provide a useful, albeit qualitative, reference. It is important to reiterate that the N-ethyl and 3-hydroxy groups will alter the solubility profile. The larger and more complex structure of N-ethyl-3-hydroxybenzamide may lead to different solubility values compared to benzamide.[9]
Table 1: Solubility of Benzamide in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |
| Methanol | 25 | ~19.5 |
| Ethanol | 25 | ~10.5 |
| Acetone | 25 | ~14.0 |
| Ethyl Acetate | 25 | ~2.5 |
| Acetonitrile | 25 | ~1.5 |
| Water | 25 | ~1.35 |
Note: These are approximate values compiled from various sources for illustrative purposes. The actual solubility can vary with experimental conditions.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the theoretical principles and practical methodologies for determining the solubility of N-ethyl-3-hydroxybenzamide in organic solvents. While specific quantitative data is currently sparse, the structural characteristics of the molecule suggest moderate to good solubility in polar organic solvents.
For researchers and drug development professionals, the immediate next step is the systematic experimental determination of its solubility profile across a range of pharmaceutically relevant solvents using the detailed protocol outlined herein. This empirical data will be invaluable for advancing the research and development of N-ethyl-3-hydroxybenzamide.
References
-
Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]
-
Solubility of Things. (n.d.). Benzamide. Retrieved from [Link]
-
Grokipedia. (n.d.). Benzamide. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzamide. Retrieved from [Link]
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
-
PubChem. (n.d.). N-ethyl-3-hydroxybenzamide. Retrieved from [Link]
-
SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]
-
ResearchGate. (2022). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. Retrieved from [Link]
-
PubChem. (n.d.). N-ethyl-2-hydroxybenzamide. Retrieved from [Link]
-
PubChem. (n.d.). N-ethyl-4-hydroxybenzamide. Retrieved from [Link]
-
Unipd. (2024). Predicting drug solubility in organic solvents mixtures. Retrieved from [Link]
Sources
- 1. rheolution.com [rheolution.com]
- 2. research.unipd.it [research.unipd.it]
- 3. N-ethyl-3-hydroxybenzamide | C9H11NO2 | CID 13175248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Ethyl-2-hydroxybenzamide | C9H11NO2 | CID 78354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-ethyl-4-hydroxybenzamide | C9H11NO2 | CID 14746059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scispace.com [scispace.com]
An In-depth Technical Guide to the Physicochemical Characterization of N-ethyl-3-hydroxybenzamide
Introduction
N-ethyl-3-hydroxybenzamide is a substituted aromatic amide of interest in medicinal chemistry and materials science. As with any novel compound, a thorough understanding of its fundamental physicochemical properties is a prerequisite for its application. This guide provides a comprehensive overview of the theoretical and practical considerations for determining the melting and boiling points of N-ethyl-3-hydroxybenzamide, grounded in established analytical techniques. Beyond mere procedural descriptions, this document elucidates the scientific rationale behind the experimental design, ensuring a robust and reproducible characterization of this and similar molecules.
The molecular structure of N-ethyl-3-hydroxybenzamide, featuring a secondary amide and a hydroxyl group, suggests the presence of significant intermolecular forces, primarily hydrogen bonding. These interactions are expected to dominate its physical properties, leading to a relatively high melting point and a boiling point that may require determination under reduced pressure to prevent thermal decomposition. This guide will explore these aspects in detail, providing researchers with the necessary tools to accurately characterize this compound.
Theoretical Framework: The Influence of Molecular Structure on Physical Properties
The melting and boiling points of a compound are direct reflections of the strength of its intermolecular forces. In the case of N-ethyl-3-hydroxybenzamide, several structural features are key determinants of these properties:
-
Hydrogen Bonding: The presence of both a hydroxyl (-OH) group and a secondary amide (N-H) group allows for extensive intermolecular hydrogen bonding.[1][2][3] The hydrogen atom on the nitrogen and the hydroxyl group can act as hydrogen bond donors, while the oxygen atoms of the carbonyl and hydroxyl groups can act as hydrogen bond acceptors. This network of hydrogen bonds requires significant thermal energy to overcome, leading to elevated melting and boiling points compared to non-hydrogen bonding analogues.[1][3]
-
Dipole-Dipole Interactions: The amide functional group possesses a large dipole moment due to the polarized carbonyl group (C=O). These dipole-dipole interactions contribute to the overall intermolecular attractive forces.[2]
-
Van der Waals Forces: As with all molecules, London dispersion forces are present and increase with molecular size and surface area.
-
Isomeric Effects: The meta position of the hydroxyl group relative to the ethylamido group influences the potential for intramolecular versus intermolecular hydrogen bonding and affects the crystal packing efficiency. Unlike the ortho isomer, which may exhibit some degree of intramolecular hydrogen bonding, the meta isomer is more likely to engage in extensive intermolecular hydrogen bonding, which typically results in a higher melting point.
Experimental Determination of Melting Point
The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure compound, this transition occurs over a narrow range (typically 0.5-1°C).[4] The presence of impurities typically causes a depression and broadening of the melting range.[4][5] The capillary method is a standard and reliable technique for melting point determination.[5]
Protocol: Melting Point Determination using a Digital Melting Point Apparatus (e.g., Mel-Temp)
-
Sample Preparation:
-
Ensure the N-ethyl-3-hydroxybenzamide sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.
-
Jab the open end of a capillary tube into the powder, forcing a small amount of the sample into the tube.[6]
-
Tap the closed end of the capillary tube on a hard surface to pack the sample down. Repeat until a packed column of 2-3 mm in height is achieved.[5][6]
-
-
Instrument Setup and Measurement:
-
Insert the capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Scouting): For an unknown sample, first perform a rapid determination by setting a high heating rate (e.g., 10-20°C/min) to find an approximate melting range.[4]
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.[6] Prepare a new sample and set the heating rate to 1-2°C/min to ensure thermal equilibrium between the sample, heating block, and thermometer.
-
Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2.
-
-
Self-Validation:
-
Repeat the accurate determination at least twice with fresh samples. Consistent melting ranges are indicative of a reliable measurement.
-
If the melting range is broad (>2°C), it may indicate the presence of impurities or residual solvent, and further purification of the sample is recommended.
-
Visualization of Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination.
Experimental Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7] For compounds with high boiling points, like N-ethyl-3-hydroxybenzamide, determination at atmospheric pressure may lead to decomposition. Therefore, it is often necessary to measure the boiling point at a reduced pressure and extrapolate to atmospheric pressure using a nomograph.
Protocol: Micro Boiling Point Determination (Thiele Tube Method)
This method is suitable for small sample quantities.
-
Apparatus Setup:
-
Place a few drops of N-ethyl-3-hydroxybenzamide into a small test tube (fusion tube).
-
Take a melting point capillary tube and seal one end. Place the capillary tube, open end down, into the fusion tube containing the sample.
-
Attach the fusion tube to a thermometer using a rubber band or wire. The bottom of the fusion tube should be level with the thermometer bulb.
-
Clamp the thermometer so that the assembly is suspended in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil). The sample should be below the level of the oil, and the rubber band should be above the oil to prevent dissolution.[7]
-
-
Measurement:
-
Gently heat the side arm of the Thiele tube with a microburner.[7] The convection currents in the oil will ensure uniform heating.
-
As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
-
Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the sample is boiling.[7]
-
Remove the heat and allow the apparatus to cool slowly.
-
The stream of bubbles will slow down and eventually stop. The moment the last bubble exits and the liquid begins to be drawn back into the capillary tube, the vapor pressure of the sample equals the external pressure.[7] Record the temperature at this point; this is the boiling point of the liquid at the ambient pressure.
-
-
Measurement at Reduced Pressure:
-
For determination at reduced pressure, the Thiele tube setup can be enclosed in a system connected to a vacuum pump and a manometer. The procedure is the same, but the pressure is recorded from the manometer.
-
Visualization of Intermolecular Forces
Caption: Hydrogen Bonding in N-ethyl-3-hydroxybenzamide.
Data Summary and Expected Values
| Property | N-ethyl-3-hydroxybenzamide (Predicted) | Rationale |
| Melting Point | > 100 °C | Solid at room temperature due to strong intermolecular hydrogen bonding and dipole-dipole interactions, similar to other substituted benzamides.[1] |
| Boiling Point | > 250 °C (at 760 mmHg) | High boiling point expected due to hydrogen bonding. Likely to decompose before reaching boiling point at atmospheric pressure. |
Synthesis of N-ethyl-3-hydroxybenzamide
A common and effective method for the synthesis of N-substituted benzamides is the acylation of an amine with an acyl chloride, often under Schotten-Baumann conditions.
Protocol: Synthesis via Acylation
-
Preparation of 3-Hydroxybenzoyl Chloride:
-
3-Hydroxybenzoic acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., dichloromethane) with a catalytic amount of dimethylformamide (DMF) to form the corresponding acyl chloride. This intermediate is typically used immediately without extensive purification.
-
-
Amidation Reaction:
-
The 3-hydroxybenzoyl chloride solution is added dropwise to a cooled (0°C) solution of ethylamine in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) containing a base such as triethylamine or pyridine.[8] The base neutralizes the HCl byproduct of the reaction.
-
The reaction mixture is stirred and allowed to warm to room temperature and stirred for several hours to ensure completion.
-
-
Workup and Purification:
-
The reaction mixture is washed sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution to remove any unreacted starting acid, and finally with brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Conclusion
The determination of the melting and boiling points of N-ethyl-3-hydroxybenzamide is a critical step in its characterization. The methodologies outlined in this guide, grounded in the principles of physical organic chemistry, provide a robust framework for obtaining accurate and reliable data. The strong intermolecular forces, particularly hydrogen bonding, imparted by the secondary amide and hydroxyl functionalities are predicted to result in a high melting point and a high boiling point. Adherence to the detailed protocols, including the rationale for procedural choices such as slow heating rates and determination under reduced pressure, will ensure the generation of high-quality data essential for the advancement of research and development involving this compound.
References
-
University of Calgary. (n.d.). Melting point determination. Retrieved January 14, 2026, from [Link]
-
Chemistry LibreTexts. (2020, August 21). Physical Properties of Amides. Retrieved January 14, 2026, from [Link]
-
Koca, M., et al. (2023). Synthesis of the 2-hydroxy-4-(2-hydroxybenzamido)-N-substituted benzamides. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Anderson, L. C. (n.d.). Inquiry Project: Intermolecular Attraction and Boiling Points of Straight Chain Amides. Retrieved January 14, 2026, from [Link]
-
Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved January 14, 2026, from [Link]
-
SSERC. (n.d.). Melting point determination. Retrieved January 14, 2026, from [Link]
-
Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. Retrieved January 14, 2026, from [Link]
-
BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved January 14, 2026, from [Link]
-
Al-Rawashdeh, N. A. F., et al. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 26(8), 2275. Retrieved January 14, 2026, from [Link]
-
Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. Retrieved January 14, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved January 14, 2026, from [Link]
-
Garcia, C. (2002). Determination Of Boiling Points of Pure Organic Liquids. A Micromethod for use With Reduced Pressures. Industrial & Engineering Chemistry Analytical Edition, 15(10). Retrieved January 14, 2026, from [Link]
-
Jiang, H. (2022, August 3). (PDF) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Al-Mustaqbal University College. (n.d.). BOILING POINT DETERMINATION. Retrieved January 14, 2026, from [Link]
-
Katritzky, A. R., et al. (1997). Prediction of Melting Points for the Substituted Benzenes: A QSPR Approach. Journal of Chemical Information and Computer Sciences, 37(5), 900-904. Retrieved January 14, 2026, from [Link]
-
Adorna, J. A. (2012, June 23). 02 Exp 1 Boiling Point Determination. Scribd. Retrieved January 14, 2026, from [Link]
-
RevisionDojo. (2025, November 21). How Hydrogen Bonding Affects Boiling Point. Retrieved January 14, 2026, from [Link]
-
University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved January 14, 2026, from [Link]
-
GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved January 14, 2026, from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chem 501 Inquiry Project - Amides [sas.upenn.edu]
- 3. revisiondojo.com [revisiondojo.com]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Biological Activity Screening of Novel Hydroxybenzamides
This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the systematic screening of novel hydroxybenzamide derivatives. Moving beyond a simple recitation of methods, this document elucidates the causal reasoning behind experimental choices, ensuring a robust and logically sound approach to identifying and characterizing new bioactive candidates.
Introduction: The Therapeutic Potential of the Hydroxybenzamide Scaffold
The hydroxybenzamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Its ability to interact with various biological targets, often through chelation with metal ions in enzyme active sites, has made it a focal point in the quest for new therapeutic agents.[2] Derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][3]
A notable and well-established activity of many hydroxybenzamide derivatives is the inhibition of histone deacetylases (HDACs).[2][4] HDACs are critical enzymes in the epigenetic regulation of gene expression; their dysregulation is a hallmark of many cancers. By inhibiting HDACs, hydroxybenzamide-based compounds can alter chromatin structure, leading to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.[1][2]
This guide will detail a multi-tiered screening cascade designed to efficiently identify and characterize the biological activities of novel hydroxybenzamide compounds, with a primary focus on their potential as anticancer, antimicrobial, and anti-inflammatory drugs.
Section 1: A Strategic Approach to Screening
A successful screening campaign begins not with the assay itself, but with a strategic workflow that maximizes efficiency and minimizes the expenditure of valuable novel compounds. The following workflow is proposed for a comprehensive evaluation of new hydroxybenzamide derivatives.
Caption: A tiered approach to screening novel hydroxybenzamide derivatives.
Section 2: Anticancer Activity Screening
Derivatives of hydroxybenzamide have shown significant promise as anticancer agents, primarily through the inhibition of HDACs.[1][2][4] A primary screen for general cytotoxicity is an effective first step to identify compounds that affect cancer cell viability.
Primary Cytotoxicity Screening: The MTT Assay
The MTT assay is a colorimetric method that provides a robust and high-throughput initial assessment of a compound's effect on cell viability.[5] It relies on the conversion of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6] The intensity of the purple color is directly proportional to the number of viable cells.
Secondary Screening and Potency: The Sulforhodamine B (SRB) Assay
For compounds demonstrating activity in the primary screen, the Sulforhodamine B (SRB) assay is recommended for determining the IC50 value (the concentration at which 50% of cell growth is inhibited). The SRB assay is a cell density-based assay where the dye binds to cellular proteins, offering a stable endpoint that is less susceptible to interference from compounds that might affect mitochondrial function.[4][7]
Mechanism of Action: HDAC Inhibition and Signaling
A key mechanism for the anticancer activity of hydroxybenzamides is the inhibition of histone deacetylases.[2][8] The hydroxamic acid or a related zinc-binding group in the hydroxybenzamide structure chelates the catalytic zinc ion within the HDAC active site, blocking its enzymatic activity.[2] This leads to histone hyperacetylation, a more relaxed chromatin structure, and the re-expression of critical genes that can induce cell cycle arrest and apoptosis in cancer cells.[2]
Caption: The Hedgehog signaling pathway and a potential point of inhibition.
Data Summary: Anticancer Activity
| Compound/Derivative Class | Target/Cell Line | IC50 (µM) | Reference |
| N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivative | HCT116 (colon) | 0.3 | [5] |
| N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivative | A549 (lung) | 0.4 | [5] |
| Benzamide Derivative 7j | HDAC1 | 0.65 | [9] |
| Benzamide Derivative 7j | HDAC2 | 0.78 | [9] |
| Benzamide Derivative 7j | HDAC3 | 1.70 | [9] |
| MS-275 (Benzamide Derivative) | HDAC | 4.8 | [10] |
Section 3: Antimicrobial Activity Screening
The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Hydroxybenzamide derivatives have demonstrated promising activity against a range of microbial pathogens. [3][11]
Primary Screening: Agar Disk Diffusion
The Kirby-Bauer agar disk diffusion method is a widely used, straightforward technique for initial antimicrobial screening. [12]A standardized microbial inoculum is spread over an agar plate, and paper disks impregnated with the test compounds are applied. The diffusion of the compound into the agar creates a concentration gradient. If the compound is effective, a clear zone of inhibition will appear around the disk where microbial growth is prevented. [13]The diameter of this zone provides a qualitative measure of the compound's antimicrobial activity.
Secondary Screening and Potency: Broth Microdilution for MIC Determination
Following the identification of active compounds in the primary screen, a quantitative assessment of their potency is performed by determining the Minimum Inhibitory Concentration (MIC). The broth microdilution method is a standard and reliable technique for this purpose. [14]This method involves preparing two-fold serial dilutions of the test compounds in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized microbial suspension. After incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth. [15]
Data Summary: Antimicrobial Activity
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| N-Benzamide Derivative 5a | B. subtilis | 6.25 | [16] |
| N-Benzamide Derivative 5a | E. coli | 3.12 | [16] |
| N-Benzamide Derivative 6b | E. coli | 3.12 | [16] |
| N-Benzamide Derivative 6c | B. subtilis | 6.25 | [16] |
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | S. aureus (MRSA) | 15.62-31.25 (µmol/L) | [17][18] |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2500-5000 | [14] |
Section 4: Anti-inflammatory Activity Screening
Chronic inflammation is implicated in a multitude of diseases, making the search for novel anti-inflammatory agents a priority. Salicylanilides, a class of N-phenylsalicylamides which are structurally related to hydroxybenzamides, have shown anti-inflammatory properties. [10]
Primary Screening: Inhibition of Protein Denaturation Assay
A simple and effective in vitro method for primary anti-inflammatory screening is the inhibition of protein denaturation assay. [19][20]Inflammation can be triggered by the denaturation of proteins. [20]This assay utilizes a protein source, such as egg albumin or bovine serum albumin, which is denatured by heat. [21]The ability of a test compound to prevent this heat-induced denaturation, measured by a decrease in the turbidity of the solution, indicates potential anti-inflammatory activity. [22]
Secondary Screening and Potency
For compounds that show promise in the primary screen, more specific assays can be employed to determine their IC50 values and elucidate their mechanism of action. These can include enzyme-based assays targeting key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), or cell-based assays measuring the inhibition of pro-inflammatory cytokine production in stimulated immune cells.
Data Summary: Anti-inflammatory Activity
| Compound/Derivative | Assay | IC50 (mg/mL) | Reference |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivative | Protease Inhibition | 0.04-0.07 | [14][23] |
| Acetylsalicylic acid (Reference) | Protease Inhibition | 0.4051 | [14][23] |
Section 5: Experimental Protocols
The following protocols are provided as a detailed guide for conducting the primary and secondary screening assays described in this document.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel hydroxybenzamide compounds. Replace the old medium with fresh medium containing the desired concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 24-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. [6]5. Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible. [6]6. Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solvent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals. [5]7. Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. [6]8. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Protocol: SRB Assay for IC50 Determination
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: Gently add 25-50 µL of cold 10-50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour. [4][7][24]This step fixes the cells and their proteins to the plate.
-
Washing: Wash the plates four to five times with deionized water to remove TCA and unbound components. [4]4. Drying: Allow the plates to air dry completely.
-
Staining: Add 50-100 µL of 0.057-0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes. [4][24]6. Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. [4]7. Drying: Allow the plates to air dry completely.
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. [4][24]9. Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 510-540 nm. [4][7]10. Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.
Protocol: Agar Disk Diffusion Assay
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension adjusted to a 0.5 McFarland turbidity standard. [15]2. Plate Inoculation: Uniformly streak the microbial suspension over the entire surface of a Mueller-Hinton agar plate using a sterile cotton swab to create a lawn of growth. [12][13]3. Disk Application: Aseptically apply sterile paper disks (6 mm in diameter) impregnated with a known concentration of the test hydroxybenzamide compounds onto the agar surface. [13]Ensure firm contact with the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi. [15]5. Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each disk in millimeters.
Protocol: Inhibition of Protein Denaturation Assay
-
Reaction Mixture Preparation: In a test tube, prepare a 5 mL reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test hydroxybenzamide compound. [19][20]2. Control: Prepare a control tube with 2 mL of distilled water instead of the test compound.
-
Incubation: Incubate the mixtures at 37°C for 15-20 minutes. [20][21]4. Heat Denaturation: Heat the mixtures at 70°C for 5 minutes. [19][20]5. Cooling: Allow the mixtures to cool to room temperature.
-
Absorbance Measurement: Measure the absorbance (turbidity) of the solutions at 660 nm. [19][21]7. Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.
Conclusion and Future Perspectives
The hydroxybenzamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The systematic screening approach outlined in this guide, from high-throughput primary assays to more detailed secondary and mechanistic studies, provides a robust framework for identifying and characterizing promising new drug candidates. The multifaceted biological activities of hydroxybenzamide derivatives, particularly their potential as HDAC inhibitors, underscore the importance of continued research in this area. Future work should focus on elucidating the structure-activity relationships of these compounds to design more potent and selective inhibitors, as well as exploring their in vivo efficacy and safety profiles.
References
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
-
Synthesis of Novel 2-Amino-N-hydroxybenzamide Antimicrobials. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Potent histone deacetylase inhibitors derived from 4-(aminomethyl)-N-hydroxybenzamide with high selectivity for the HDAC6 isoform. (2013). PubMed. Retrieved from [Link]
-
Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. [Link]
-
Jakubíková, J., & Novotný, L. (2024). Muscarinic Receptors in Cardioprotection and Vascular Tone Regulation. Physiological Research, 73(2), 167–185. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. (2011). PubMed. Retrieved from [Link]
-
Schematic diagram of the Sonic Hedgehog signaling pathway. (n.d.). ResearchGate. Retrieved from [Link]
-
Balansa, W., et al. (2021). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Microbiology Research, 12(4), 804-820. [Link]
-
Ranoa, D. R. E. (2023). SRB assay for measuring target cell killing V.1. Protocols.io. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. [Link]
-
Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2022). Molecules. [Link]
-
Creative Diagnostics. (n.d.). Histone Deacetylase Pathway. Retrieved from [Link]
-
Varghese, E., et al. (2021). Hedgehog Signaling in Cancer: A Prospective Therapeutic Target for Eradicating Cancer Stem Cells. Cancers, 13(13), 3299. [Link]
-
Suzuki, T., et al. (1999). Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry, 42(15), 3001–3003. [Link]
-
Known signaling pathways involved in histone deacetylase.... (n.d.). ResearchGate. Retrieved from [Link]
-
Schematic representation of Hedgehog signaling pathway. (A) In normal.... (n.d.). ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Hedgehog signaling pathway. Retrieved from [Link]
-
Known mechanisms and signaling pathways involved in histone deacetylase.... (n.d.). ResearchGate. Retrieved from [Link]
-
Schematic diagram of a HDAC inhibitor and its active functionality. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2022). Preprints.org. [Link]
-
Logothetis, D. E., et al. (2007). Muscarinic Receptor Agonists and Antagonists: Effects on Cardiovascular Function. Handbook of Experimental Pharmacology, (181), 357–392. [Link]
-
HDAC activity inhibition decreases components of signaling pathways.... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2022). MDPI. [Link]
-
Logothetis, D. E., et al. (2007). Muscarinic regulation of cardiac ion channels. The Journal of Physiology, 580(Pt 1), 3–12. [Link]
-
Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. (2012). PubMed. Retrieved from [Link]
-
Valgas, C., et al. (2007). Methods for in vitro evaluating antimicrobial activity: A review. Brazilian Journal of Microbiology, 38(4), 621–631. [Link]
-
Wikipedia. (n.d.). Muscarinic acetylcholine receptor M2. Retrieved from [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
-
Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2022). ResearchGate. Retrieved from [Link]
-
Potent Histone Deacetylase Inhibitors Derived from 4-(Aminomethyl)-N-hydroxybenzamide with High Selectivity for the HDAC6 Isoform. (2013). ResearchGate. Retrieved from [Link]
-
Characterisation and phytochemical screening of ethanolic extract Citrus reticulatapeel and its anti- inflammatory activity using protein denaturation. (2022). Pharmacy Education. [Link]
-
Antiinflammatory activity of compounds (1-20) in terms of IC50 value. (n.d.). ResearchGate. Retrieved from [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]
-
Kaddour, A., et al. (2020). Anti-Inflammatory Potential Evaluation (In-Vitro and In-Vivo) of Arthrophytum scoparium Aerial Part. Journal of Drug Delivery & Therapeutics, 10(5), 213-218. [Link]
-
Mirke, N. B., et al. (2020). In vitro protein denaturation inhibition assay of Eucalyptus globulus and Glycine max for potential anti-inflammatory activity. Innovations in Pharmaceuticals and Pharmacotherapy, 8(2), 65-69. [Link]
-
EVALUATION OF IN VITRO ANTI-INFLAMMATORY ACTIVITY OF FRUIT EXTRACTS OF SPONDIAS MOMBIN. (2020). Plant Archives. [Link]
-
Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. (2012). ResearchGate. Retrieved from [Link]
-
AWS. (n.d.). Agar Well Diffusion Method Protocol. Retrieved from [Link]
-
Keypour, S., et al. (2022). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Scientific Reports, 12(1), 6331. [Link]
-
Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2021). MDPI. [Link]
-
In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. (2018). National Center for Biotechnology Information. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. asm.org [asm.org]
- 13. hardydiagnostics.com [hardydiagnostics.com]
- 14. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. nanobioletters.com [nanobioletters.com]
- 17. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. jddtonline.info [jddtonline.info]
- 20. innpharmacotherapy.com [innpharmacotherapy.com]
- 21. plantarchives.org [plantarchives.org]
- 22. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 23. researchgate.net [researchgate.net]
- 24. SRB assay for measuring target cell killing [protocols.io]
An In-depth Technical Guide on the Discovery and Synthesis of N-alkylated Benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-alkylated benzamides are a cornerstone in modern medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. Their versatility allows for fine-tuning of physicochemical and pharmacological properties, leading to the development of drugs across various disease areas, including oncology, neuroscience, and inflammatory conditions. This guide provides a comprehensive technical overview of the discovery and synthesis of N-alkylated benzamide derivatives. We will delve into the strategic considerations behind their design, explore robust synthetic methodologies, and discuss their diverse biological activities and therapeutic potential. The content is structured to provide both foundational knowledge and field-proven insights for professionals engaged in drug discovery and development.
Introduction: The Significance of the N-Alkylated Benzamide Scaffold
The benzamide moiety is a privileged structure in drug design, characterized by a benzene ring attached to a carboxamide group. The introduction of an alkyl substituent on the nitrogen atom (N-alkylation) significantly expands the chemical space and allows for the modulation of key drug-like properties such as solubility, lipophilicity, metabolic stability, and receptor-binding affinity.
N-alkylated benzamides are found in numerous clinically approved drugs, demonstrating their therapeutic relevance. For instance, substituted benzamides are a well-established class of dopamine antagonists used as antipsychotics and antiemetics.[1][2] Furthermore, their application has expanded into oncology, with derivatives showing promise as anticancer agents.[3][4][5][6] They have also been investigated for their anti-inflammatory[7][8][9][10] and antimicrobial activities.[11][12] The ability to systematically modify the N-alkyl group and the benzoyl moiety provides a powerful tool for optimizing structure-activity relationships (SAR).[13][14][15][16][17]
This guide will navigate the critical aspects of working with this important class of compounds, from initial synthetic design to the elucidation of their biological function.
Strategic Approaches to the Synthesis of N-Alkylated Benzamides
The construction of the N-alkylated benzamide core relies on the formation of a stable amide bond, one of the most fundamental reactions in organic chemistry.[18] The choice of synthetic route is dictated by factors such as the availability of starting materials, desired substitution patterns, scalability, and the need for functional group tolerance.
Classical Amide Bond Formation: Acylation of Amines
The most direct and widely used method for synthesizing N-alkylated benzamides is the acylation of a primary or secondary amine with an activated benzoic acid derivative.[][20][21]
-
From Acyl Halides: The reaction of a benzoyl chloride with an appropriate N-alkylamine is a robust and often high-yielding method.[] This reaction is typically performed in the presence of a base (e.g., triethylamine, pyridine) to neutralize the hydrochloric acid byproduct. The high reactivity of acyl chlorides makes this a versatile approach, though it may not be suitable for substrates with sensitive functional groups.
-
From Carboxylic Acids using Coupling Reagents: For more delicate substrates, direct coupling of a benzoic acid with an N-alkylamine using a coupling agent is preferred.[18][] Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to suppress side reactions and improve yields.
N-Alkylation of Primary Benzamides
-
Direct Alkylation with Alkyl Halides: This method involves the deprotonation of the primary amide with a strong base (e.g., NaH, KHMDS) to form the corresponding anion, which then undergoes nucleophilic substitution with an alkyl halide. Care must be taken to control the reaction conditions to avoid over-alkylation.
-
Reductive Amination: A milder and more controlled method for N-alkylation is reductive amination.[22][23] This two-step, one-pot process involves the condensation of a primary benzamide with an aldehyde or ketone to form an N-acyliminium ion intermediate, which is then reduced in situ by a selective reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN).[22][24] This method offers excellent functional group tolerance and is widely applicable.[25][26]
-
Transition Metal-Catalyzed N-Alkylation: Recent advances have led to the development of catalytic methods for the N-alkylation of amides using alcohols as alkylating agents.[27][28] These reactions, often catalyzed by cobalt or iridium complexes, proceed via a hydrogen auto-transfer mechanism and are considered green alternatives due to the generation of water as the only byproduct.[28][29]
Palladium-Catalyzed Cross-Coupling Reactions
The Buchwald-Hartwig amination has emerged as a powerful tool for the formation of C-N bonds, including the synthesis of N-aryl and N-alkyl benzamides.[30][31][32][33] This palladium-catalyzed cross-coupling reaction typically involves an aryl halide or triflate and an amide.[31][34] While more commonly used for N-arylation, modifications of this methodology can be applied to the synthesis of N-alkylated benzamides, particularly for complex structures.[30]
Experimental Protocols and Methodologies
To provide practical guidance, this section details step-by-step protocols for key synthetic transformations.
Protocol 1: Synthesis of N-benzyl-4-chlorobenzamide via Acyl Chloride
This protocol describes a standard procedure for the synthesis of an N-alkylated benzamide using the acyl chloride method.
Materials:
-
4-Chlorobenzoyl chloride
-
Benzylamine
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-chlorobenzoyl chloride (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve benzylamine (1.0 eq) and TEA (1.1 eq) in DCM.
-
Add the benzylamine solution dropwise to the 4-chlorobenzoyl chloride solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or silica gel chromatography to afford the desired N-benzyl-4-chlorobenzamide.
Protocol 2: Reductive Amination for the Synthesis of N-(cyclohexylmethyl)benzamide
This protocol illustrates the use of reductive amination to introduce an alkyl group onto a primary amide.
Materials:
-
Benzamide
-
Cyclohexanecarboxaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of benzamide (1.0 eq) and cyclohexanecarboxaldehyde (1.2 eq) in DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes.
-
Add STAB (1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield N-(cyclohexylmethyl)benzamide.
Visualization of Synthetic Pathways
Visual representations of reaction workflows are crucial for understanding the logical flow of synthetic strategies.
Sources
- 1. The substituted benzamides--a novel class of dopamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkylating benzamides with melanoma cytotoxicity: experimental chemotherapy in a mouse melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors with Antitubercular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors [mdpi.com]
- 15. Quantitative structure-activity relationships of benzamide derivatives for anti-leukotriene activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. books.rsc.org [books.rsc.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Amide - Wikipedia [en.wikipedia.org]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. Reductive amination - Wikipedia [en.wikipedia.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 26. Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. rsc.org [rsc.org]
- 31. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 32. surface.syr.edu [surface.syr.edu]
- 33. chem.libretexts.org [chem.libretexts.org]
- 34. researchgate.net [researchgate.net]
The Expanding Therapeutic Landscape of Hydroxybenzamide Compounds: A Technical Guide to Key Molecular Targets
Abstract
The hydroxybenzamide scaffold represents a privileged chemotype in modern medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the key molecular targets of hydroxybenzamide derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action and therapeutic potential. We delve into the well-established role of hydroxybenzamides as potent inhibitors of histone deacetylases (HDACs) and explore their emerging significance as modulators of sirtuins, dopamine receptors, and various viral proteins. This guide synthesizes field-proven insights with technical accuracy, detailing the causal relationships behind experimental choices and providing validated, step-by-step methodologies for target identification and validation. Through structured data presentation and detailed pathway diagrams, we aim to equip researchers with the knowledge to navigate and exploit the vast therapeutic potential of this versatile chemical class.
Introduction: The Versatility of the Hydroxybenzamide Scaffold
The hydroxybenzamide core, characterized by a hydroxyl group positioned ortho or para to a benzamide functional group, has proven to be a remarkably versatile scaffold in drug discovery. Its ability to engage in key hydrogen bonding and metal chelation interactions has led to the development of compounds with a wide range of biological activities.[1] This guide will systematically explore the primary therapeutic targets of hydroxybenzamide compounds, with a focus on the underlying molecular mechanisms and the experimental approaches used to elucidate them.
Epigenetic Modulators: Targeting the Acetylome
One of the most significant applications of hydroxybenzamide derivatives is in the realm of epigenetics, particularly as inhibitors of enzymes that regulate protein acetylation.
Histone Deacetylases (HDACs): The Archetypal Target
Hydroxybenzamide-based compounds are most famously recognized as potent inhibitors of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[2] By removing acetyl groups from lysine residues on histones and other non-histone proteins, HDACs promote a more condensed chromatin structure, leading to transcriptional repression.[3] The N-hydroxybenzamide moiety often acts as a zinc-binding group, chelating the zinc ion in the active site of these zinc-dependent enzymes.[2][4]
Mechanism of Action: Hydroxybenzamide-based HDAC inhibitors typically feature a pharmacophore consisting of a zinc-binding group (the hydroxamic acid), a linker region, and a surface recognition "cap" group.[5] The hydroxamic acid chelates the zinc ion in the catalytic pocket of the HDAC enzyme, blocking its deacetylase activity. This leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes.[6] Beyond histones, HDAC inhibitors also affect the acetylation status and function of numerous non-histone proteins involved in critical cellular processes.
Isoform Selectivity: The development of isoform-selective HDAC inhibitors is a key objective to minimize off-target effects. Hydroxybenzamide derivatives have been designed to selectively target specific HDAC isoforms. For instance, acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide have shown high selectivity for the cytoplasmic HDAC6 isoform.[7][8][9] Conversely, compounds with a 2-methylthiobenzamide zinc-binding group have demonstrated unprecedented selectivity for HDAC3.[10]
Quantitative Data: HDAC Inhibition
| Compound Class | Target Isoform(s) | IC50 Values | Reference(s) |
| 4-(Aminomethyl)-N-hydroxybenzamide derivatives | HDAC6 | 7.5 nM | [11] |
| 2-Substituted Benzamides (e.g., 2-methylthiobenzamide) | HDAC3 | 30 nM | [10] |
| Benzamide derivative 7j | HDAC1, HDAC2, HDAC3 | 0.65 µM, 0.78 µM, 1.70 µM | [12][13] |
| N-hydroxybenzamide derivatives | HDACs (general) | 1-17 µM | [2] |
| Benzamide derivative 1 (MS-275) | HDACs (general) | 4.8 µM | [5] |
Sirtuins: The NAD+-Dependent Deacetylases
Emerging research has identified sirtuins, a class of NAD+-dependent deacetylases, as another important target for hydroxybenzamide compounds.[14] Sirtuins play crucial roles in metabolism, stress resistance, and aging.[15]
Mechanism of Action: Unlike the zinc-dependent HDACs, sirtuins utilize NAD+ as a cofactor for their deacylase activity. Certain 2-hydroxybenzoic acid derivatives have been identified as selective inhibitors of SIRT5, a mitochondrial sirtuin.[16][17] The inhibitory mechanism is thought to involve interactions with the substrate-binding pocket.
Sirtuin Isoform Selectivity: While research is ongoing, selectivity among the seven human sirtuin isoforms is a key area of investigation. 2-hydroxybenzoic acid derivatives have demonstrated high selectivity for SIRT5 over SIRT1, SIRT2, and SIRT3.[17] Other benzamide scaffolds have been explored for their potential to inhibit other sirtuin isoforms, such as SIRT2.[18]
Quantitative Data: Sirtuin Inhibition
| Compound Class | Target Isoform(s) | IC50 Values | Reference(s) |
| 2-Hydroxybenzoic acid derivative 11 | SIRT5 | 26.4 µM | [17] |
| 3-(N-Arylsulfamoyl)benzamides | SIRT2 | Low µM range | [3] |
| Sirtinol | SIRT2 | 38 µM | [1] |
| Cambinol analogs | SIRT1, SIRT2, SIRT3 | 6-27 µM | [14] |
Neurological Targets: Modulating Dopaminergic Pathways
Substituted benzamides have long been a cornerstone in the treatment of psychotic disorders, primarily through their action as antagonists of dopamine receptors.
Mechanism of Action: Many hydroxybenzamide-based antipsychotics function as antagonists at dopamine D2-like receptors (D2, D3, and D4).[19] By blocking the binding of dopamine, these compounds modulate downstream signaling pathways, which can involve the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The affinity for different dopamine receptor subtypes is influenced by the substitution pattern on the benzamide ring.
Quantitative Data: Dopamine Receptor Affinity
| Compound Class | Receptor Subtype | Ki Values (nM) | Reference(s) |
| Benzamide Antipsychotics (General) | D2 | Varies | [19][20][21] |
| Mazapertine | D2 | Notable affinity | [22] |
| Cyclic Benzamides | D2 | Varies | [23] |
Anti-Infective Properties: A Broad-Spectrum Defense
Salicylamide (2-hydroxybenzamide) derivatives have demonstrated significant potential as broad-spectrum anti-infective agents, with activity against viruses, bacteria, and parasites.
Antiviral Targets
Salicylamide derivatives, most notably niclosamide and nitazoxanide, inhibit the replication of a wide range of RNA and DNA viruses.[7][8][9]
Mechanism of Action: The antiviral mechanisms of these compounds are often multifaceted.
-
Niclosamide: This compound has been shown to inhibit viral entry by preventing the acidification of endosomes, a crucial step for the fusion of many enveloped viruses with the host cell membrane.[24][25] It can also modulate multiple host signaling pathways, including Wnt/β-catenin, mTORC1, and STAT3, which are often hijacked by viruses for their replication.[26][27]
-
Nitazoxanide: This thiazolide derivative has been shown to block the maturation of viral glycoproteins, such as the hemagglutinin of the influenza virus, at a post-translational stage.[7][28] This prevents the proper assembly and release of new viral particles.
Experimental Protocols for Target Identification and Validation
The identification and validation of therapeutic targets for hydroxybenzamide compounds rely on a suite of robust biochemical and cellular assays.
In Vitro HDAC Activity/Inhibition Assay (Fluorometric)
This protocol describes a common method for determining the inhibitory activity of hydroxybenzamide derivatives against HDAC enzymes using a fluorogenic substrate.[12][29][30]
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Test compounds (hydroxybenzamide derivatives) dissolved in DMSO
-
Positive control inhibitor (e.g., Trichostatin A)
-
Developer solution (e.g., Trypsin in assay buffer)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and positive control in HDAC Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Reaction Setup: In a 96-well black microplate, add the assay components in the following order:
-
HDAC Assay Buffer
-
Test compound or vehicle control
-
Recombinant HDAC enzyme
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination and Signal Development: Add the developer solution to each well. The developer, typically a protease, cleaves the deacetylated substrate, releasing the fluorophore.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular HDAC Inhibition Assay (Western Blot)
This assay assesses the ability of a hydroxybenzamide compound to inhibit HDAC activity within a cellular context by measuring the acetylation status of a known HDAC substrate, such as α-tubulin or histones.[2][11]
Materials:
-
Cell line of interest
-
Test compound (hydroxybenzamide derivative)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and HDAC inhibitors
-
Primary antibodies (e.g., anti-acetyl-α-tubulin, anti-acetyl-histone H3)
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of the test compound or vehicle control for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities to determine the relative increase in substrate acetylation upon treatment with the hydroxybenzamide compound.
Sirtuin Activity/Inhibition Assay (Fluorometric)
This protocol outlines a method for measuring the activity and inhibition of sirtuins.[5][31][32][33]
Materials:
-
Recombinant sirtuin enzyme (e.g., SIRT1, SIRT2, SIRT5)
-
Fluorogenic sirtuin substrate (e.g., acetylated peptide with a fluorophore)
-
NAD+
-
Assay Buffer
-
Test compounds
-
Developer solution
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the sirtuin enzyme, substrate, NAD+, and test compounds in the assay buffer.
-
Reaction Setup: In a 96-well plate, combine the assay buffer, NAD+, and test compound.
-
Enzyme Addition: Add the sirtuin enzyme to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Development: Add the developer solution to stop the reaction and generate a fluorescent signal from the deacetylated substrate.
-
Fluorescence Measurement: Read the fluorescence at the appropriate wavelengths.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value.
Viral Replication Inhibition Assay
This general protocol can be adapted to assess the antiviral activity of hydroxybenzamide compounds against various viruses.[14][25][26]
Materials:
-
Susceptible host cell line
-
Virus stock
-
Test compound
-
Cell culture medium
-
Method for quantifying viral replication (e.g., plaque assay, qPCR for viral genomes, ELISA for viral proteins)
Procedure:
-
Cell Seeding: Seed host cells in a multi-well plate.
-
Infection and Treatment: Infect the cells with the virus at a known multiplicity of infection (MOI) and simultaneously treat with serial dilutions of the test compound.
-
Incubation: Incubate the plate for a period sufficient for viral replication (e.g., 24-72 hours).
-
Quantification of Viral Replication: Measure the extent of viral replication in each well using a suitable method.
-
Data Analysis: Calculate the percent inhibition of viral replication for each compound concentration and determine the EC50 value. A parallel cytotoxicity assay should be performed to determine the CC50 and calculate the selectivity index (SI = CC50/EC50).
Conclusion and Future Directions
The hydroxybenzamide scaffold continues to be a rich source of novel therapeutic agents. While its role in HDAC inhibition is well-established, the expanding landscape of its molecular targets, including sirtuins, dopamine receptors, and viral proteins, presents exciting new avenues for drug discovery. Future research will likely focus on the development of next-generation hydroxybenzamide derivatives with enhanced isoform selectivity and improved pharmacokinetic properties. A deeper understanding of the interplay between these compounds and their various targets will be crucial for unlocking their full therapeutic potential and developing innovative treatments for a wide range of diseases.
References
-
Potent histone deacetylase inhibitors derived from 4-(aminomethyl)-N-hydroxybenzamide with high selectivity for the HDAC6 isoform. (2013). Journal of Medicinal Chemistry. [Link]
-
Potent Histone Deacetylase Inhibitors Derived from 4-(Aminomethyl)-N-hydroxybenzamide with High Selectivity for the HDAC6 Isoform. (2013). Journal of Medicinal Chemistry. [Link]
-
Niclosamide. (2022). Johns Hopkins ABX Guide. [Link]
-
Potent Histone Deacetylase Inhibitors Derived from 4-(Aminomethyl)-N-hydroxybenzamide with High Selectivity for the HDAC6 Isoform. (2013). Journal of Medicinal Chemistry. [Link]
-
Inhibition of Histone Deacetylases. (n.d.). PubMed Central. [Link]
-
Epigenase Universal SIRT Activity/Inhibition Assay Kit (Fluorometric). (n.d.). EpigenTek. [Link]
-
Drug Repurposing: The Anthelmintics Niclosamide and Nitazoxanide Are Potent TMEM16A Antagonists That Fully Bronchodilate Airways. (2019). Frontiers in Pharmacology. [Link]
-
CD8 T Cell Virus Inhibition Assay Protocol. (2022). PubMed Central. [Link]
-
Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. (n.d.). PubMed Central. [Link]
-
CD8 T Cell Virus Inhibition Assay Protocol. (2022). PubMed. [Link]
-
HDAC Activity/Inhibition Assay Kit (Fluorometric). (n.d.). Active Motif. [Link]
-
Antiviral activities of niclosamide and nitazoxanide against chikungunya virus entry and transmission. (2016). PubMed Central. [Link]
-
Drug Repurposing: The Anthelmintics Niclosamide and Nitazoxanide Are Potent TMEM16A Antagonists That Fully Bronchodilate Airways. (2019). PubMed. [Link]
-
An improved fluorogenic assay for SIRT1, SIRT2, and SIRT3. (n.d.). PubMed Central. [Link]
-
Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric). (n.d.). EpigenTek. [Link]
-
Potent Histone Deacetylase Inhibitors Derived from 4-(Aminomethyl)-N-hydroxybenzamide with High Selectivity for the HDAC6 Isoform. (2013). ResearchGate. [Link]
-
Western blot-based assay to determine inhibition of HDAC activity in whole cells Histone Deacetylase (HDAC) Cell-Based Screenin. (2012). BPS Bioscience. [Link]
-
Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents. (n.d.). PubMed Central. [Link]
-
IC50 values of some compounds for HDAC6 and other HDAC. (n.d.). ResearchGate. [Link]
-
Niclosamide: Beyond an antihelminthic drug. (n.d.). PubMed Central. [Link]
-
Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. (2020). National Institutes of Health. [Link]
-
SIRT1 (Sirtuin1) Fluorogenic Assay Kit. (n.d.). BPS Bioscience. [Link]
-
Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (n.d.). MDPI. [Link]
-
A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example. (n.d.). National Institutes of Health. [Link]
-
Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. (2022). PubMed Central. [Link]
-
Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors. (n.d.). PubMed Central. [Link]
-
Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors. (n.d.). PubMed. [Link]
-
Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors. (n.d.). National Institutes of Health. [Link]
-
Comparison of IC 50 and selectivity of SIRT2 inhibitors. (n.d.). ResearchGate. [Link]
-
Development and characterization of 3-(benzylsulfonamido)benzamides as potent and selective SIRT2 inhibitors. (2014). Albert Einstein College of Medicine. [Link]
-
Activation and inhibition of sirtuins: From bench to bedside. (2024). I.R.I.S. Institutional Research Information System. [Link]
-
Current Trends in Sirtuin Activator and Inhibitor Development. (n.d.). MDPI. [Link]
-
3-(N-arylsulfamoyl)benzamides, inhibitors of human sirtuin type 2 (SIRT2). (n.d.). PubMed Central. [Link]
-
Novel N-hydroxybenzamide-based HDAC inhibitors with branched CAP group. (2009). PubMed. [Link]
-
Synthesis and evaluation of high affinity, aryl-substituted [18F]fluoropropylbenzamides for dopamine D-2 receptor studies. (n.d.). PubMed. [Link]
Sources
- 1. Structure-based development of novel sirtuin inhibitors | Aging [aging-us.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Signal transduction pathways involved in dopamine D2 receptor-evoked emesis in the least shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structural insights into the human D1 and D2 dopamine receptor signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitazoxanide: A first-in-class broad-spectrum antiviral agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plausible mechanisms of Niclosamide as an antiviral agent against COVID-19 | Semantic Scholar [semanticscholar.org]
- 9. Frontiers | Drug Repurposing Approaches for the Treatment of Influenza Viral Infection: Reviving Old Drugs to Fight Against a Long-Lived Enemy [frontiersin.org]
- 10. Analysis of Protein Stability and Ligand Interactions by Thermal Shift Assay [escholarship.org]
- 11. journals.asm.org [journals.asm.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Research Portal [scholarship.miami.edu]
- 17. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 3-(N-arylsulfamoyl)benzamides, inhibitors of human sirtuin type 2 (SIRT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Visualizing classification of drugs used in psychotic disorders: A ‘subway map’ representing mechanisms, established classes and informal categories - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cyclic benzamides as mixed dopamine D2/serotonin 5-HT2 receptor antagonists: potential atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Niclosamide for Covid-19: bridging the gap - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Broad Spectrum Antiviral Agent Niclosamide and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Effect of nitazoxanide in adults and adolescents with acute uncomplicated influenza: a double-blind, randomised, placebo-controlled, phase 2b/3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Potent and specific activators for the mitochondrial Sirtuins Sirt3 and Sirt5 - PMC [pmc.ncbi.nlm.nih.gov]
- 31. biorxiv.org [biorxiv.org]
- 32. researchgate.net [researchgate.net]
- 33. Emerging Therapeutic Potential of SIRT6 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
N-ethyl-3-hydroxybenzamide in vitro antimicrobial assay
An Application Note and Protocol for the In Vitro Antimicrobial Evaluation of N-ethyl-3-hydroxybenzamide
Authored by Gemini, Senior Application Scientist
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical entities for antibacterial activity. Benzamide derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial effects, making them a promising area of research.[1][2] This application note provides a comprehensive and robust framework for conducting the initial in vitro antimicrobial evaluation of N-ethyl-3-hydroxybenzamide, a specific benzamide derivative. We present detailed, step-by-step protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against a panel of clinically relevant bacteria. The methodologies are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring the generation of reproducible and reliable data crucial for early-stage drug development.[3]
Introduction: The Scientific Rationale
N-ethyl-3-hydroxybenzamide is a small molecule belonging to the benzamide class of compounds. While extensive research has been conducted on the antimicrobial properties of related structures like p-hydroxybenzoic acid derivatives and other salicylanilides, the specific activity of N-ethyl-3-hydroxybenzamide remains largely uncharacterized.[4][5] The structural alerts within the molecule—a hydroxylated benzene ring and an amide linkage—are present in various known antimicrobial agents, providing a strong scientific rationale for its investigation as a potential antibacterial agent.
The primary goal of an initial in vitro screening is to quantitatively measure the compound's effect on bacterial growth. This is achieved by determining two key parameters:
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] This value indicates the potency of the compound's bacteriostatic activity.
-
Minimum Bactericidal Concentration (MBC): Following the MIC test, the MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction (a 3-log10 decrease) in the initial bacterial inoculum.[7][8] This value determines the compound's bactericidal (killing) activity.
This guide provides the necessary protocols to perform these fundamental assays, empowering researchers to systematically evaluate the antimicrobial potential of N-ethyl-3-hydroxybenzamide.
Foundational Principles of Antimicrobial Susceptibility Testing (AST)
The reliability of AST hinges on meticulous standardization.[9] Factors such as the composition of the growth medium, the density of the bacterial inoculum, and the incubation conditions must be rigorously controlled to ensure that results are consistent and comparable across different experiments and laboratories.[10] This protocol utilizes the broth microdilution method, a gold-standard technique that is efficient, scalable, and provides quantitative MIC values.[6][11][12]
A critical component of any valid AST protocol is the concurrent testing of quality control (QC) strains.[10][13][14] These are well-characterized bacterial strains, typically from the American Type Culture Collection (ATCC), with known susceptibility profiles to standard antibiotics.[10][15] If the results for the QC strains fall within their established acceptable ranges, it validates the entire experimental run, confirming the integrity of the media, reagents, and technique.[10][16]
Comprehensive Experimental Protocols
Materials and Reagents
-
Test Compound: N-ethyl-3-hydroxybenzamide (CAS: 15788-98-4)[17]
-
Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Bacterial Strains:
-
Growth Media:
-
Reagents:
-
Sterile 0.85% Saline
-
0.5 McFarland Turbidity Standard
-
-
Equipment and Consumables:
-
Sterile 96-well, U-bottom microtiter plates[6]
-
Adhesive plate sealers
-
Multichannel and single-channel pipettes (calibrated)
-
Sterile pipette tips
-
Sterile reagent reservoirs
-
Spectrophotometer or turbidimeter
-
Microbiological incubator (35 ± 2°C)
-
Vortex mixer
-
Biological safety cabinet
-
Visualized Experimental Workflow
The overall process, from initial preparation to final data interpretation, follows a logical sequence.
Caption: Overall workflow for determining MIC and MBC.
Protocol I: Broth Microdilution for MIC Determination
This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI M07).[3]
Step 1: Preparation of the Test Compound
-
Stock Solution: Prepare a 10 mg/mL (10,000 µg/mL) stock solution of N-ethyl-3-hydroxybenzamide in 100% sterile DMSO. The high concentration is necessary to minimize the final concentration of DMSO in the assay wells, as DMSO can have its own inhibitory effects at concentrations >2%.
-
Working Solution: Create an intermediate working solution. For example, dilute the stock solution in sterile CAMHB to achieve a concentration that is twice the highest concentration to be tested (e.g., 1024 µg/mL for a final top concentration of 512 µg/mL).
Step 2: Preparation of Bacterial Inoculum
-
Primary Culture: From a stock culture, streak the QC bacterial strain onto a non-selective agar plate (e.g., TSA) and incubate for 18-24 hours at 35 ± 2°C.
-
Inoculum Suspension: Select 3-5 well-isolated colonies and suspend them in sterile saline. Vortex thoroughly to create a homogenous suspension.
-
Standardization: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This is a critical step for reproducibility. A properly adjusted suspension contains approximately 1-2 x 10⁸ CFU/mL.[7]
-
Final Dilution: Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final target inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A common method is to dilute the standardized suspension 1:150 in CAMHB.
Step 3: Performing the Microdilution Assay
-
Plate Setup: Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Serial Dilution: Add 100 µL of the working compound solution (e.g., 1024 µg/mL) to well 1. Transfer 50 µL from well 1 to well 2. Mix by pipetting up and down, then transfer 50 µL from well 2 to well 3. Continue this 2-fold serial dilution down to well 10. Discard the final 50 µL from well 10.
-
Controls:
-
Well 11 (Growth Control): Add 50 µL of sterile CAMHB. This well will receive bacteria but no compound.
-
Well 12 (Sterility Control): Add 100 µL of sterile CAMHB. This well receives neither compound nor bacteria.
-
-
Inoculation: Add 50 µL of the final diluted bacterial inoculum (from Step 2.4) to wells 1 through 11. Do not add bacteria to well 12. The final volume in each test well will be 100 µL.
-
Final Concentrations: The final concentrations of N-ethyl-3-hydroxybenzamide in the wells will now range from 512 µg/mL down to 1 µg/mL (in this example).
Step 4: Incubation and Reading Results
-
Incubation: Cover the plate with an adhesive sealer to prevent evaporation and incubate at 35 ± 2°C for 18-24 hours in ambient air.
-
Validation: Before reading the results, check the control wells. The sterility control (well 12) must be clear, and the growth control (well 11) must show distinct turbidity. If these conditions are not met, the assay is invalid.
-
MIC Determination: The MIC is the lowest concentration of N-ethyl-3-hydroxybenzamide at which there is no visible growth (i.e., the first clear well).[6]
Protocol II: Determination of Minimum Bactericidal Concentration (MBC)
The MBC test is a quantitative follow-up to the MIC assay to determine if the compound is bactericidal.[8][19]
Step 1: Subculturing
-
Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, include the growth control well.
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated pipette, plate a 100 µL aliquot from each of these wells onto a separate, clearly labeled MHA plate.
Step 2: Incubation and Colony Counting
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
After incubation, count the number of colonies (CFU) on each plate.
Step 3: MBC Determination
-
The MBC is defined as the lowest concentration of the compound that produces a ≥99.9% reduction in CFU compared to the inoculum count from the growth control plate.[7][8]
-
For example, if the growth control plate has 200 colonies, a ≥99.9% reduction means there should be ≤0.2 colonies (i.e., no growth) on the plate corresponding to the MBC.
Data Analysis and Interpretation
Data Presentation
Results should be summarized in a clear, tabular format.
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus | 29213 | 16 | 32 | 2 | Bactericidal |
| E. coli | 25922 | 64 | >512 | >8 | Bacteriostatic |
| P. aeruginosa | 27853 | 128 | >512 | >4 | Tolerant/Static |
| E. faecalis | 29212 | 32 | 32 | 1 | Bactericidal |
| Disclaimer: The data above are for illustrative purposes only and do not represent actual experimental results for N-ethyl-3-hydroxybenzamide. |
Interpreting the MBC/MIC Ratio
The relationship between the MIC and MBC provides insight into the compound's mode of action.[7]
-
Bactericidal: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity. This means the concentration required to kill the bacteria is not much higher than the concentration needed to inhibit its growth.
-
Bacteriostatic: An MBC/MIC ratio of > 4 suggests the agent is primarily bacteriostatic. It inhibits growth but does not effectively kill the bacteria at comparable concentrations.
Caption: Decision logic for interpreting the MBC/MIC ratio.
Conclusion
This application note provides a validated and detailed framework for the initial in vitro antimicrobial characterization of N-ethyl-3-hydroxybenzamide. By adhering to standardized methodologies for MIC and MBC determination, researchers can generate high-quality, reproducible data. These results form the critical foundation for further investigation, including mechanism-of-action studies, toxicity assessments, and lead optimization efforts in the quest for new antimicrobial therapies.
References
-
World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
-
Teh, X. T., et al. (2022). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. Journal of Applied Microbiology. Retrieved from [Link]
-
Balaji, V., et al. (2024). The different methods for in vitro antimicrobial susceptibility testing... ResearchGate. Retrieved from [Link]
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
Jubeh, B., et al. (2020). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics. Retrieved from [Link]
-
Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Retrieved from [Link]
-
Public Health England. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Microbe Online. (2021). Quality Control Strains (standard strains) and their Uses. Retrieved from [Link]
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
Ersoy, S. C., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments. Retrieved from [Link]
-
Kim, Y., et al. (2019). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine. Retrieved from [Link]
-
Microbiology International. (n.d.). Broth Microdilution. Retrieved from [Link]
-
Turnidge, J., et al. (2006). Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. Journal of Clinical Microbiology. Retrieved from [Link]
-
ielab. (2026). EUCAST Disk Diffusion Testing for Antibiotic Resistance. Retrieved from [Link]
-
National Institute for Communicable Diseases (NICD). (n.d.). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved from [Link]
-
Matuschek, E., et al. (2014). Development of the EUCAST disk diffusion antimicrobial susceptibility testing method and its implementation in routine microbiology laboratories. Clinical Microbiology and Infection. Retrieved from [Link]
-
ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Retrieved from [Link]
-
EUCAST. (2026). Disk Diffusion and Quality Control. Retrieved from [Link]
-
Brilhante, R. S. N., et al. (2007). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology. Retrieved from [Link]
-
CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
-
Ovid. (n.d.). Development of the EUCAST disk diffusion... Clinical Microbiology & Infection. Retrieved from [Link]
-
PubChem. (n.d.). N-ethyl-3-hydroxybenzamide. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]
-
Erciyes University. (n.d.). Investigation of Antimicrobial Activity of Some Ethylparaben Hydrazide-Hydrazone Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. Retrieved from [Link]
-
PubChem. (n.d.). N-ethyl-3-hydroxybenzamide | C9H11NO2 | CID 13175248. Retrieved from [Link]
-
Chem-Supply. (2025). N-hydroxybenzamide - 495-18-1. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Retrieved from [Link]
-
MDPI. (n.d.). The Difference in the Mechanisms of the TCA Cycle, Organic Acid Metabolism and Secretion of Rapeseed Roots Responding to Saline and Alkaline Stresses. Retrieved from [Link]
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. turkjps.org [turkjps.org]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. woah.org [woah.org]
- 10. microbiologyclass.net [microbiologyclass.net]
- 11. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. bsac.org.uk [bsac.org.uk]
- 14. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 15. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. usbio.net [usbio.net]
- 18. apec.org [apec.org]
- 19. microchemlab.com [microchemlab.com]
N-ethyl-3-hydroxybenzamide: Application Notes for a Putative Histone Deacetylase Inhibitor
Abstract
This technical guide provides a comprehensive overview of N-ethyl-3-hydroxybenzamide as a potential histone deacetylase (HDAC) inhibitor for research and drug development professionals. While specific inhibitory data for N-ethyl-3-hydroxybenzamide is not extensively documented in publicly available literature, this guide leverages established principles of structurally related benzamide HDAC inhibitors to present its putative mechanism of action, detailed experimental protocols, and anticipated results. We will explore in vitro enzymatic assays, cell-based functional assessments, and preliminary considerations for in vivo studies. The protocols herein are designed to be self-validating, providing researchers with a robust framework to investigate the biological activity of N-ethyl-3-hydroxybenzamide and similar molecules.
Introduction: The Therapeutic Potential of HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression.[1] By removing acetyl groups from lysine residues on both histone and non-histone proteins, HDACs induce a more compact chromatin structure, leading to transcriptional repression. The dysregulation of HDAC activity is a hallmark of numerous diseases, including a variety of cancers, where it is associated with the silencing of tumor suppressor genes.[1] Consequently, HDAC inhibitors have emerged as a promising class of therapeutic agents, with several compounds approved for the treatment of hematological malignancies.[2]
Benzamides represent a significant chemical class of HDAC inhibitors, known for their potential for isoform selectivity and favorable pharmacokinetic profiles.[2][3] N-ethyl-3-hydroxybenzamide belongs to this structural family, featuring a core benzamide scaffold. The typical pharmacophore of an HDAC inhibitor consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the active site of the enzyme, a linker region, and a "cap" group that interacts with the surface of the HDAC protein.[4] In N-ethyl-3-hydroxybenzamide, the benzamide moiety itself can act as the zinc-binding group, a characteristic of many Class I selective inhibitors.[2]
This document serves as a detailed guide for researchers interested in evaluating the HDAC inhibitory potential of N-ethyl-3-hydroxybenzamide.
Putative Mechanism of Action
N-ethyl-3-hydroxybenzamide is hypothesized to function as an HDAC inhibitor by interacting with the active site of class I HDACs (HDAC1, 2, and 3) and potentially HDAC8. The benzamide functional group is predicted to coordinate with the zinc ion essential for the deacetylase activity of these enzymes. This interaction would block the binding of the natural acetyl-lysine substrate, leading to an accumulation of acetylated histones and other protein targets. The subsequent increase in histone acetylation would result in a more relaxed chromatin structure, allowing for the transcription of previously silenced genes, including those involved in cell cycle arrest, differentiation, and apoptosis.[2]
Sources
Application Note: Quantitative Analysis of N-ethyl-3-hydroxybenzamide in Biological Matrices
Abstract
This technical guide provides detailed protocols for the quantification of N-ethyl-3-hydroxybenzamide, a compound of interest in pharmaceutical research and development. Accurate determination of this analyte in complex biological matrices is critical for pharmacokinetic, toxicokinetic, and metabolism studies. This document outlines two robust analytical approaches: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications. The protocols herein are grounded in established principles of bioanalytical method development and validation, emphasizing scientific integrity and reproducibility.
Introduction: The Analytical Imperative for N-ethyl-3-hydroxybenzamide
N-ethyl-3-hydroxybenzamide (C₉H₁₁NO₂) is a benzamide derivative with a molecular weight of 165.19 g/mol .[1][2] As with many novel chemical entities in the drug development pipeline, establishing a reliable method to measure its concentration in biological fluids is a foundational requirement. Such methods are indispensable for characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which in turn informs dosage, safety, and efficacy assessments.
The challenge in bioanalysis lies in isolating and quantifying a target analyte from a complex mixture of endogenous components like proteins, lipids, and salts.[3] This application note provides a comprehensive framework for achieving this, from initial sample preparation to final data analysis, adhering to internationally recognized validation standards.[4][5]
Foundational Step: Rigorous Sample Preparation
Effective sample preparation is the cornerstone of accurate and robust bioanalysis.[6] Its primary goal is to remove interfering matrix components that can compromise analytical results, for instance, by causing ion suppression in mass spectrometry or creating extraneous peaks in chromatography.[3][7] The choice of technique is dictated by the analyte's physicochemical properties, the required sensitivity, and the nature of the biological matrix.[6]
For N-ethyl-3-hydroxybenzamide analysis in plasma or urine, three common techniques are recommended: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Protein Precipitation (PPT)
A rapid and straightforward method ideal for initial screening or when high throughput is required.[7] It involves adding a water-miscible organic solvent to the plasma sample to denature and precipitate proteins.
-
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for the initial chromatographic conditions.
-
Vortex for 30 seconds and inject into the analytical system.
-
Liquid-Liquid Extraction (LLE)
LLE offers a higher degree of cleanliness compared to PPT by partitioning the analyte between the aqueous sample and a water-immiscible organic solvent.[8] The choice of solvent is critical and depends on the analyte's polarity. Given the hydroxyl group on N-ethyl-3-hydroxybenzamide, a moderately polar solvent like ethyl acetate is a suitable starting point.
-
Protocol:
-
To 200 µL of plasma or urine, add 20 µL of internal standard solution and 600 µL of ethyl acetate.
-
Vortex for 2 minutes to facilitate the extraction.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject.
-
Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts and allows for analyte concentration, making it the preferred method for achieving the lowest limits of quantification.[9] It utilizes a solid sorbent packed into a cartridge to retain the analyte, while interferences are washed away. A reverse-phase (C18) sorbent is appropriate for the non-polar character of the benzamide structure.
-
Protocol:
-
Condition: Pass 1 mL of methanol through a C18 SPE cartridge, followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
Load: Mix 500 µL of plasma with 500 µL of 4% phosphoric acid in water. Load the mixture onto the conditioned cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute the N-ethyl-3-hydroxybenzamide and internal standard with 1 mL of methanol.
-
Dry & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for analysis.
-
Caption: General workflow for biological sample preparation.
Analytical Methodologies
Method 1: Reverse-Phase HPLC with UV Detection (RP-HPLC-UV)
This method is suitable for routine analysis, process development samples, or when high concentrations are expected. The phenolic hydroxyl and amide groups in N-ethyl-3-hydroxybenzamide provide a chromophore, making UV detection viable.[10]
Caption: Workflow for HPLC-UV analysis.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).
-
Protocol:
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 10% B
-
12.1-15 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: A preliminary scan should be performed. Based on the benzamide structure, a primary wavelength around 220 nm and a secondary at 254 nm are recommended starting points.
-
Injection Volume: 10 µL.
-
Quantification: Create a calibration curve by plotting the peak area of N-ethyl-3-hydroxybenzamide against a series of known concentrations.
-
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For high sensitivity and selectivity, particularly for low-concentration samples from pharmacokinetic studies, LC-MS/MS is the gold standard.[11][12] It combines the separation power of HPLC with the mass-based detection of a triple quadrupole mass spectrometer.[13]
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. agilent.com [agilent.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A highly sensitive LC-MS/MS method for the determination and quantification of a recently identified N-nitrosamine impurity in the sitagliptin phosphate monohydrate active pharmaceutical ingredient - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 13. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust RP-HPLC Method for Determining the Lipophilicity of N-ethyl-3-hydroxybenzamide
Abstract
Lipophilicity is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's pharmacokinetic and pharmacodynamic properties.[1] This application note presents a detailed protocol for determining the lipophilicity of N-ethyl-3-hydroxybenzamide, a representative small molecule, using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The described isocratic method is aligned with the principles outlined in OECD Guideline 117, ensuring data robustness and regulatory relevance.[2][3][4] By establishing a linear correlation between the logarithm of the retention factor (log k) and the known n-octanol/water partition coefficients (log P) of a series of standard compounds, this method provides a reliable and efficient alternative to the traditional shake-flask method.[1][5][6]
Introduction: The Significance of Lipophilicity in Drug Development
The journey of a drug from administration to its target site is a complex process governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Lipophilicity, quantified as the log P, is a key determinant of these ADME properties.[7] For instance, a compound's ability to permeate cell membranes, a crucial step for oral absorption and reaching intracellular targets, is heavily dependent on its lipophilicity. However, excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity. Therefore, the precise determination of lipophilicity is paramount for optimizing drug candidates in the early stages of development.[6][8]
RP-HPLC has emerged as a powerful and high-throughput technique for estimating log P values.[6][9][10] The underlying principle is the correlation between a compound's retention on a nonpolar stationary phase and its hydrophobicity. In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Hydrophobic compounds interact more strongly with the stationary phase, resulting in longer retention times, while hydrophilic compounds elute earlier.[3][10] The retention factor (k) is a normalized measure of this retention. A linear relationship can be established between the logarithm of the retention factor (log k) and the known log P values of a set of reference compounds. This calibration curve then allows for the accurate determination of the log P of an unknown compound, such as N-ethyl-3-hydroxybenzamide, from its retention time under the same chromatographic conditions.[6][11]
This application note provides a comprehensive, step-by-step protocol for the determination of the lipophilicity of N-ethyl-3-hydroxybenzamide using an isocratic RP-HPLC method, complete with system suitability criteria, preparation of standards and samples, and data analysis.
Experimental Workflow
The overall experimental workflow for the determination of N-ethyl-3-hydroxybenzamide lipophilicity is depicted in the following diagram:
Caption: Workflow for log P determination of N-ethyl-3-hydroxybenzamide by RP-HPLC.
Materials and Methods
Instrumentation and Columns
-
HPLC System: An isocratic HPLC system with a UV detector is suitable. A system with a quaternary pump can also be used in isocratic mode.
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended. The choice of a specific brand and model should be consistent throughout the experiment.
-
Data Acquisition and Processing: Chromatography data station software for instrument control, data acquisition, and processing.
Chemicals and Reagents
-
Solvents: HPLC grade acetonitrile and water.
-
Buffer Components: Potassium phosphate monobasic and sodium hydroxide for pH adjustment.
-
Reference Standards: A set of at least five reference compounds with well-established log P values spanning the expected log P of the test compound. A suggested set is provided in Table 1.
-
Test Compound: N-ethyl-3-hydroxybenzamide (CAS No. 13175248).[12]
-
Void Volume Marker: A non-retained compound such as uracil or sodium nitrate.
Preparation of Solutions
-
Mobile Phase: Prepare a suitable mixture of phosphate buffer (e.g., 25 mM, pH 7.4) and acetonitrile. The exact ratio should be optimized to achieve retention factors (k) for the reference standards between 0.5 and 20. A starting point could be 60:40 (v/v) acetonitrile:buffer. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.
-
Reference Standard Stock Solutions: Prepare individual stock solutions of each reference standard in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Working Standard Mixture: Prepare a mixed working standard solution by diluting the stock solutions in the mobile phase to a final concentration of approximately 10-20 µg/mL for each compound.
-
Test Compound Solution: Prepare a solution of N-ethyl-3-hydroxybenzamide in the mobile phase at a concentration of approximately 10-20 µg/mL.
-
Void Volume Marker Solution: Prepare a solution of the void volume marker in the mobile phase at a concentration of approximately 10 µg/mL.
Detailed Protocol
Chromatographic Conditions
-
Column: C18 (4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of acetonitrile and 25 mM phosphate buffer (pH 7.4). The exact composition should be determined during method development.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: A suitable wavelength for the detection of all compounds (e.g., 254 nm, or individual optimal wavelengths if a diode array detector is available).
-
Injection Volume: 10 µL
System Suitability Test (SST)
Before starting the analysis, perform a system suitability test to ensure the performance of the chromatographic system.
-
Inject the void volume marker solution to determine the column dead time (t₀).
-
Inject the working standard mixture at least five times.
-
Calculate the following parameters for a representative peak (e.g., one of the reference standards):
-
Tailing Factor (T): Should be ≤ 2.0.
-
Theoretical Plates (N): Should be ≥ 2000.
-
Relative Standard Deviation (RSD) of Retention Time: Should be ≤ 2.0%.
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.
-
Experimental Procedure
-
Determination of Dead Time (t₀): Inject the void volume marker solution and record the retention time. This is the dead time (t₀) of the system.
-
Analysis of Reference Standards: Inject the working standard mixture and record the chromatogram. Identify the retention time (tᵣ) for each reference standard.
-
Analysis of the Test Compound: Inject the N-ethyl-3-hydroxybenzamide solution and record its retention time (tᵣ).
Data Analysis and Results
Calculation of the Retention Factor (k)
The retention factor (k) for each compound is calculated using the following equation:
k = (tᵣ - t₀) / t₀
where:
-
tᵣ is the retention time of the compound.
-
t₀ is the column dead time.
Construction of the Calibration Curve
-
Calculate the logarithm of the retention factor (log k) for each reference standard.
-
Create a calibration curve by plotting the log k values (y-axis) against the known log P values of the reference standards (x-axis).
-
Perform a linear regression analysis on the data to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be ≥ 0.98 for a valid correlation.
Determination of the log P of N-ethyl-3-hydroxybenzamide
-
Calculate the log k value for N-ethyl-3-hydroxybenzamide using its retention time.
-
Using the equation from the linear regression of the calibration curve, calculate the log P of N-ethyl-3-hydroxybenzamide:
log P = (log k - c) / m
where:
-
log k is the logarithm of the retention factor for N-ethyl-3-hydroxybenzamide.
-
m is the slope of the calibration curve.
-
c is the y-intercept of the calibration curve.
-
Representative Data
The following table provides an example of data that could be generated using this method.
| Compound | Known log P | Retention Time (tᵣ) (min) | Retention Factor (k) | log k |
| Uracil (t₀) | - | 1.50 | - | - |
| Aniline | 0.90 | 2.85 | 0.90 | -0.05 |
| Benzene | 2.13 | 4.50 | 2.00 | 0.30 |
| Toluene | 2.73 | 6.00 | 3.00 | 0.48 |
| Ethylbenzene | 3.15 | 7.50 | 4.00 | 0.60 |
| Naphthalene | 3.30 | 8.25 | 4.50 | 0.65 |
| N-ethyl-3-hydroxybenzamide | Unknown | 3.75 | 1.50 | 0.18 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Discussion and Method Validation Insights
The choice of an isocratic method is deliberate for this application. While gradient elution methods are faster for screening compounds with a wide range of lipophilicities, isocratic methods generally provide more precise retention data, which is crucial for building a robust calibration curve.[13][14][15] The selection of reference standards is a critical step. The chosen standards should be structurally diverse and their log P values should bracket the expected log P of the test compound to ensure accurate interpolation.[5]
The pH of the mobile phase is another important consideration, especially for ionizable compounds. N-ethyl-3-hydroxybenzamide has a phenolic hydroxyl group and an amide group, and its ionization state will be pH-dependent. To measure the intrinsic lipophilicity (log P), the pH of the mobile phase should be adjusted to ensure the compound is in its neutral form. For acidic compounds, a pH at least 2 units below the pKa is recommended, while for basic compounds, a pH at least 2 units above the pKa is advisable. For compounds with both acidic and basic functionalities, careful consideration of their pKa values is necessary to select an appropriate pH.
For a comprehensive validation of this method, the following parameters should be assessed according to ICH guidelines: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Conclusion
The RP-HPLC method detailed in this application note provides a reliable, efficient, and high-throughput approach for the determination of the lipophilicity of N-ethyl-3-hydroxybenzamide. By adhering to the principles of established guidelines such as OECD 117, this protocol ensures the generation of high-quality, reproducible data that is invaluable for guiding drug discovery and development efforts. The method's adaptability also allows for its application to a wide range of other small molecules with appropriate method optimization.
References
-
Rapid Gradient RP-HPLC Method for Lipophilicity Determination: A Solvation Equation Based Comparison with Isocratic Methods. Analytical Chemistry - ACS Publications. Available from: [Link]
-
Chromatographic Hydrophobicity Index by Fast-Gradient RP-HPLC: A High-Throughput Alternative to log P/log D. PubMed. Available from: [Link]
-
A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. Available from: [Link]
-
High-Throughput log P Determination by Ultraperformance Liquid Chromatography: A Convenient Tool for Medicinal Chemists. ACS Publications. Available from: [Link]
-
Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. PubMed. Available from: [Link]
-
Chromatographic Hydrophobicity Index by Fast-Gradient RP-HPLC: A High-Throughput Alternative to log P/log D. Semantic Scholar. Available from: [Link]
-
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Technologies. Available from: [Link]
-
Hydrophobicity indices for amino acid residues as determined by HPLC. ResearchGate. Available from: [Link]
-
Determination of solute lipophilicity by reversed-phase high-performance liquid chromatography (RP-HPLC). The Journal of Medical Investigation. Available from: [Link]
-
Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. PMC - PubMed Central. Available from: [Link]
-
Methods for Determination of Lipophilicity. Encyclopedia.pub. Available from: [Link]
-
Peptide Retention Standards and Hydrophobicity Indexes in Reversed-Phase High-Performance Liquid Chromatography of Peptides. Analytical Chemistry - ACS Publications. Available from: [Link]
-
LogP—Making Sense of the Value. ACD/Labs. Available from: [Link]
-
Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD. Available from: [Link]
-
OECD GUIDELINES FOR THE TESTING OF CHEMICALS. OECD. Available from: [Link]
-
Comparison of hydrophobicity scales for predicting biophysical properties of antibodies. Bioengineering & Translational Medicine. Available from: [Link]
-
The correlation between polarity and retention as given by log k vs X log P3. ResearchGate. Available from: [Link]
-
Understanding Gradient HPLC. LCGC International. Available from: [Link]
-
OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. Analytice. Available from: [Link]
-
Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD. Available from: [Link]
-
Correlation between logarithms of retention factor, log k. ResearchGate. Available from: [Link]
-
Gradient vs. Isocratic Elution in HPLC. Danaher Life Sciences. Available from: [Link]
-
Isocratic Vs. Gradient Elution in Chromatography. Phenomenex. Available from: [Link]
-
Estimation of alkane-water logP for neutral, acidic, and basic compounds using an alkylated polystyrene-divinylbenzene high-performance liquid chromatography column. PubMed. Available from: [Link]
-
N-ethyl-3-hydroxybenzamide. PubChem - NIH. Available from: [Link]
-
3-ethyl-N-hydroxybenzamide. PubChem - NIH. Available from: [Link]
-
OECD 117 - Partition Coefficient, HPLC Method. Situ Biosciences. Available from: [Link]
-
Chromatography Fundamentals, Part III: Retention Parameters of Liquid Chromatography. Chromatography Online. Available from: [Link]
-
N-Ethyl-2-hydroxybenzamide. PubChem - NIH. Available from: [Link]
-
Comparison between logarithm of retention factor (log(k′)) using two... ResearchGate. Available from: [Link]
-
What is the actual relationship between partition coefficient (logP or clog P) and Retention factor (Rf) value? Chemistry Stack Exchange. Available from: [Link]
-
Ethyl 3-hydroxybenzoate. NIST WebBook. Available from: [Link]
Sources
- 1. medical.med.tokushima-u.ac.jp [medical.med.tokushima-u.ac.jp]
- 2. oecd.org [oecd.org]
- 3. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]
- 4. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]
- 5. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. researchgate.net [researchgate.net]
- 12. N-ethyl-3-hydroxybenzamide | C9H11NO2 | CID 13175248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
Application Notes and Protocols: N-ethyl-3-hydroxybenzamide as a Chemical Probe for Sirtuin Activity
Authored by: Senior Application Scientist
Abstract
This technical guide provides detailed application notes and experimental protocols for the utilization of N-ethyl-3-hydroxybenzamide as a chemical probe. Based on the well-established role of the benzamide scaffold in modulating nicotinamide adenine dinucleotide (NAD+)-dependent enzymes, we position N-ethyl-3-hydroxybenzamide as a putative inhibitor of sirtuins (SIRTs), a class of histone deacetylases (HDACs). This document is intended for researchers, scientists, and drug development professionals investigating sirtuin biology and related therapeutic areas. The protocols herein are designed to be self-validating, providing a framework for robust experimental design and data interpretation.
Introduction: The Rationale for N-ethyl-3-hydroxybenzamide as a Sirtuin Probe
Sirtuins are a family of seven NAD+-dependent enzymes (SIRT1-7) that play critical roles in cellular metabolism, DNA repair, and aging.[1][2] They catalyze the deacetylation of lysine residues on histone and non-histone protein substrates, a process coupled to the hydrolysis of NAD+.[2][3] Given their involvement in a myriad of pathophysiological processes, including cancer and neurodegenerative diseases, sirtuins have emerged as significant therapeutic targets.[3][4]
The development of small molecule inhibitors is a cornerstone of studying enzyme function and validating their therapeutic potential.[5][6] The benzamide chemical moiety is a well-characterized scaffold found in numerous sirtuin inhibitors.[3][7][8] N-ethyl-3-hydroxybenzamide shares structural similarities with known sirtuin inhibitors, suggesting it may interact with the catalytic domain of these enzymes. Its utility as a chemical probe lies in its potential to acutely modulate sirtuin activity, thereby enabling the elucidation of sirtuin-dependent signaling pathways and cellular processes.
This guide outlines protocols to characterize the inhibitory activity of N-ethyl-3-hydroxybenzamide against sirtuins and to utilize it as a tool in cell-based assays.
Characterization of N-ethyl-3-hydroxybenzamide
A comprehensive understanding of the physicochemical properties of a chemical probe is paramount for its effective use.
| Property | Value | Source |
| Molecular Formula | C9H11NO2 | PubChem CID: 13175248[9] |
| Molecular Weight | 165.19 g/mol | PubChem CID: 13175248[10] |
| Structure | PubChem CID: 13175248[9] | |
| Solubility | Soluble in DMSO and ethanol. Aqueous solubility may be limited. | Inferred from typical benzamide compounds |
Experimental Workflows and Protocols
The following sections provide detailed protocols for assessing the inhibitory potential of N-ethyl-3-hydroxybenzamide against sirtuins.
In Vitro Sirtuin Activity Assays
The initial characterization of a putative inhibitor involves direct measurement of its effect on enzyme activity in a controlled, in vitro setting. Fluorogenic assays are a common and sensitive method for this purpose.[11][12][13]
Caption: Workflow for determining the in vitro inhibitory activity of N-ethyl-3-hydroxybenzamide.
This protocol is adapted from commercially available kits and published methodologies.[2][13]
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., acetylated p53-AFC substrate)
-
NAD+
-
N-ethyl-3-hydroxybenzamide (stock solution in DMSO)
-
Sirtuin Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
Trichostatin A (TSA) - as a control to inhibit other HDACs
-
96-well black, flat-bottom plate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a fresh dilution of NAD+ in Sirtuin Assay Buffer.
-
Prepare serial dilutions of N-ethyl-3-hydroxybenzamide in Sirtuin Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Plate Setup:
-
Add the following to each well of the 96-well plate:
-
Test wells: Serial dilutions of N-ethyl-3-hydroxybenzamide.
-
Positive control (no inhibitor): Assay buffer with equivalent DMSO concentration.
-
Negative control (no enzyme): Assay buffer.
-
-
Add the fluorogenic substrate and NAD+ to all wells.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the SIRT1 enzyme to all wells except the negative control.
-
Mix gently by shaking the plate.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Signal Development and Detection:
-
Stop the enzymatic reaction by adding the developer solution to each well.
-
Incubate at 37°C for 10-15 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 400/505 nm for AFC).[2]
-
-
Data Analysis:
-
Subtract the background fluorescence (negative control) from all readings.
-
Calculate the percent inhibition for each concentration of N-ethyl-3-hydroxybenzamide relative to the positive control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Assays: Probing Sirtuin Activity in a Cellular Context
To validate the activity of N-ethyl-3-hydroxybenzamide in a more biologically relevant system, cell-based assays are essential. Western blotting for the acetylation status of known sirtuin substrates is a standard method.
Caption: Hypothesized inhibition of the SIRT1-p53 signaling pathway by N-ethyl-3-hydroxybenzamide.
Materials:
-
Cell line of interest (e.g., MCF-7, HCT116)
-
Cell culture medium and supplements
-
N-ethyl-3-hydroxybenzamide
-
DNA damaging agent (e.g., Etoposide) as a positive control for p53 activation
-
Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (TSA and nicotinamide)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-p53 (Lys382), anti-total-p53, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of N-ethyl-3-hydroxybenzamide for a predetermined time (e.g., 6-24 hours). Include a vehicle control (DMSO).
-
A positive control group can be treated with a DNA damaging agent to induce p53 acetylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer containing inhibitors.
-
Harvest lysates and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the acetylated-p53 signal to the total-p53 signal.
-
Further normalize to the loading control to account for differences in protein loading.
-
Compare the levels of acetylated-p53 in treated versus control cells. An increase in acetylated-p53 upon treatment with N-ethyl-3-hydroxybenzamide would be consistent with sirtuin inhibition.
-
Trustworthiness and Self-Validation
To ensure the reliability of experimental outcomes, the following controls are critical:
-
Orthogonal Assays: Confirm findings from the fluorogenic assay with a different method, such as an HPLC-based assay that directly measures substrate and product.[1]
-
Selectivity Profiling: Test N-ethyl-3-hydroxybenzamide against other sirtuin isoforms (SIRT2, SIRT3, etc.) and other classes of HDACs to determine its selectivity.
-
Cellular Target Engagement: To confirm that the probe interacts with its intended target in cells, advanced techniques like cellular thermal shift assays (CETSA) can be employed.
-
Inactive Structural Analog: Synthesize or procure a structurally similar but inactive analog of N-ethyl-3-hydroxybenzamide to use as a negative control in cell-based assays. This helps to rule out off-target effects.
Conclusion
N-ethyl-3-hydroxybenzamide is a promising chemical probe for the investigation of sirtuin biology. Its benzamide scaffold suggests a likely mechanism of sirtuin inhibition. The protocols outlined in this guide provide a robust framework for characterizing its inhibitory activity and for its application in cellular studies. By employing the principles of rigorous experimental design and self-validation, researchers can confidently use N-ethyl-3-hydroxybenzamide to dissect the complex roles of sirtuins in health and disease.
References
- Sirtuin 6 (SIRT6) Activity Assays - PMC - NIH. (n.d.).
- Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC - NIH. (n.d.).
- Continuous Fluorescent Sirtuin Activity Assay Based on Fatty Acylated Lysines - MDPI. (2023, April 18).
- SIRT1 Activity Assay Kit (Fluorometric) (ab156065). (n.d.). Abcam.
- Sirtuin Activity Assay Kit (EPI018) - Technical Bulletin. (n.d.). Sigma-Aldrich.
- N-ethyl-3-hydroxybenzamide | C9H11NO2 | CID 13175248. (n.d.). PubChem - NIH.
- 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2) - PMC - NIH. (n.d.).
- Natural Products as Chemical Probes - PMC - PubMed Central - NIH. (n.d.).
- Sirtuin inhibition and anti-cancer activities of ethyl 2-benzimidazole-5-carboxylate derivatives - MedChemComm (RSC Publishing). (n.d.).
- Sirtuin inhibition and anti-cancer activities of ethyl 2-benzimidazole-5-carboxylate derivatives - PMC - NIH. (2019, November 18).
- Chemical probes and drug leads from advances in synthetic planning and methodology - PMC - PubMed Central. (n.d.).
- 3-(N-Arylsulfamoyl)benzamides, inhibitors of human sirtuin type 2 (SIRT2). (2012, April 15).
- N-ethyl-4-hydroxybenzamide | C9H11NO2 | CID 14746059 - PubChem - NIH. (n.d.).
Sources
- 1. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sirtuin inhibition and anti-cancer activities of ethyl 2-benzimidazole-5-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Products as Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical probes and drug leads from advances in synthetic planning and methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sirtuin inhibition and anti-cancer activities of ethyl 2-benzimidazole-5-carboxylate derivatives - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 9. N-ethyl-3-hydroxybenzamide | C9H11NO2 | CID 13175248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. N-ethyl-4-hydroxybenzamide | C9H11NO2 | CID 14746059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. SIRT1 Activity Assay Kit (Fluorometric) (ab156065) | Abcam [abcam.com]
Application Notes and Protocols for N-ethyl-3-hydroxybenzamide in Drug Discovery and Development
Introduction: The Benzamide Scaffold as a Privileged Motif in Medicinal Chemistry
The benzamide moiety, characterized by a benzene ring linked to an amide functional group, is a cornerstone of modern drug discovery.[1] Its derivatives have given rise to a multitude of therapeutic agents across various disease areas, including antiemetics, antipsychotics, and anticancer drugs.[1] The structural simplicity and synthetic tractability of the benzamide scaffold, coupled with its ability to engage in key hydrogen bonding interactions with biological targets, make it a "privileged structure" for medicinal chemists.
Within this broad class of compounds, 3-hydroxybenzamide derivatives have garnered significant attention for their diverse biological activities.[2] This includes potential applications as anti-inflammatory, antimicrobial, and neuroprotective agents.[2] Notably, the 3-hydroxybenzamide core is a key pharmacophore in the development of inhibitors for two critical enzyme families in oncology: Poly(ADP-ribose) polymerase (PARP) and Histone Deacetylases (HDACs).[2][3][4]
This technical guide focuses on N-ethyl-3-hydroxybenzamide, a specific derivative of this promising scaffold. While direct biological data for this compound is limited in publicly available literature, its structural similarity to known bioactive molecules allows for informed hypothesis-driven research. These application notes provide a comprehensive framework for the synthesis, characterization, and biological evaluation of N-ethyl-3-hydroxybenzamide, empowering researchers to explore its therapeutic potential.
Physicochemical Properties and Drug-Likeness
A thorough understanding of a compound's physicochemical properties is crucial for predicting its pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profile. For benzamide derivatives, these properties can be fine-tuned through chemical modification to optimize drug-like characteristics.[5]
| Property | Predicted/Typical Value for N-ethyl-3-hydroxybenzamide | Importance in Drug Discovery |
| Molecular Weight | 165.19 g/mol | Influences absorption and distribution; values <500 g/mol are generally preferred for oral bioavailability. |
| LogP (Lipophilicity) | ~1.5 - 2.0 | Affects solubility, permeability across biological membranes, and plasma protein binding. |
| Hydrogen Bond Donors | 2 | The phenolic hydroxyl and amide N-H groups can participate in interactions with biological targets. |
| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and hydroxyl oxygen can act as hydrogen bond acceptors. |
| Polar Surface Area | ~50-60 Ų | Influences cell permeability and oral bioavailability. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and ethanol.[6] | Crucial for formulation and achieving therapeutic concentrations. |
Note: The values for N-ethyl-3-hydroxybenzamide are estimated based on its structure and data for similar compounds. Experimental verification is essential.
Synthesis of N-ethyl-3-hydroxybenzamide: A Step-by-Step Protocol
The synthesis of N-ethyl-3-hydroxybenzamide from 3-hydroxybenzoic acid and ethylamine is a standard amide coupling reaction. A primary challenge in this synthesis is the acid-base reaction between the carboxylic acid and the amine, which forms a non-reactive ammonium carboxylate salt.[7] To overcome this, the carboxylic acid is typically activated using a coupling reagent.[8]
Caption: Synthetic workflow for N-ethyl-3-hydroxybenzamide.
Protocol: Amide Coupling using EDC and HOBt
This protocol describes a common and effective method for the synthesis of N-ethyl-3-hydroxybenzamide.
Materials:
-
3-Hydroxybenzoic acid
-
Ethylamine (as a solution in THF or as hydrochloride salt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 3-hydroxybenzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 eq) to the cooled solution and stir for 30 minutes at 0 °C. This step activates the carboxylic acid.
-
Add DIEA (2.5 eq) to the reaction mixture, followed by the dropwise addition of ethylamine (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (3x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure N-ethyl-3-hydroxybenzamide.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Hypothesized Biological Activities and Mechanisms of Action
Based on extensive research on the 3-hydroxybenzamide scaffold, N-ethyl-3-hydroxybenzamide is hypothesized to function as an inhibitor of PARP and HDAC enzymes.
PARP Inhibition
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair.[3] PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations), a concept known as synthetic lethality.[9] The benzamide moiety is a well-established pharmacophore that mimics the nicotinamide portion of the PARP substrate NAD+, thereby competitively inhibiting the enzyme.[10]
Caption: Hypothesized mechanism of PARP inhibition.
HDAC Inhibition
Histone deacetylases (HDACs) are epigenetic regulators that remove acetyl groups from histones, leading to chromatin compaction and gene silencing.[2] Overexpression of HDACs is common in cancer, contributing to the repression of tumor suppressor genes.[11] Benzamide derivatives, particularly those with a zinc-binding group, can inhibit HDAC activity by chelating the zinc ion in the enzyme's active site.[4] This leads to histone hyperacetylation and the re-expression of silenced genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[12]
Caption: Hypothesized mechanism of HDAC inhibition.
In Vitro Assay Protocols
The following protocols provide a framework for evaluating the hypothesized biological activities of N-ethyl-3-hydroxybenzamide.
Protocol 1: In Vitro PARP1 Inhibition Assay (Fluorometric)
This assay measures the inhibition of PARP1 activity by quantifying the consumption of its substrate, NAD+.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
N-ethyl-3-hydroxybenzamide (test compound) dissolved in DMSO
-
Positive control (e.g., Olaparib)
-
NAD+ detection kit (e.g., containing nicotinamidase and a developer reagent)
-
384-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of N-ethyl-3-hydroxybenzamide and the positive control in PARP assay buffer containing a final DMSO concentration of <1%.
-
In a 384-well plate, add the test compound dilutions or vehicle control (DMSO in assay buffer).
-
Prepare a PARP1 enzyme/activated DNA mixture in assay buffer and add it to each well. Incubate at room temperature for 15 minutes.
-
Initiate the reaction by adding NAD+ solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Stop the reaction and develop the fluorescent signal according to the NAD+ detection kit manufacturer's instructions.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: In Vitro HDAC Inhibition Assay (Fluorometric)
This protocol determines the inhibitory activity of the test compound against HDAC enzymes using a fluorogenic substrate.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
N-ethyl-3-hydroxybenzamide (test compound) dissolved in DMSO
-
Positive control (e.g., Trichostatin A)
-
Developer solution (e.g., Trypsin in assay buffer)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of N-ethyl-3-hydroxybenzamide and the positive control in HDAC assay buffer.
-
In a 96-well plate, add the test compound dilutions or vehicle control.
-
Add the HDAC enzyme solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the enzymatic reaction by adding the developer solution. This also cleaves the deacetylated substrate to release the fluorophore.
-
Incubate at 37°C for 15-30 minutes.
-
Measure the fluorescence (e.g., excitation at 355 nm, emission at 460 nm).
-
Calculate the percent inhibition and determine the IC₅₀ value.
Protocol 3: MTT Cell Viability Assay
The MTT assay is a colorimetric method to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT116 for colorectal cancer, MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
N-ethyl-3-hydroxybenzamide (test compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of N-ethyl-3-hydroxybenzamide in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Conclusion and Future Directions
N-ethyl-3-hydroxybenzamide represents an intriguing starting point for a drug discovery program. Its synthesis is straightforward, and its structural alerts point towards potential activity as a PARP and/or HDAC inhibitor. The protocols detailed in this guide provide a robust framework for the initial characterization and biological evaluation of this compound.
Future work should focus on confirming the hypothesized biological activities through the described in vitro assays. Should N-ethyl-3-hydroxybenzamide demonstrate promising activity, further studies could involve:
-
Selectivity profiling: Assessing the inhibitory activity against a panel of PARP and HDAC isoforms to determine its selectivity.
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs to optimize potency and selectivity.
-
Cell-based mechanism of action studies: Investigating downstream effects of target engagement, such as PARylation levels or histone acetylation status in cells.
-
In vivo studies: Evaluating the compound's efficacy and pharmacokinetic properties in animal models of cancer.
By systematically applying these methodologies, researchers can effectively explore the therapeutic potential of N-ethyl-3-hydroxybenzamide and contribute to the development of novel therapeutics.
References
- The Multifaceted Biological Activities of 3-Hydroxybenzamide Derivatives: A Technical Guide. Benchchem. [URL: https://www.benchchem.com/product/B5985/technical-guide]
- Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide. Benchchem. [URL: https://www.benchchem.com/product/B1358/technical-guide]
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol400787f]
- Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4912620/]
- Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. European Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/36921503/]
- Amide synthesis by acylation. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/schotten-baumann-reaction.shtm]
- Design, Synthesis, and In-Vitro Biological Evaluation of PARP-1 Inhibitors Based on a 4-(Benzylideneamino)-N-(Quinolin-8-yl)Benzamide Scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2022.2037130]
- Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2024.2341857]
- Amide Synthesis. Fisher Scientific. [URL: https://www.fishersci.se/se/en/technical-support/amide-synthesis.html]
-
Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs. Molecules. [URL: https://www.mdpi.com/1420-3049/28/15/5849] 11.[1][2]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01548]
- Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?. Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.
- Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38627918/]
- N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37894980/]
- Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. ResearchGate. [URL: https://www.researchgate.net/publication/369215033_Discovery_of_novel_benzamide_derivatives_bearing_benzamidophenyl_and_phenylacetamidophenyl_scaffolds_as_potential_antitumor_agents_via_targeting_PARP-1]
- Application Notes and Protocols for Parp1-IN-34 in In Vitro Assays. Benchchem. [URL: https://www.benchchem.com/product/B9898/technical-guide]
- Preparation and Biochemical Analysis of Classical Histone Deacetylases. Methods in Enzymology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6529457/]
- Identification of HDAC Inhibitors with Benzoylhydrazide scaffold that Selectively Inhibit Class I HDACs. ACS Chemical Biology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4798889/]
- Structures of the benzamide HDACIs. ResearchGate. [URL: https://www.researchgate.net/figure/Structures-of-the-benzamide-HDACIs_fig1_323896574]
- MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/technical-documents/protocols/biology/roche/mtt-assay.html]
- Application Notes and Protocols for Hdac-IN-51 in In Vitro Histone Deacetylase Activity Assays. Benchchem. [URL: https://www.benchchem.com/product/B10101/technical-guide]
- MTT assay protocol. Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
- Synthesis, Molecular Docking and in Silico ADME Prediction of 2-Benzoylamino-N-Phenyl-Benzamide Derivatives. ResearchGate. [URL: https://www.researchgate.
- Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience. [URL: https://bpsbioscience.com/blog/choosing-the-right-assay-for-poly-adp-ribose-polymerase-parp]
- MTT Cell Proliferation Assay. ATCC. [URL: https://www.atcc.
- Benzamides: Sulpiride. Pharmaguideline. [URL: https://www.pharmaguideline.com/2012/08/benzamides-sulpiride.html]
- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Sci.Int.(Lahore). [URL: https://www.sci-int.com/pdf/638644341902035344.pdf]
- Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. European Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/19608304/]
- Purification and enzymatic assay of class I histone deacetylase enzymes. Methods. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6443152/]
Sources
- 1. N-ethyl-3-hydroxybenzamide | C9H11NO2 | CID 13175248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-ethyl-3-hydroxybenzamide | C9H11NO2 | CID 13175248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-ethyl-3-hydroxy-2-methylbutanamide | C7H15NO2 | CID 118317202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-ethyl-3-methoxybenzamide | C10H13NO2 | CID 669440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hepatochem.com [hepatochem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. rsc.org [rsc.org]
- 10. KR20170003387A - Preparation method of benzoic acid amide compounds - Google Patents [patents.google.com]
- 11. 3-Hydroxybenzoic Acid | C7H6O3 | CID 7420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. N-ETHYLBENZAMIDE synthesis - chemicalbook [chemicalbook.com]
Synthesis and Evaluation of N-Substituted Benzamide Derivatives for Antitumor Applications: An Application Note
Introduction: The Therapeutic Promise of N-Substituted Benzamides in Oncology
N-substituted benzamides represent a versatile and highly significant class of compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] Within oncology, these scaffolds have emerged as privileged structures, forming the core of numerous anticancer agents.[1] Their therapeutic efficacy often stems from their ability to inhibit key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and tubulin.[2][3] For instance, the benzamide-containing drug Entinostat (MS-275) is a well-known HDAC inhibitor that has been investigated in various clinical trials for cancer treatment.[2][4] The modular nature of the N-substituted benzamide framework allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties, making it an attractive target for drug discovery campaigns.
This technical guide provides a comprehensive overview of the synthesis, characterization, and in vitro evaluation of N-substituted benzamide derivatives as potential antitumor agents. We will delve into the rationale behind common synthetic strategies, provide detailed, field-proven protocols, and outline standard assays for assessing anticancer activity.
Synthetic Strategies: Crafting the Benzamide Core
The construction of the amide bond is the cornerstone of N-substituted benzamide synthesis. The choice of synthetic route is often dictated by the availability of starting materials, the reactivity of the specific amine and carboxylic acid partners, and the desired scale of the reaction. Two of the most prevalent and reliable methods are detailed below.
Method 1: Acyl Chloride (Schotten-Baumann) Route
This classic method involves the reaction of a primary or secondary amine with a more reactive carboxylic acid derivative, a benzoyl chloride.[5] The high reactivity of the acyl chloride typically leads to rapid and high-yielding reactions.[5] A base is incorporated to neutralize the hydrochloric acid byproduct, which would otherwise protonate and deactivate the amine nucleophile.[5][6]
Causality in Experimental Choices: The use of an acyl chloride significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine. The addition of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial to drive the reaction to completion by scavenging the generated HCl.[5][6] Performing the reaction at a reduced temperature (0 °C) initially helps to control the exothermic nature of the reaction and minimize potential side reactions.
Workflow for Benzamide Synthesis via Acyl Chlorides.
Method 2: Direct Amide Coupling with Carbodiimides
This method facilitates the direct formation of an amide bond between a carboxylic acid and an amine, circumventing the need to first prepare a more reactive acyl derivative. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly employed as coupling agents.[5] These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.
Causality in Experimental Choices: The addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS), is often beneficial. These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to side reactions (like N-acylurea formation) and can lead to higher yields and purer products. The choice of EDC is often favored in modern synthesis due to the water-solubility of its urea byproduct, which simplifies purification.[5]
Experimental Protocols
Protocol 1: Synthesis of a Representative N-Substituted Benzamide via the Acyl Chloride Route
This protocol details the synthesis of N-(4-methoxyphenyl)benzamide as a representative example.
Materials:
-
Benzoyl chloride (1.0 eq)
-
p-Anisidine (4-methoxyaniline) (1.0 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve p-anisidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Benzoyl Chloride: Add benzoyl chloride (1.0 eq) dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Work-up: Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[5]
-
Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield the pure N-(4-methoxyphenyl)benzamide.
Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7][8][9]
Antitumor Activity Evaluation: In Vitro Cytotoxicity Assays
A critical step in the evaluation of novel benzamide derivatives is the assessment of their cytotoxic effects against cancer cells.[10] Cytotoxicity assays are foundational in early-stage drug discovery to quantify a compound's ability to inhibit cell growth or induce cell death.[11][12]
Protocol 2: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability.[4][13] Viable cells with active metabolism can reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[4]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
N-substituted benzamide derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the synthesized benzamide derivatives in a complete culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.[13]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[13]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[11]
MTT Assay Workflow for Cytotoxicity Screening.
Structure-Activity Relationship (SAR) and Data Interpretation
The systematic synthesis and testing of a series of N-substituted benzamide derivatives allow for the elucidation of structure-activity relationships (SAR).[14][15] SAR studies provide crucial insights into which structural features are essential for potent antitumor activity.[16]
| Compound ID | N-Substituent | IC₅₀ (µM) on MCF-7 | IC₅₀ (µM) on A549 |
| MS-275 (Control) | (Pyridin-3-yl)methyl | 2.5 ± 0.3 | 3.8 ± 0.5 |
| 13f | NH-phenyl | 3.1 ± 0.4 | 4.5 ± 0.6 |
| 13g | NH-(4-chlorophenyl) | 15.6 ± 2.0 | 18.3 ± 2.3 |
| 13h | NH-(2-aminophenyl) | 2.8 ± 0.3 | 3.5 ± 0.4 |
| 13k | NH-(pyridin-3-yl) | 2.6 ± 0.3 | 3.3 ± 0.4 |
| Data synthesized from Chen et al. (2018).[17] |
From the representative data above, several key SAR insights can be drawn:
-
Aromatic/Heteroaromatic Amines: N-substituents bearing aromatic or heteroaromatic rings, as seen in compounds 13f, 13h, and 13k, generally confer potent anti-proliferative activity, comparable to the reference compound MS-275.[17]
-
Electronic Effects: The introduction of an electron-withdrawing group, such as the chlorine atom in compound 13g, can lead to a significant reduction in activity.[17]
-
Positional Isomers: The potent activity of compound 13h suggests that substitution at the 2-position of the N-phenyl ring may be favorable for activity.[17]
Mechanism of Action: A Glimpse into Cellular Targets
The antitumor effects of N-substituted benzamides can be attributed to various mechanisms of action. As previously mentioned, a significant number of these compounds function as HDAC inhibitors.[2][4] By inhibiting HDACs, these compounds can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes. Other benzamide derivatives have been shown to inhibit tubulin polymerization, thereby disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[3] Some derivatives have also been reported to inhibit NFκB activation, a key pro-survival signaling pathway in cancer cells.[18] Further mechanistic studies, such as molecular docking, cell cycle analysis, and apoptosis assays, are essential to fully elucidate the mode of action of novel derivatives.[7][19]
Conclusion
N-substituted benzamides continue to be a rich source of inspiration for the development of novel anticancer therapeutics. The synthetic accessibility and modularity of this scaffold, coupled with its proven track record in targeting key oncogenic pathways, ensure its continued relevance in drug discovery. The protocols and insights provided in this guide offer a solid foundation for researchers and scientists to design, synthesize, and evaluate new benzamide derivatives with the potential to advance the fight against cancer.
References
-
Yao Xue Xue Bao. (2009). Synthesis and anti-tumor activities of N-substituted benzamide derivatives. PubMed. [Link]
-
Liberg, D., Lazarevic, B., Pero, R. W., & Leanderson, T. (2000). N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. PMC. [Link]
-
Abdel-Hamid, M. K., & Firth, C. (2006). Cytotoxic assays for screening anticancer agents. PubMed. [Link]
-
Med Chem. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. [Link]
-
Bibi, S., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]
-
Bibi, S., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]
-
Opentrons. (n.d.). Cytotoxicity Assays | Life Science Applications. Opentrons. [Link]
-
Li, J., et al. (2025). Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer. PubMed. [Link]
-
Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]
-
MDPI. (2018). N-(diisopropylphosphanyl)benzamide. MDPI. [Link]
-
Lee, T. K., et al. (2019). A Structure–Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. PubMed Central. [Link]
-
Hilaris Publisher. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents | Abstract. Hilaris Publisher. [Link]
-
ResearchGate. (n.d.). Table 2 . Synthesis of different structurally N-substituted amides in... ResearchGate. [Link]
-
University of Texas Southwestern Medical Center. (2019). A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. University of Texas Southwestern Medical Center. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]
-
PubMed. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed. [Link]
-
MDPI. (2018). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. MDPI. [Link]
-
ResearchGate. (n.d.). (PDF) Design, synthesis, and cytotoxic activity of some novel N-(substituted) benzamide derivatives bearing coumarin and 1-azocoumarin compounds. ResearchGate. [Link]
-
Der Pharma Chemica. (n.d.). Design, characterization and pharmacophoric evaluation of new series of N-substituted benzamides | Abstract. Der Pharma Chemica. [Link]
-
MDPI. (2023). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and characterization of N-substituted benzimidazole derivatives and study of their antibacterial and antifungal activity. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. [Synthesis and anti-tumor activities of N-substituted benzamide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. opentrons.com [opentrons.com]
- 11. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. scielo.br [scielo.br]
- 14. A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for Salicylanilides in Antimicrobial Research
Introduction: Re-evaluating a Classic Scaffold for Modern Threats
Salicylanilides, a class of compounds characterized by a salicylic acid core linked to an aniline via an amide bond, have a long-standing history in medicine, primarily as anthelmintic agents in both human and veterinary applications.[1][2] The most well-known example, Niclosamide, is an FDA-approved drug for treating tapeworm infections.[2][3] However, with the escalating crisis of antimicrobial resistance, the scientific community is revisiting established pharmacophores in a strategy known as drug repurposing.[2][3][4] Salicylanilides have emerged as highly promising candidates in this endeavor, demonstrating a broad spectrum of activity against bacteria (including multidrug-resistant strains), fungi, and mycobacteria.[1][5][6]
This guide provides an in-depth exploration of the application of salicylanilides in antimicrobial research. It moves beyond simple data reporting to explain the causality behind experimental design, offering robust, self-validating protocols for researchers, scientists, and drug development professionals aiming to investigate this versatile chemical scaffold.
Core Concepts: Mechanism of Action & Structure-Activity Relationship
A thorough understanding of how a compound works and how its chemical structure influences its activity is fundamental to any drug discovery program. Salicylanilides are pleiotropic, meaning they affect multiple targets within a microbial cell, a trait that may reduce the likelihood of resistance development.
Primary Mechanisms of Antimicrobial Action
Salicylanilides disrupt microbial homeostasis through several key mechanisms:
-
Mitochondrial Uncoupling / Proton Motive Force Disruption: This is considered a primary mechanism. The weakly acidic phenolic hydroxyl group of the salicyl moiety acts as a protonophore. It shuttles protons across the bacterial cytoplasmic membrane (or mitochondrial inner membrane in fungi), dissipating the critical proton gradient.[1][7] This uncouples oxidative phosphorylation from ATP synthesis, effectively draining the cell of its primary energy currency.
-
Inhibition of Two-Component Systems (TCS): In bacteria, TCS are crucial for sensing and responding to environmental stimuli, including stress and the presence of antibiotics. Certain salicylanilides have been shown to inhibit these signaling pathways, blinding the bacteria to external threats and hampering their survival mechanisms.[8]
-
Enzyme Inhibition: Salicylanilides can directly inhibit essential enzymes. This includes bacterial transglycosylase, which is vital for cell wall peptidoglycan synthesis, and mycobacterial isocitrate lyase, a key enzyme in the glyoxylate cycle necessary for latent tuberculosis infection.[9][10]
-
Membrane Permeabilization: Some derivatives, like the veterinary drug oxyclozanide, can directly damage and increase the permeability of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[2]
-
Virulence Factor Inhibition: Research has shown that salicylanilides can block the Type III Secretion System (T3SS), a molecular syringe used by many Gram-negative bacteria to inject toxins into host cells.[6] By inhibiting this system, the compounds act as anti-virulence agents, disarming the pathogen rather than killing it directly.
Caption: Key antimicrobial mechanisms of salicylanilides against microbial cells.
Structure-Activity Relationships (SAR)
The antimicrobial potency of salicylanilides can be finely tuned through chemical modification. Understanding these relationships is key to designing novel derivatives with improved efficacy and reduced toxicity.
-
Salicyl Ring: The phenolic 2-OH group is widely considered essential for activity, particularly for the protonophore mechanism.[8] The presence of weakly electron-withdrawing groups, such as halogens (Cl, Br) at the C5 position, generally enhances activity.[7][11]
-
Anilide Ring: Hydrophobic and electron-withdrawing substituents on the aniline ring are crucial. Groups like trifluoromethyl (-CF3) or additional halogens often lead to potent activity, especially against Staphylococcus aureus and mycobacteria.[8][9][12]
-
Prodrug Strategies: The phenolic hydroxyl group, while vital for activity, can contribute to poor water solubility and potential toxicity. Esterification of this group to create prodrugs is a common and effective strategy.[6] These esters can exhibit improved bioavailability and are cleaved by host or microbial esterases in situ to release the active parent compound.[5][7]
Antimicrobial Data Summary
The following table summarizes the reported Minimum Inhibitory Concentrations (MICs) for representative salicylanilides against a panel of clinically relevant microorganisms, demonstrating their broad applicability.
| Compound | Organism | MIC Range (µg/mL) | Notes | Reference |
| Niclosamide | Staphylococcus aureus (MRSA) | 0.0625 - 0.5 | Potent against resistant strains. | [2][4] |
| Enterococcus faecium | 0.25 | Active against Gram-positives. | [2][4] | |
| Gram-Negative Bacteria | > 64 | Generally inactive. | [2][4] | |
| Candida albicans | 2 - 8 | Moderate antifungal activity. | [7] | |
| Oxyclozanide | Staphylococcus aureus (MRSA) | 0.125 - 2 | Bactericidal activity observed. | [2][4] |
| Enterococcus faecium | 2 | Active against Gram-positives. | [2][4] | |
| Rafoxanide | Aspergillus fumigatus | 2 - 8 | Antifungal activity against molds. | [7] |
| Salicylanilide Esters | Mycobacterium tuberculosis | 0.5 - 32 (µmol/L) | Active against mycobacteria. | [9] |
| Gram-Positive Bacteria (incl. MRSA) | ≥ 0.49 (µmol/L) | Broad Gram-positive activity. | [9] |
Experimental Protocols: A Validated Workflow
The following protocols provide a comprehensive workflow for evaluating salicylanilides, from initial screening to preliminary mechanism of action and toxicity assessment. Each protocol is designed to be self-validating by including necessary controls.
Caption: A logical workflow for the antimicrobial evaluation of salicylanilides.
Protocol 1: Antimicrobial Susceptibility Testing via Broth Microdilution
-
Objective: To determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth.
-
Causality: This quantitative assay is the gold standard for initial antimicrobial screening. It establishes the potency and spectrum of activity, guiding all subsequent experiments. A low MIC value indicates high potency.
-
Methodology:
-
Stock Solution Preparation: Dissolve the salicylanilide powder in 100% dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL). Rationale: Salicylanilides often have poor aqueous solubility; DMSO is a standard solvent. The final DMSO concentration in the assay should be kept low (≤1%) to avoid solvent-induced toxicity.
-
Microorganism Preparation: Culture the test microorganism (bacterial or fungal) in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to the logarithmic growth phase. Adjust the suspension to a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
Plate Preparation: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the salicylanilide stock solution in the appropriate broth. This creates a gradient of compound concentrations.
-
Inoculation: Add the prepared microbial suspension to each well.
-
Controls (Self-Validation):
-
Positive Control: Wells with broth and inoculum only (no compound). Should show robust growth.
-
Negative Control: Wells with broth only (no inoculum). Should remain clear.
-
Vehicle Control: Wells with broth, inoculum, and the highest concentration of DMSO used in the test wells. Should show growth comparable to the positive control.
-
-
Incubation: Incubate the plate at the optimal temperature and duration for the test organism (e.g., 37°C for 18-24 hours for most bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the salicylanilide where no visible growth is observed. This can be done visually or by measuring absorbance with a plate reader.
-
Protocol 2: Time-Kill Kinetic Assay
-
Objective: To differentiate between a microbicidal (killing) and a microbiostatic (inhibiting growth) effect.
-
Causality: Drug development often prioritizes 'cidal' agents, especially for treating infections in immunocompromised patients. The MIC value alone does not provide this information.
-
Methodology:
-
Inoculum Preparation: Prepare a standardized logarithmic-phase culture of the test organism (~5 x 10^5 CFU/mL) in a larger volume of broth.
-
Exposure: Add the salicylanilide compound at concentrations relative to its predetermined MIC (e.g., 1x, 4x, and 10x MIC). Include a no-drug growth control.
-
Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Quantification: Perform a 10-fold serial dilution of each aliquot in sterile saline or PBS. Plate the dilutions onto appropriate agar plates.
-
Incubation & Counting: Incubate the agar plates until colonies are visible, then count the number of Colony Forming Units (CFUs).
-
Data Analysis: Calculate the CFU/mL for each time point and concentration. Plot log10(CFU/mL) versus time. A ≥3-log10 reduction (99.9% kill) in CFU/mL compared to the initial inoculum is defined as a bactericidal effect.[2][4]
-
Protocol 3: Assessment of Bacterial Membrane Permeabilization
-
Objective: To investigate membrane disruption as a potential mechanism of action.
-
Causality: This assay directly tests one of the known mechanisms for salicylanilides like oxyclozanide.[2] A positive result provides strong evidence for a specific mode of action.
-
Methodology:
-
Reagent: Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. It is commonly used to identify dead cells in a population.
-
Cell Preparation: Wash and resuspend a mid-log phase bacterial culture in a suitable buffer (e.g., PBS).
-
Assay Setup: In a black, clear-bottom 96-well plate, add the bacterial suspension. Add the salicylanilide compound at various concentrations (e.g., 1x to 10x MIC).
-
Controls (Self-Validation):
-
Negative Control: Bacteria with buffer/DMSO only. Should show low fluorescence.
-
Positive Control: Bacteria treated with a known membrane-permeabilizing agent (e.g., 70% ethanol or polymyxin B). Should show high fluorescence.
-
-
Staining and Measurement: Add PI to all wells to a final concentration of ~1-2 µM. Incubate for 15-30 minutes in the dark. Measure fluorescence using a microplate reader (e.g., Ex/Em ~535/617 nm). A significant increase in fluorescence compared to the negative control indicates membrane damage.
-
Protocol 4: In Vitro Cytotoxicity Assay
-
Objective: To determine the toxicity of the compound against a mammalian cell line, allowing for the calculation of a selectivity index.
-
Causality: An effective antimicrobial must be more toxic to the pathogen than to the host. This assay is a critical first step in assessing the therapeutic window of a compound. Niclosamide, for example, has shown some toxicity at low concentrations, a factor that must be considered in development.[2][4]
-
Methodology:
-
Cell Line: Use a standard, robust cell line such as HepG2 (human liver carcinoma) or HEK293 (human embryonic kidney).
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Compound Exposure: Prepare serial dilutions of the salicylanilide in cell culture medium and add them to the cells. Incubate for a relevant period (e.g., 24 or 48 hours).
-
Controls (Self-Validation):
-
Cell Control: Cells with medium only. Represents 100% viability.
-
Vehicle Control: Cells with medium containing the highest concentration of DMSO.
-
Positive (Toxicity) Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).
-
-
Viability Assessment (MTT Assay):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Remove the medium and dissolve the formazan crystals in a solvent like DMSO or isopropanol.
-
Measure the absorbance at ~570 nm.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot viability versus compound concentration and use non-linear regression to determine the 50% cytotoxic concentration (CC50).
-
Selectivity Index (SI): Calculate the SI using the formula: SI = CC50 / MIC . A higher SI value (ideally >10) indicates promising selective toxicity against the microbe.
-
Challenges and Future Directions
While salicylanilides hold immense promise, researchers must be aware of potential challenges, primarily their low aqueous solubility and potential for host cytotoxicity.[5][13] The development of prodrugs and novel formulations, such as inclusion complexes with cyclodextrins, are key strategies to mitigate these issues.[5][14] The future of salicylanilide research lies in the synthesis of novel derivatives with improved selectivity, their evaluation in combination therapies to combat resistance, and the continued repurposing of approved analogs for new antimicrobial applications.[15][16]
References
-
The Antifungal Potential of Niclosamide and Structurally Related Salicylanilides. MDPI. [Link]
-
Salicylanilide Acetates: Synthesis and Antibacterial Evaluation. PMC - NIH. [Link]
-
Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. PMC - PubMed Central. [Link]
-
Salicylanilides and Their Anticancer Properties. MDPI. [Link]
-
Antibacterial Activity of Salicylanilide 4-(Trifluoromethyl)benzoates. PMC - NIH. [Link]
-
In Vitro Antibacterial and Antifungal Activity of Salicylanilide Benzoates. PMC - NIH. [Link]
-
Salicylanilide ester prodrugs as potential antimicrobial agents--a review. PubMed. [Link]
-
Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. MDPI. [Link]
-
Repurposing Salicylanilide Anthelmintic Drugs to Combat Drug Resistant Staphylococcus aureus. PLOS One. [Link]
-
In vitro antibacterial and antifungal activity of salicylanilide benzoates. PubMed. [Link]
-
Repurposing salicylanilide anthelmintic drugs to combat drug resistant Staphylococcus aureus. PubMed. [Link]
-
Novel salicylanilides from 4,5-dihalogenated salicylic acids: Synthesis, antimicrobial activity and cytotoxicity. PubMed. [Link]
-
Antibacterial effect and toxicity of synthesized salicylanilide derivatives. PubMed. [Link]
-
Repurposing Salicylanilide Anthelmintic Drugs to Combat Drug Resistant Staphylococcus aureus. DASH (Harvard). [Link]
-
New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. ACS Omega. [Link]
-
Antistaphylococcal activity of novel salicylanilide derivatives. PubMed. [Link]
-
New Frontiers for Old Medications: Repurposing Approved Drugs Against Gram-Negative Bacterial Infections. PMC - NIH. [Link]
-
[The synthesis and study of the acute toxicity and anthelmintic activity of salicylanilides containing a quinoline residue]. PubMed. [Link]
-
Design and Synthesis of Novel Antimicrobial Agents. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. journals.plos.org [journals.plos.org]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. Repurposing salicylanilide anthelmintic drugs to combat drug resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salicylanilide ester prodrugs as potential antimicrobial agents--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Salicylanilide Acetates: Synthesis and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial Activity of Salicylanilide 4-(Trifluoromethyl)benzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Antibacterial and Antifungal Activity of Salicylanilide Benzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel salicylanilides from 4,5-dihalogenated salicylic acids: Synthesis, antimicrobial activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antistaphylococcal activity of novel salicylanilide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antibacterial effect and toxicity of synthesized salicylanilide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. New Frontiers for Old Medications: Repurposing Approved Drugs Against Gram-Negative Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for Evaluating N-phenylbenzamide Derivatives Against Enterovirus 71
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Antiviral Research Division
Introduction: The Unmet Need for Enterovirus 71 Therapeutics
Enterovirus 71 (EV71), a member of the Picornaviridae family, is a significant causative agent of hand, foot, and mouth disease (HFMD) in infants and young children. While typically presenting as a mild and self-limiting illness, EV71 infections can lead to severe neurological complications, including aseptic meningitis, brainstem encephalitis, and acute flaccid paralysis, sometimes resulting in fatalities. The lack of approved antiviral therapies for EV71 underscores the urgent need for the discovery and development of novel therapeutic agents. N-phenylbenzamide derivatives have emerged as a promising class of small molecules exhibiting potent antiviral activity against a range of viruses, including EV71.[1][2] This document provides a comprehensive guide to understanding and evaluating the anti-EV71 activity of N-phenylbenzamide derivatives, detailing their mechanisms of action and providing robust protocols for their preclinical assessment.
Unraveling the Antiviral Mechanism of N-phenylbenzamide Derivatives
N-phenylbenzamide derivatives exert their anti-EV71 effects through a multi-faceted approach, targeting both host and viral factors to disrupt the viral life cycle. This dual-pronged strategy enhances their potential as effective antiviral candidates.
Host-Targeted Mechanism: Stabilization of the Antiviral Protein APOBEC3G (hA3G)
A primary mechanism of action for certain N-phenylbenzamide derivatives is the stabilization of the host cytidine deaminase, Apolipoprotein B mRNA-editing enzyme catalytic polypeptide-like 3G (APOBEC3G or hA3G).[3][4][5] hA3G is a known cellular restriction factor for several viruses. In the context of EV71, N-phenylbenzamide derivatives, such as IMB-Z, have been shown to increase intracellular levels of hA3G.[3] The enhanced levels of hA3G interfere with EV71 replication through a mechanism that does not necessarily depend on its deaminase activity. Instead, hA3G has been demonstrated to interact with the viral RNA-dependent RNA polymerase (3D RdRp) and viral RNA.[3] This interaction is believed to disrupt the function of the replication complex. Furthermore, hA3G can be incorporated into progeny virions, thereby reducing their infectivity.[3]
Caption: Proposed host-targeted mechanism of N-phenylbenzamide derivatives.
Virus-Targeted Mechanism: Interference with the Viral Capsid Protein VP1
In addition to modulating host factors, some N-phenylbenzamide derivatives are believed to directly target viral components. The viral capsid protein VP1 is a key player in the initial stages of EV71 infection, mediating attachment to host cell receptors such as SCARB2.[6] Some studies suggest that certain derivatives may inhibit the viral entry stage.[7] While the precise binding site on VP1 is still under investigation for many N-phenylbenzamide compounds, this mechanism is analogous to other known EV71 inhibitors that bind to a hydrophobic pocket within VP1, preventing the conformational changes necessary for uncoating and viral RNA release.
Quantitative Assessment of Antiviral Activity
A critical step in the evaluation of N-phenylbenzamide derivatives is the quantitative determination of their antiviral potency and selectivity. The following table summarizes the in vitro activity of representative compounds against various EV71 strains.
| Compound ID | EV71 Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| 1e | SZ-98 | Vero | 5.7 ± 0.8 | 620 ± 0.0 | 108.8 | [1] |
| 1e | JS-52-3 | Vero | 12 ± 1.2 | 620 ± 0.0 | 51.7 | [1] |
| 1e | H (C2) | Vero | 9.8 ± 0.9 | 620 ± 0.0 | 63.3 | [1] |
| 1e | BrCr | Vero | 8.5 ± 1.1 | 620 ± 0.0 | 72.9 | [1] |
| 23 | SZ-98 | Vero | < 5.00 | > 100 | > 20 | [5] |
| 28 | SZ-98 | Vero | < 5.00 | > 100 | > 20 | [5] |
| 29 | SZ-98 | Vero | 0.95 ± 0.11 | > 100 | > 105.3 | [5] |
| Pirodavir | - | Vero | 0.16 | 31 ± 2.2 | 193.8 | [1][5] |
IC50 (50% Inhibitory Concentration): The concentration of the compound that inhibits viral activity by 50%. CC50 (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability. Selectivity Index (SI): A measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for antiviral activity over cytotoxicity.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the evaluation of N-phenylbenzamide derivatives against EV71.
Protocol 1: Cytopathic Effect (CPE) Inhibition Assay
This assay is a fundamental method for screening and quantifying the antiviral activity of compounds by observing the inhibition of virus-induced cell death.
Materials:
-
Human rhabdomyosarcoma (RD) or Vero cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (P/S)
-
EV71 stock (known titer, e.g., TCID50/mL)
-
N-phenylbenzamide derivatives (dissolved in DMSO)
-
96-well cell culture plates
-
Crystal Violet staining solution (0.5% Crystal Violet in 20% methanol)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed RD or Vero cells into 96-well plates at a density of 3 x 10⁴ cells per well in 100 µL of complete DMEM and incubate for 24 hours at 37°C with 5% CO₂ to form a confluent monolayer.[8]
-
Compound Preparation: Prepare serial dilutions of the N-phenylbenzamide derivatives in serum-free DMEM. The final DMSO concentration should be kept below 0.5%.
-
Virus Infection and Treatment:
-
Remove the culture medium from the cells.
-
Infect the cells with EV71 at a multiplicity of infection (MOI) of 0.1 or a predetermined dilution that will cause significant CPE in 48-72 hours (e.g., 100 TCID₅₀).[8][9]
-
Simultaneously, add 100 µL of the diluted compounds to the infected wells.
-
Include a virus control (cells + virus, no compound) and a cell control (cells only, no virus or compound).
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂ until the virus control wells show 80-90% CPE.
-
Staining and Quantification:
-
Gently wash the cell monolayers twice with PBS.
-
Fix the cells with 100 µL of 4% paraformaldehyde for 20 minutes.
-
Remove the fixative and stain the cells with 100 µL of Crystal Violet solution for 15-30 minutes at room temperature.
-
Wash the plates thoroughly with water to remove excess stain and allow them to air dry.
-
Visually assess the protection against CPE or solubilize the stain with 100 µL of methanol and measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the IC50 value by plotting the percentage of CPE inhibition against the compound concentration using a non-linear regression analysis.
Caption: Experimental design for a Time-of-Addition Assay.
Conclusion and Future Directions
N-phenylbenzamide derivatives represent a promising scaffold for the development of novel anti-EV71 therapeutics. Their dual mechanism of action, targeting both host and viral factors, offers a potential advantage in overcoming drug resistance. The protocols detailed in this guide provide a robust framework for the in vitro characterization of these compounds. Further studies should focus on elucidating the precise molecular interactions with their targets, optimizing their pharmacokinetic properties, and evaluating their efficacy in in vivo models of EV71 infection.
References
-
Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death. (2021). PMC. [Link]
-
Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. (n.d.). OUCI. [Link]
-
APOBEC3G is a restriction factor of EV71 and mediator of IMB-Z antiviral activity. (2019). PubMed. [Link]
-
Lycorine Derivative LY-55 Inhibits EV71 and CVA16 Replication Through Downregulating Autophagy. (n.d.). PMC. [Link]
-
A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example. (n.d.). NIH. [Link]
-
Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti-EV71 agents. (n.d.). ResearchGate. [Link]
-
Time-of-addition assay. 10 µg/mL 4a, 20 µg/mL 4i, or 40 µg/mL 4r or 4s... (n.d.). ResearchGate. [Link]
-
Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. (n.d.). PMC. [Link]
-
Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. (2013). PubMed. [Link]
-
Identification of a novel binding inhibitor that blocks the interaction between hSCARB2 and VP1 of enterovirus 71. (n.d.). NIH. [Link]
-
Substituent effects in ring B. (n.d.). ResearchGate. [Link]
-
Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti-EV71 agents. (2015). PMC. [Link]
-
Inhibition of Enterovirus 71 (EV-71) Infections by a Novel Antiviral Peptide Derived from EV-71 Capsid Protein VP1. (2012). PMC. [Link]
-
IBT Bioservices Guide to In Vitro Antiviral Testing. (n.d.). IBT Bioservices. [Link]
-
Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s). (2018). NIH. [Link]
-
The time-of-drug-addition assay with vemurafenib. RD cells were... (n.d.). ResearchGate. [Link]
-
The activity of the synthesized N-phenylbenzamide derivatives against several strains of EV 71. (n.d.). ResearchGate. [Link]
-
Cytopathic effects and kinetics of cell viability upon enterovirus 71... (n.d.). ResearchGate. [Link]
-
(PDF) A simple and highly repeatable viral plaque assay for enterovirus 71. (2015). ResearchGate. [Link]
-
Small Scale Purification of Inactivated Enterovirus A71 Produced from Vero Cell Cultures and Purity Determination. (2019). International Journal of Vaccine Research. [Link]
-
Insights into In Vitro Adaptation of EV71 and Analysis of Reduced Virulence by In Silico Predictions. (n.d.). PubMed Central. [Link]
Sources
- 1. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. APOBEC3G is a restriction factor of EV71 and mediator of IMB-Z antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti-EV71 agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a novel binding inhibitor that blocks the interaction between hSCARB2 and VP1 of enterovirus 71 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors [ouci.dntb.gov.ua]
- 8. Lycorine Derivative LY-55 Inhibits EV71 and CVA16 Replication Through Downregulating Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
N-Ethyl-3-hydroxybenzamide Synthesis Optimization: A Technical Support Guide
Welcome to the technical support center for N-ethyl-3-hydroxybenzamide synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and optimize the synthesis of this valuable compound. Drawing from established chemical principles and field experience, this document provides in-depth, actionable solutions to common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield for N-ethyl-3-hydroxybenzamide is consistently low. What are the primary factors I should investigate?
Low yield is the most common issue in amide bond formation, particularly when substrates contain additional functional groups like the phenol in 3-hydroxybenzoic acid. The problem typically originates from one of four areas: inefficient carboxylic acid activation, competing side reactions, suboptimal reaction conditions, or losses during workup and purification.
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting flowchart for diagnosing low yield in N-ethyl-3-hydroxybenzamide synthesis.
Detailed Breakdown:
-
Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is unfavorable.[1][2] Activation is required. Carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are common but can be inefficient if not used correctly.[3][4] The rate-determining step is often the formation of the highly reactive O-acylisourea intermediate.[5]
-
Side Reactions: The free phenolic hydroxyl group on 3-hydroxybenzoic acid can compete with the ethylamine nucleophile, leading to the formation of polyester-like oligomers (O-acylation). Another major side reaction, especially with carbodiimides, is the rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea byproduct, which terminates the reaction pathway and complicates purification.[4][6][7]
-
Reaction Conditions: Amide coupling reactions are sensitive to solvent, temperature, stoichiometry, and pH. For instance, EDC activation is most efficient in an acidic environment (pH 4.5-6.0), while the subsequent amine coupling is favored at a more neutral or slightly basic pH (7.0-8.5).[6]
-
Workup and Purification: The product, N-ethyl-3-hydroxybenzamide, has both acidic (phenolic -OH) and weak basic (amide) character. During aqueous workup, improper pH can lead to the product partitioning into the wrong layer or forming emulsions, causing significant material loss.
Q2: I suspect a major byproduct is forming. What is it likely to be and how can I prevent it?
The most probable byproducts are the N-acylurea and O-acylated polymers .
N-Acylurea Formation: This occurs when the O-acylisourea intermediate, formed from the reaction of 3-hydroxybenzoic acid and a carbodiimide (like DCC or EDC), rearranges internally before the ethylamine can react with it.[4][6][7] This N-acylurea is stable, unreactive, and often difficult to separate from the desired amide product.
O-Acylation: The phenolic hydroxyl is nucleophilic and can attack an activated carboxylic acid intermediate, leading to ester bond formation and potentially polymerization.
Prevention Strategies:
-
Use an Additive: The most effective way to prevent N-acylurea formation is to use an additive like HOBt (1-Hydroxybenzotriazole) or HOSu (N-Hydroxysuccinimide).[4][8] These additives rapidly convert the unstable O-acylisourea into a more stable active ester. This active ester is still highly reactive toward the amine but is not prone to rearrangement, thus minimizing the N-acylurea side reaction.[4][5]
Caption: Role of HOBt in minimizing N-acylurea byproduct formation.
-
Control Stoichiometry and Addition Order: Add the coupling agent to a solution of the carboxylic acid and HOBt first to allow for the formation of the active ester before adding the amine. Do not use a large excess of the carboxylic acid, as this can promote O-acylation.
-
Protect the Phenolic Group: While adding complexity, protecting the hydroxyl group as a benzyl ether or a silyl ether before the coupling reaction and deprotecting it afterward will completely prevent O-acylation. This is often necessary for more forcing reaction conditions.
Q3: How do I choose between a carbodiimide-based coupling (e.g., EDC/HOBt) and forming an acid chloride (e.g., with SOCl₂)?
The choice of activation method is a trade-off between reaction conditions, functional group tolerance, and workup complexity.
| Feature | Carbodiimide Method (EDC/HOBt) | Acid Chloride Method (SOCl₂) |
| Conditions | Mild (0°C to room temperature).[9] | Harsh (reflux, generates HCl).[10] |
| Selectivity | High. Tolerates many functional groups. The phenolic -OH may not require protection. | Low. The phenolic -OH will react with SOCl₂ and must be protected. |
| Byproducts | Water-soluble urea (from EDC), easy to remove via aqueous wash.[4][7] | SO₂ and HCl (gaseous), but excess SOCl₂ must be thoroughly removed.[11][12] |
| Procedure | One-pot synthesis is common and effective.[13] | Typically a two-step process: form acid chloride, isolate/remove excess reagent, then react with amine.[1] |
| Ideal Use Case | For complex molecules, sensitive substrates, and when avoiding harsh conditions is critical. | For simple, robust substrates where cost is a major factor and the required protection/deprotection steps are feasible. |
Recommendation: For N-ethyl-3-hydroxybenzamide, the EDC/HOBt method is strongly recommended as the default starting point. It avoids the need for protecting the hydroxyl group, proceeds under milder conditions, and generally involves a simpler workup.
Q4: What is a reliable, optimized protocol for an EDC/HOBt mediated synthesis of N-ethyl-3-hydroxybenzamide?
This protocol is designed to maximize yield by promoting efficient active ester formation and minimizing side reactions.
Experimental Protocol: EDC/HOBt Coupling
-
Reagent Preparation:
-
Dissolve 3-hydroxybenzoic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF or DCM (approx. 0.5 M concentration).
-
Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis of reagents.[6]
-
-
Activation Step:
-
Cool the solution to 0°C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Stir the mixture at 0°C for 30-60 minutes. This allows for the formation of the HOBt active ester.
-
-
Coupling Step:
-
Add ethylamine (1.2 eq) dropwise to the reaction mixture at 0°C. If using a salt form like ethylamine·HCl, add a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.5 eq) to liberate the free amine.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
-
-
Workup Procedure:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 1 M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and finally with brine.
-
The urea byproduct from EDC is water-soluble and will be removed during these aqueous washes.[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by either recrystallization (e.g., from ethyl acetate/hexanes) or silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure N-ethyl-3-hydroxybenzamide.[13]
-
References
-
Jadhav, S. B., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
-
Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.
-
BenchChem. (2025). Troubleshooting low yield in CME-carbodiimide coupling reactions.
-
Aapptec Peptides. (2021). Carbodiimides and Additives.
-
Christ, P., et al. (2021). Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan.
-
Cen-Med. (n.d.). Optimizing Peptide Synthesis: The Role of Carbodiimide Coupling Agents.
-
Christ, P., et al. (2021). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling...
- Albericio, F., & Carpino, L. A. (2002). 3.5 Carbodiimides. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Thieme.
-
Leggio, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4.
-
BenchChem. (2025). Protocols for using 1,3-Diisopropylurea in the synthesis of N-acyl ureas.
-
Cox, B. G., et al. (2018). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings.
-
Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.
-
LibreTexts Chemistry. (2022). 4.2.6: Chemistry of Amides.
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
-
Ramazani, A., et al. (2014). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water.
-
BenchChem. (2025). Application Notes and Protocols for N-Acylation of Urea Derivatives.
-
Various Authors. (2014). What is the effect of excess thionyl chloride on amide formation?
-
van der Meer, J. Y., et al. (2022). Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides.
-
Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
-
United States Biological. (n.d.). N-Ethyl-3-hydroxybenzamide CAS: 15788-98-4.
-
Fisher Scientific. (n.d.). Amide Synthesis.
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
Sources
- 1. Amide Synthesis [fishersci.co.uk]
- 2. hepatochem.com [hepatochem.com]
- 3. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 4. peptide.com [peptide.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with N-ethyl-3-hydroxybenzamide
Welcome to the technical support center for N-ethyl-3-hydroxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges often encountered with this compound. By understanding the physicochemical properties of N-ethyl-3-hydroxybenzamide, we can develop robust strategies to ensure its successful application in your experiments.
Understanding the Molecule: Why Solubility can be a Hurdle
N-ethyl-3-hydroxybenzamide possesses a chemical structure that presents a classic solubility dilemma. The presence of a benzamide core with two aromatic rings contributes to its hydrophobic nature, which can lead to poor aqueous solubility. While the hydroxyl (-OH) and amide (-CONH-) groups can participate in hydrogen bonding, the overall lipophilicity of the molecule often dominates, making it challenging to dissolve in aqueous media.
This guide provides a systematic approach to overcoming these solubility issues, from initial solvent screening to advanced formulation strategies.
Frequently Asked Questions (FAQs)
Q1: What is the predicted solubility of N-ethyl-3-hydroxybenzamide in common laboratory solvents?
While specific experimental data for N-ethyl-3-hydroxybenzamide is limited, we can predict its solubility based on the behavior of structurally similar compounds like benzamide and other N-substituted hydroxybenzamides. The molecule is expected to be poorly soluble in water but show increasing solubility in polar organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, Phosphate-Buffered Saline (PBS) pH 7.4 | Poorly Soluble | The hydrophobic benzene ring and ethyl group limit interaction with water molecules. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Sparingly to Moderately Soluble | The hydroxyl and amide groups can form hydrogen bonds with the solvent's hydroxyl groups, but the hydrophobic core limits high solubility. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | These solvents are strong hydrogen bond acceptors and can effectively solvate both the polar and non-polar regions of the molecule. |
| Non-Polar | Hexane, Toluene | Insoluble | The polar functional groups prevent dissolution in non-polar environments. |
Q2: What is the pKa of N-ethyl-3-hydroxybenzamide and why is it important?
Troubleshooting Guides: A Step-by-Step Approach to Dissolution
Initial Dissolution Attempts
Problem: I am having difficulty dissolving N-ethyl-3-hydroxybenzamide in my aqueous buffer for a cell-based assay.
Solution Workflow:
Caption: Workflow for initial dissolution of N-ethyl-3-hydroxybenzamide.
Protocol 1: Co-Solvent Strategy
This is often the most straightforward approach for preparing stock solutions for in vitro studies.
Objective: To prepare a high-concentration stock solution of N-ethyl-3-hydroxybenzamide using a co-solvent system.
Materials:
-
N-ethyl-3-hydroxybenzamide
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Polyethylene Glycol 400 (PEG400)
-
Tween® 80
-
Sterile saline or phosphate-buffered saline (PBS)
-
Sterile conical tubes
-
Vortex mixer
-
Water bath (optional)
Step-by-Step Procedure:
-
Initial Dissolution in DMSO:
-
Weigh the desired amount of N-ethyl-3-hydroxybenzamide.
-
Add a minimal amount of DMSO (e.g., 10% of the final volume) to completely dissolve the compound. Vortex thoroughly. Gentle warming in a 37°C water bath can assist dissolution.[1]
-
-
Addition of Solubilizing Agents:
-
Final Dilution:
-
Slowly add the aqueous vehicle (e.g., sterile saline or PBS) dropwise while continuously vortexing to prevent precipitation.[1]
-
Visually inspect the final solution for any signs of precipitation.
-
Troubleshooting:
-
Precipitation upon adding the aqueous phase:
-
Reason: The compound is crashing out as the polarity of the solvent system increases.
-
Solution: Decrease the final concentration of the stock solution or increase the proportion of co-solvents. Ensure the aqueous phase is added very slowly with vigorous mixing.
-
Protocol 2: pH Adjustment Strategy
This method leverages the acidic nature of the phenolic hydroxyl group.
Objective: To increase the aqueous solubility of N-ethyl-3-hydroxybenzamide by pH modification.
Materials:
-
N-ethyl-3-hydroxybenzamide
-
Deionized water or desired aqueous buffer
-
1 M Sodium Hydroxide (NaOH)
-
pH meter
-
Stir plate and stir bar
Step-by-Step Procedure:
-
Create a Suspension:
-
Add the desired amount of N-ethyl-3-hydroxybenzamide to the aqueous vehicle.
-
Stir the suspension using a stir plate.
-
-
Adjust the pH:
-
Slowly add 1 M NaOH dropwise to the suspension while monitoring the pH.
-
As the pH increases and approaches the pKa of the phenolic hydroxyl group, the compound will start to dissolve.
-
Continue adding NaOH until the compound is fully dissolved. The target pH will likely be in the range of 9.0-10.0.
-
-
Final pH Adjustment (if necessary):
-
If the final application requires a specific pH, carefully adjust it downwards with a dilute acid (e.g., 0.1 M HCl). Be cautious, as lowering the pH too much may cause the compound to precipitate.
-
Troubleshooting:
-
Compound precipitates when adjusting the pH back down:
-
Reason: The pH has dropped below the level required to keep the compound in its ionized, soluble form.
-
Solution: This indicates that for your desired final pH, a pure pH adjustment strategy may not be sufficient. A combination of pH adjustment and a co-solvent may be necessary.
-
Protocol 3: Salt Formation for Improved Solubility
For applications requiring a solid, water-soluble form of the compound, creating a salt is a common and effective strategy.[4]
Objective: To prepare a more soluble salt of N-ethyl-3-hydroxybenzamide.
Materials:
-
N-ethyl-3-hydroxybenzamide
-
A suitable base (e.g., sodium hydroxide, potassium hydroxide)
-
A suitable solvent for the reaction (e.g., ethanol)
-
An anti-solvent to precipitate the salt (e.g., diethyl ether, hexane)
-
Rotary evaporator
-
Filtration apparatus
Step-by-Step Procedure:
-
Dissolve the Compound:
-
Dissolve N-ethyl-3-hydroxybenzamide in a suitable organic solvent like ethanol.
-
-
Add the Base:
-
Add one molar equivalent of a strong base (e.g., sodium hydroxide dissolved in a minimal amount of water or ethanol).
-
-
Reaction:
-
Stir the mixture at room temperature. The formation of the sodium salt of the phenolate is typically rapid.
-
-
Isolation of the Salt:
-
Remove the reaction solvent using a rotary evaporator.
-
The resulting solid can be purified by recrystallization. Alternatively, adding an anti-solvent can precipitate the salt, which can then be collected by filtration.
-
Workflow for Salt Formation:
Caption: General workflow for the formation of a sodium salt of N-ethyl-3-hydroxybenzamide.
References
- What is the relation between the solubility of phenolic compounds and pH of solution? (2016, January 2).
- Effect of pH on the solubility of phenolic compounds. (n.d.).
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
- Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (n.d.). Aston Research Explorer.
- Why salt formation of weak acid increases the drug solubility? (2023, February 8).
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]
- Technical Support Center: Enhancing the Solubility of 4-Benzoylbenzamide in Formul
- N-(4-carbamimidoylphenyl)-2-hydroxy-benzamide | Solubility of Things. (n.d.).
- Improving API Solubility by Salt and Cocrystal Form
- How does pH affect the solubility of phenolic acid? (2016, January 2).
- Solubility profile of 4-amino-N-(2-chlorophenyl)benzamide in aqueous and organic solvents. (n.d.). Benchchem.
- Effect of pH on the Stability of Plant Phenolic Compounds. (n.d.).
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. [Link]
- New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. (n.d.). MDPI.
- N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. (n.d.). New Journal of Chemistry (RSC Publishing).
- N-ethyl-3-hydroxybenzamide | C9H11NO2 | CID 13175248. (n.d.). PubChem.
- N-ethyl-4-hydroxybenzamide | C9H11NO2 | CID 14746059. (n.d.). PubChem.
- Application Notes and Protocols for In Vivo Studies of N-(2-aminoethyl)-2-hydroxybenzamide. (n.d.). Benchchem.
- Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures | Journal of Chemical & Engineering Data. (2023, March 29).
- N-ethyl-3-methoxybenzamide | C10H13NO2 | CID 669440. (n.d.). PubChem.
- Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Deriv
- Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.
- Looking for suggestions to dissolve benzamide derivatives : r/chemistry. (2024, April 27). Reddit.
- Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. (n.d.).
- Development of Methods for the Determin
- An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. (2018, July 13). NIH.
- N-ethyl-3-hydroxy-N-phenylbenzamide. (n.d.). ChemicalBook.
- An In-depth Technical Guide to the Physicochemical Properties of N-(2-aminoethyl)-2-hydroxybenzamide. (n.d.). Benchchem.
- Pharmaceutical Methods for Enhancing the Dissolution of Poorly W
- pKa Determination in non-Aqueous Solvents and. (2021, June 13). The University of Liverpool Repository.
- REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titr
- Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-W
- Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (n.d.). Chemical Science (RSC Publishing).
- Production of Biomass‐Derived p‐Hydroxybenzamide: Synthesis of p‐Aminophenol and Paracetamol. (n.d.). OSTI.GOV.
- Solubilization of poorly water-soluble drugs using solid dispersions. (n.d.). PubMed.
- N-ethyl-3-hydroxybenzamide | C9H11NO2 | CID 13175248. (n.d.). PubChem.
- 3-ethyl-N-hydroxybenzamide | C9H11NO2 | CID 59783725. (n.d.). PubChem.
- Thymol Derivatives as Antimalarial Agents: Synthesis, Activity Against Plasmodium falciparum, ADMET Profiling, and Molecular Docking Insights. (n.d.). MDPI.
- N-Ethyl-3-hydroxypropanamide | C5H11NO2 | CID 15561473. (n.d.). PubChem.
- 3-Hydroxybenzamide | C7H7NO2 | CID 342403. (n.d.). PubChem.
- A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021, May 31). Brieflands.
- Techniques to improve the solubility of poorly soluble drugs. (n.d.).
- The Use of Stilbene Scaffold in Medicinal Chemistry and Multi-Target Drug Design. (n.d.).
Sources
N-ethyl-3-hydroxybenzamide purification by column chromatography
ChromaSolutions Technical Support Center
Topic: N-ethyl-3-hydroxybenzamide Purification by Column Chromatography
Welcome to the ChromaSolutions Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of N-ethyl-3-hydroxybenzamide via normal-phase column chromatography. The unique chemical nature of this molecule—possessing both a hydrogen-bond-donating phenolic hydroxyl group and a polar secondary amide—presents specific purification hurdles. This document provides in-depth, troubleshooting-focused FAQs to address these issues directly, grounded in the principles of chromatographic science.
Troubleshooting Guides & FAQs
Question 1: My compound, N-ethyl-3-hydroxybenzamide, is not eluting from the silica gel column, or the recovery is extremely low.
Plausible Cause: This issue, often called "streaking" or irreversible adsorption, is a classic problem for polar compounds on a polar stationary phase like silica gel. The phenolic hydroxyl and amide N-H groups of your compound are forming strong hydrogen bonds with the silanol groups (Si-OH) on the surface of the silica gel. This interaction is stronger than the eluting power of a non-polar or moderately polar mobile phase, effectively immobilizing the compound at the top of the column.
Senior Scientist's Note: Think of the silica surface as a vast field of "sticky hands" (the silanol groups). Your polar compound has complementary "handles" (the -OH and -NH groups) that readily bind. If your solvent isn't attractive enough to pull your compound away, it will remain stuck. In some cases, the acidic nature of silica gel can also cause sensitive compounds to decompose, further reducing yield[1].
Troubleshooting Protocol:
-
Increase Mobile Phase Polarity Drastically: Your primary tool is to increase the "pulling power" of your mobile phase.
-
If you are using a hexane/ethyl acetate system, systematically increase the percentage of ethyl acetate.
-
If high concentrations of ethyl acetate are ineffective, switch to a stronger polar solvent. A gradient of 1-10% methanol in dichloromethane is a powerful eluent for highly polar compounds[2]. Caution: Using methanol concentrations above 10% can risk dissolving some of the silica gel stationary phase[2].
-
-
Introduce a Competitive Hydrogen-Bonding Agent: Add a small amount of a polar modifier to your mobile phase.
-
Methanol: As mentioned, a small percentage can act as a potent displacer.
-
Ethanol or Isopropanol: These can also be effective and are sometimes gentler alternatives to methanol.
-
-
Check Compound Stability: Before re-running the column, ensure your compound is not degrading on the silica. Spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or significant streaking, decomposition is likely occurring[1].
| Solvent System | Polarity Index | Application Notes |
| Hexane / Ethyl Acetate | Low to Medium | Standard for moderately polar compounds. Increase EtOAc % for more polar analytes.[3] |
| Dichloromethane / Methanol | Medium to High | Excellent for polar compounds like amides and phenols. Start with 1% MeOH and increase as needed.[2][4] |
| Toluene / Ethyl Acetate | Medium | Toluene can offer different selectivity for aromatic compounds and sometimes improves separation of phenols.[4] |
Question 2: I am observing significant peak tailing, leading to broad fractions and poor separation from impurities.
Plausible Cause: Peak tailing for a phenolic amide like N-ethyl-3-hydroxybenzamide on silica gel is most often caused by non-ideal secondary interactions. The primary cause is the slow dissociation of the compound from the acidic silanol groups on the silica surface. A portion of the analyte molecules get "stuck" temporarily, eluting later than the main band and causing a tail. This is exacerbated by the acidic nature of the phenolic proton on your molecule.
Senior Scientist's Note: Imagine your band of molecules moving down the column. Most molecules are in a state of rapid equilibrium, hopping from silica to solvent. However, a few molecules engage in extra-strong hydrogen bonds or acid-base interactions with specific active sites on the silica. These "laggards" are what create the tail. The goal is to make all interactions as uniform as possible.
Troubleshooting Protocol:
-
Add an Acidic Modifier: The most common and effective solution for tailing of acidic or phenolic compounds is to add a small amount of a volatile acid to the mobile phase.
-
Add 0.5-1% acetic acid or formic acid to your eluent system.
-
Mechanism: The added acid protonates the silica surface, reducing the number of ionized, highly active silanol sites. It also creates a more acidic environment, suppressing the deprotonation of your phenolic hydroxyl group, which minimizes strong ionic interactions[5].
-
-
Use High-Purity Silica Gel: Lower-grade silica can have a higher concentration of metal impurities and a more heterogeneous distribution of acidic sites, which are notorious for causing tailing. Using a high-purity, chromatography-grade silica gel can make a significant difference.
-
Consider Dry Loading: If you are loading your sample in a strong, polar solvent (like pure methanol or DMSO), the solvent itself can disrupt the top of the column and cause band broadening that manifests as tailing.
-
Dry Loading Procedure: Dissolve your crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of your product) to this solution. Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder. Carefully load this powder onto the top of your packed column[6]. This ensures your compound is introduced in a narrow, uniform band.
-
Question 3: My target compound is co-eluting with a closely-related impurity.
Plausible Cause: Co-elution occurs when the selectivity of your chromatographic system is insufficient to differentiate between two molecules. This means the relative affinity of the two compounds for the stationary phase versus the mobile phase is too similar. For N-ethyl-3-hydroxybenzamide, a common impurity might be the starting material, 3-hydroxybenzoic acid, or an isomer.
Senior Scientist's Note: This is a problem of selectivity, not just retention. Simply making the solvent stronger or weaker will move both spots up or down the plate together. You need to change the nature of the interactions to affect one compound more than the other.
Troubleshooting Protocol:
-
Optimize the Solvent System via TLC: The first step is a thorough screening of different solvent systems using Thin Layer Chromatography (TLC). The goal is to find a system that maximizes the difference in Rf values (ΔRf) between your product and the impurity.[7][8]
-
Test Different Solvent Classes: Don't just vary the ratio of hexane/ethyl acetate. Try completely different solvent combinations. For example, substitute ethyl acetate with diethyl ether or acetone. Try a dichloromethane/methanol system.[2][9] Sometimes a ternary system (e.g., hexane/ethyl acetate/dichloromethane) can provide the unique selectivity needed.
-
Target an Optimal Rf: For the best separation on a column, the target compound's Rf on the TLC plate should be between 0.25 and 0.35.[3] This provides a good balance, ensuring the compound interacts sufficiently with the column for separation to occur without requiring excessive solvent volumes.
-
-
Change the Stationary Phase: If no solvent system on silica provides adequate separation, the next logical step is to change the stationary phase.
-
Reversed-Phase Chromatography: This is a powerful alternative where the separation mechanism is fundamentally different. In reversed-phase (RP) chromatography, the stationary phase (e.g., C18-bonded silica) is non-polar, and the mobile phase (e.g., water/acetonitrile or water/methanol) is polar.[10][11] Hydrophobic (less polar) molecules are retained more strongly.[12] This can completely change the elution order and often resolves compounds that are inseparable on silica.[13][14]
-
Alumina: Neutral or basic alumina can be an option, especially if your compound is sensitive to the acidic nature of silica.[4]
-
Question 4: My compound eluted much faster on the column than predicted by TLC, running with the solvent front.
Plausible Cause: This discrepancy typically points to one of three issues: a mistake in solvent preparation, overloading the column, or a significant difference in the activity of the TLC plate versus the bulk silica gel.
Senior Scientist's Note: This is a common and frustrating problem. You've done your due diligence with TLC, but the column behaves completely differently. It's almost always a human error in solvent mixing or sample loading. A less common but possible cause is using a very fresh, "active" TLC plate and older, less active bulk silica, which would have fewer binding sites.
Troubleshooting Protocol:
-
Verify Mobile Phase Composition: This is the most frequent cause of the issue.
-
Carefully re-check the measurements and the identities of the solvents used to prepare your mobile phase. It's easy to reverse the ratio (e.g., make 1:9 instead of 9:1) or grab the wrong solvent bottle[15].
-
Prepare a fresh batch of eluent, ensuring thorough mixing.
-
-
Assess Sample Load: Overloading the column is a primary cause of poor separation and band broadening, which can make it seem like the compound is running too fast.
-
Rule of Thumb: A common guideline for sample load is 1-5% of the mass of the silica gel (e.g., for 100g of silica, load 1-5g of crude material). This ratio depends heavily on the difficulty of the separation. For difficult separations, use a lower loading (1%).
-
-
Ensure Proper Column Packing and Equilibration:
-
An improperly packed column with channels or cracks will allow the solvent and sample to bypass the stationary phase, leading to rapid, unseparated elution.
-
Always equilibrate the column by passing at least 2-3 column volumes of the initial mobile phase through the packed silica before loading the sample[16]. This ensures the stationary phase is properly wetted and in equilibrium with the solvent.
-
References
- How To Choose Solvent System For Column Chromatography?. (2025). Chemistry For Everyone.
- Tips and Tricks for the Lab: Column Choices. (2012). ChemistryViews.
- Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry.
- Determining a solvent system. University of York Chemistry Teaching Labs.
- How can I select the solvent system for column chromatography?. (2015).
- Organic solvent modifier and temperature effects in non-aqueous size-exclusion chromatography on reversed-phase columns.
- Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry.
- Reversed-phase chrom
- Normal-phase vs.
- HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.
- Separations in Thin Layer and High Performance Liquid Chromatography Using Alkyl Silica Gel Bonded Phases. (2006). Taylor & Francis Online.
- INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Unknown Source.
- Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs.
- Troubleshooting guide for the purification of polar quinoline compounds. (2025). Benchchem.
- Quantitative in silico Analysis of Organic Modifier Effect on Retention in Reversed-Phase Liquid Chromatography. (2013).
- The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography.
- Organic Syntheses Procedure. Organic Syntheses.
- Column chromatography of phenolics?. (2013).
- Chromatography Troubleshooting. (2019). YouTube.
- Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. The Royal Society of Chemistry.
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- Synthesis, HPLC measurement and bioavailability of the phenolic amide amkamide. Unknown Source.
- What is the best technique for amide purification?. (2020).
- Application Notes and Protocols for the Purification of Hydroxy Esters via Column Chrom
- Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candid
- "N-(2-aminoethyl)-2-hydroxybenzamide" purification challenges and solutions. (2025). Benchchem.
- Trouble with Column Chromatography of phenolic compounds.. (2025). Reddit.
- Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices. Sigma-Aldrich.
- N-Directed, Co-Catalyzed Functionalization of Distal C(sp3)−H Bonds with Phenols: Arylation vs.
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. youtube.com [youtube.com]
- 8. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 11. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 12. jordilabs.com [jordilabs.com]
- 13. pp.bme.hu [pp.bme.hu]
- 14. Synthesis, HPLC measurement and bioavailability of the phenolic amide amkamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Crystallization of N-ethyl-3-hydroxybenzamide
This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for the crystallization of N-ethyl-3-hydroxybenzamide. Designed for researchers and professionals in drug development, this document moves beyond simple procedural steps to explain the underlying principles governing successful crystallization, enabling you to diagnose and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My N-ethyl-3-hydroxybenzamide solution won't crystallize upon cooling. What should I do?
A1: Failure to crystallize, even after a solution has cooled, indicates that the solution is not sufficiently supersaturated or that the energy barrier for nucleation has not been overcome. Supersaturation is the essential driving force for crystallization.[1] If crystals do not form, you must actively induce nucleation.
Here is a sequential approach to induce crystallization:
-
Mechanical Initiation (Scratching): The simplest method is to scratch the inside surface of the flask below the solvent line with a glass stirring rod.[2][3] The high-frequency vibrations and microscopic glass fragments dislodged can provide the necessary energy and nucleation sites for crystals to begin forming.[2]
-
Seeding: Introduce a "seed crystal"—a tiny speck of pure N-ethyl-3-hydroxybenzamide from a previous batch—into the cooled solution.[4] This provides a perfect template for further crystal growth, bypassing the initial, energy-intensive nucleation step. If no seed crystal is available, dip a clean glass rod into the solution, remove it, and allow the solvent to evaporate, creating a thin film of microcrystals on the rod. Re-introducing this rod into the solution can dislodge these seeds and initiate crystallization.[2][4]
-
Increase Concentration: You may have used too much solvent, preventing the solution from becoming supersaturated upon cooling.[5] Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume), then allow it to cool again.[4][6]
-
Drastic Cooling: If the above methods fail, try using a lower temperature bath, such as a salt-ice bath, to further decrease the solubility of your compound.[2][4] Be aware that very rapid cooling can sometimes lead to the formation of smaller, less pure crystals.[5]
Q2: Instead of crystals, an oil has separated from my solution. How can I fix this "oiling out" problem?
A2: "Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a supercooled liquid instead of a solid crystalline lattice.[7] This is common when a compound's melting point is low or when high supersaturation is achieved at a temperature above the compound's melting point in that specific solvent system.[8][9] The resulting oil can entrap impurities and often solidifies into an amorphous mass, defeating the purpose of purification.
To resolve oiling out, follow these steps:
-
Re-dissolve and Dilute: Heat the solution until the oil fully re-dissolves. Add a small amount of additional hot solvent (10-25%) to decrease the supersaturation level upon cooling.[5][8] This ensures the solution remains unsaturated at the temperature where oiling previously occurred.
-
Slow Down the Cooling Rate: Rapid cooling is a primary cause of oiling out. Once the oil is re-dissolved, allow the flask to cool as slowly as possible. Insulate the flask by placing it on a cork ring or wood block and covering it with a watch glass. This provides more time for ordered crystal nucleation and growth to occur instead of liquid-phase separation.[10]
-
Utilize Seeding: A powerful technique is to cool the diluted solution to a temperature just slightly above where oiling was previously observed. At this point, add a seed crystal.[10] This encourages the solution to bypass the liquid separation phase and proceed directly to crystal growth.
-
Re-evaluate Your Solvent System: If oiling persists, the chosen solvent may be inappropriate.[8] The ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures.[8] Consider using a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethanol), and then slowly add a "poor" or "anti-solvent" (e.g., water) at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, and then cool slowly.[9][11]
Q3: The crystals I obtained are very fine and powdery, and the purity is low. What went wrong?
A3: The formation of very fine crystals, often described as "crashing out," is typically a result of excessively rapid crystallization. This occurs when the solution becomes highly supersaturated very quickly, leading to massive, simultaneous nucleation rather than slow, ordered crystal growth.[5] This rapid process tends to trap impurities from the mother liquor within the crystal lattice, resulting in poor purification.[12]
To improve crystal size and purity:
-
Reduce the Rate of Supersaturation: The most effective strategy is to slow down the crystallization process. This can be achieved by:
-
Using More Solvent: Re-dissolve the solid in the minimum amount of hot solvent, then add an extra 5-10% of solvent. While this may slightly decrease the overall yield, it keeps the compound soluble for longer during the cooling phase, promoting slower, more controlled growth.[5]
-
Slowing the Cooling Process: Insulate the flask as described in A2 to ensure a gradual temperature drop.
-
-
Consider a Different Solvent: A solvent in which the compound is slightly more soluble at room temperature can sometimes encourage the growth of larger, more well-defined crystals.
-
Ensure Adequate Washing: Impurities can also be present on the surface of the crystals from residual mother liquor.[12] After filtration, ensure the crystals are washed with a small amount of ice-cold solvent to remove these surface impurities without dissolving a significant amount of the product.
Q4: My final yield of crystalline product is very low. How can I improve it?
A4: A low yield suggests that a significant portion of your product was lost during the crystallization process. Several factors could be responsible:
-
Excessive Solvent Use: The most common cause is using too much solvent to dissolve the crude product.[5] N-ethyl-3-hydroxybenzamide will remain in the mother liquor in proportion to its solubility at the final cold temperature. To check this, take a sample of the filtrate (mother liquor) and evaporate the solvent. A large amount of solid residue indicates significant product loss.[5] You can often recover a "second crop" of crystals by boiling off some of the solvent from the mother liquor and re-cooling.
-
Premature Crystallization: If the product crystallizes in the filter paper during hot filtration, you will lose a significant portion of your material. To prevent this, use a pre-heated funnel and flask for the filtration step and perform the filtration as quickly as possible.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product. Always use a minimal amount of ice-cold wash solvent.
-
Inappropriate Solvent Choice: If N-ethyl-3-hydroxybenzamide is too soluble in your chosen solvent even at low temperatures, the recovery will be poor. A solvent system that provides high solubility when hot and very low solubility when cold is ideal.
Q5: How does pH affect the crystallization of N-ethyl-3-hydroxybenzamide?
A5: As a phenolic compound, N-ethyl-3-hydroxybenzamide has an acidic hydroxyl group. The pH of the aqueous solution can significantly impact its solubility and stability, thereby affecting crystallization.
-
Mechanism of pH Influence: In aqueous media, the pH determines the ionization state of the phenolic hydroxyl group.[13] At alkaline pH (high pH), the hydroxyl group will be deprotonated to form a phenoxide ion. This ionic form is typically much more soluble in water than the neutral protonated form.[14] Conversely, at acidic pH, the compound will be fully protonated and less soluble.
-
Practical Implications:
-
To Induce Crystallization: If you are using an aqueous solvent system, adjusting the pH to a slightly acidic value (e.g., pH 4-6) will decrease the solubility of N-ethyl-3-hydroxybenzamide and promote crystallization.
-
To Avoid Degradation: Be cautious with strongly alkaline conditions (e.g., pH > 9), as some phenolic compounds can be unstable and prone to oxidation at high pH, which may appear as a color change in the solution.[15]
-
Controlling pH is key for reproducibility. Uncontrolled pH can lead to significant variations in yield and purity between batches.[13]
-
Q6: Could my product be forming different crystal types (polymorphs)?
A6: Yes, this is a distinct possibility that is critical for drug development professionals to consider. Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[16] Benzamide and its derivatives are well-known to exhibit polymorphism.[17][18][19]
-
Why It Matters: Different polymorphs of the same compound can have different physical properties, including melting point, solubility, stability, and bioavailability. The unexpected formation of a different, less stable, or less soluble polymorph can cause major issues in downstream processing and drug product performance.
-
What to Look For: If you observe inconsistencies between batches—such as different crystal shapes, melting points, or dissolution behaviors despite identical chemical purity—you may be dealing with polymorphism.
-
Controlling Factors: The specific polymorph obtained can be influenced by the choice of solvent, the rate of cooling, the temperature at which crystallization occurs, and the level of supersaturation.[16] If polymorphism is suspected, analytical techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) are required for characterization.
Standard Recrystallization Protocol for N-ethyl-3-hydroxybenzamide
This protocol provides a robust starting point for purification. The ideal solvent or solvent mixture should always be determined on a small scale first. An ethanol/water system is often effective for phenolic compounds.
Methodology:
-
Dissolution: Place the crude N-ethyl-3-hydroxybenzamide in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat your chosen primary solvent (e.g., ethanol). Add the minimum amount of hot solvent to the flask while stirring to completely dissolve the crude solid. Ensure the solution is at or near the solvent's boiling point.
-
Decolorization (Optional): If the solution has a noticeable color due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% of the solute weight). Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration: To remove insoluble impurities (and charcoal, if used), perform a hot gravity filtration. Use a pre-heated short-stem funnel and fluted filter paper, filtering into a clean, pre-heated Erlenmeyer flask. This prevents the product from crystallizing prematurely in the funnel.
-
Crystallization:
-
If using a single solvent: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature on an insulated surface. Do not disturb the flask during this period.
-
If using an anti-solvent system (e.g., Ethanol/Water): While the ethanol solution is still hot, add hot water dropwise until the solution remains faintly cloudy (turbid). Add a few drops of hot ethanol to re-clarify the solution completely. Cover the flask and allow it to cool slowly.
-
-
Cooling & Maturation: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the product's solubility.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum off, add a small volume of ice-cold solvent (the same solvent system used for crystallization) to the crystals to wash away residual mother liquor. Re-apply the vacuum to pull the wash solvent through. Repeat if necessary.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.
Data & Visualizations
Table 1: Solvent Selection Guide for N-ethyl-3-hydroxybenzamide Crystallization
The selection of an appropriate solvent is the most critical step in developing a crystallization process.[8] The principle of "like dissolves like" is a useful guide. Given the polar amide and phenolic hydroxyl groups combined with a nonpolar benzene ring, a solvent of intermediate polarity or a mixed-solvent system is often optimal.[20]
| Solvent Class | Example Solvent | Boiling Point (°C) | Polarity | Expected Utility for N-ethyl-3-hydroxybenzamide |
| Polar Protic | Ethanol | 78 | High | Good primary solvent. High solubility when hot, lower when cold.[21] |
| Water | 100 | Very High | Good anti-solvent when paired with a more soluble solvent like ethanol. Poor primary solvent.[11] | |
| Isopropanol | 82 | High | Good alternative to ethanol. | |
| Polar Aprotic | Ethyl Acetate | 77 | Medium | Potential primary solvent. Good for removing non-polar impurities. |
| Acetone | 56 | Medium | Can be a good primary solvent, but its low boiling point may limit the solubility difference.[21] | |
| Nonpolar | Toluene | 111 | Low | Poor primary solvent. May be used as an anti-solvent if the compound is dissolved in a highly polar solvent. |
| Heptane/Hexane | 98 / 69 | Very Low | Poor solvent. Useful as an anti-solvent or for washing away nonpolar impurities. |
Diagrams: Troubleshooting Workflows
A logical, step-by-step approach is crucial for effective troubleshooting.
Caption: Workflow for when no crystals form upon cooling.
Caption: Troubleshooting workflow for "oiling out".
References
-
Chemistry LibreTexts. (2022, April 7). 3.5E: Initiating Crystallization. [Link]
-
Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?[Link]
-
Mettler Toledo. Oiling Out in Crystallization. [Link]
-
Guide for crystallization. (n.d.). [Link]
-
Homework.Study.com. (n.d.). Give three (3) methods to induce crystallization when crystals are not forming from a saturated solution. [Link]
-
Chemistry LibreTexts. (2022, August 20). 3.5: Inducing Recrystallization. [Link]
-
RSC Publishing. (n.d.). Analysis of the molecular interactions governing the polymorphism of benzamide – a guide to syntheses?[Link]
-
ResearchGate. (n.d.). Polymorphism in Benzamide. [Link]
-
MDPI. (n.d.). The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. [Link]
-
Wikipedia. (n.d.). Crystallization. [Link]
-
Reddit. (2013, February 3). Recrystallization (help meeeeee). [Link]
-
ResearchGate. (2022, December 5). Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
The University of Manchester. (2005, November 3). Polymorphism in benzamide. [Link]
-
National Center for Biotechnology Information. (n.d.). N-ethyl-3-hydroxybenzamide. PubChem Compound Database. [Link]
-
PubMed. (n.d.). Effect of pH on the stability of plant phenolic compounds. [Link]
-
Journal of the American Chemical Society. (2018, September 17). Polymorphism in Benzene-1,3,5-tricarboxamide Supramolecular Assemblies in Water: A Subtle Trade-off between Structure and Dynamics. [Link]
-
MDPI. (n.d.). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. [Link]
-
National Center for Biotechnology Information. (n.d.). N-Ethyl-2-hydroxybenzamide. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-ethyl-N-hydroxybenzamide. PubChem Compound Database. [Link]
-
SpringerLink. (2023, August 9). The effect of pH on the adsorption of phenol and chlorophenols onto natural zeolite. [Link]
-
National Center for Biotechnology Information. (n.d.). N-[2-(Acetamido)ethyl]-2-hydroxybenzamide. [Link]
-
ResearchGate. (n.d.). Effect of pH on the solubility of phenolic compounds. [Link]
-
PubMed. (2024, December 20). The influence of pH on the liquid-phase transformation of phenolic compounds driven by nitrite photolysis: Implications for characteristics, products and cytotoxicity. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. [Link]
-
National Center for Biotechnology Information. (2021, April 30). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]
-
National Center for Biotechnology Information. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]
-
PrepChem.com. (n.d.). Synthesis of p-hydroxybenzamide. [Link]
-
National Center for Biotechnology Information. (n.d.). N-ethyl-4-hydroxybenzamide. PubChem Compound Database. [Link]
-
ResearchGate. (2020, November 2). What is the best technique for amide purification?[Link]
-
ResearchGate. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. [Link]
-
Automated Topology Builder. (n.d.). N-Ethyl-4-hydroxybenzamide. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 3-hydroxybenzoate. PubChem Compound Database. [Link]
Sources
- 1. Crystallization - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. homework.study.com [homework.study.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. brainly.com [brainly.com]
- 9. reddit.com [reddit.com]
- 10. mt.com [mt.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Analysis of the molecular interactions governing the polymorphism of benzamide – a guide to syntheses? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. research.manchester.ac.uk [research.manchester.ac.uk]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Stability Testing of N-ethyl-3-hydroxybenzamide in Solution
This technical support guide is designed for researchers, scientists, and drug development professionals working with N-ethyl-3-hydroxybenzamide. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common stability challenges encountered in solution-based studies. Our approach is grounded in established scientific principles and regulatory expectations to ensure the integrity and reliability of your experimental data.
Section 1: Frequently Asked Questions (FAQs) - Common Stability Issues
This section addresses the most common initial observations and queries regarding the stability of N-ethyl-3-hydroxybenzamide solutions.
Question 1: My solution of N-ethyl-3-hydroxybenzamide has turned a yellow or brownish color. What is the likely cause and is the compound degraded?
Answer: The development of a yellow or brown color is a strong indicator of oxidative degradation of the phenolic hydroxyl group. This process can be accelerated by exposure to light, oxygen, and alkaline pH conditions. The coloration is typically due to the formation of quinone-type species, which are highly conjugated and thus absorb visible light. While coloration indicates some level of degradation, the extent of loss of the parent compound needs to be quantified by a stability-indicating analytical method, such as HPLC-UV.
Question 2: I've observed a precipitate forming in my N-ethyl-3-hydroxybenzamide solution over time. What could be causing this?
Answer: Precipitation can occur for several reasons. Firstly, if the solution is close to its saturation point, small changes in temperature or solvent composition (e.g., evaporation) can lead to the compound crystallizing out. Secondly, one of the primary degradation products of N-ethyl-3-hydroxybenzamide is 3-hydroxybenzoic acid, formed via amide hydrolysis. This degradant may have different solubility characteristics in your chosen solvent system compared to the parent compound, leading to its precipitation if it exceeds its solubility limit. It is also possible for the salt form of a degradant to precipitate, depending on the pH of the solution.
Question 3: My analytical results show a decrease in the concentration of N-ethyl-3-hydroxybenzamide, but I don't see any corresponding degradation peaks in my chromatogram. What could be happening?
Answer: This scenario can arise from a few possibilities. It's possible that the degradation products are not being detected by your current analytical method. For instance, they may not have a chromophore that absorbs at the wavelength you are using for detection, or they may be highly polar and eluting in the solvent front, or they could be irreversibly adsorbed to the column. It is also possible that the compound is degrading into volatile products that are lost from the solution. A third possibility is the formation of high molecular weight polymers that may not elute from the column. A thorough investigation using a mass spectrometer (LC-MS) and evaluation of different chromatographic conditions is recommended.
Question 4: Are there any specific pH ranges I should avoid when preparing solutions of N-ethyl-3-hydroxybenzamide to ensure its stability?
Answer: Yes, N-ethyl-3-hydroxybenzamide is susceptible to both acid- and base-catalyzed hydrolysis of the amide bond. Strongly acidic (pH < 3) and strongly alkaline (pH > 9) conditions should be avoided for long-term storage. The phenolic hydroxyl group is also more susceptible to oxidation at higher pH values. For optimal stability, it is advisable to maintain the solution pH in the slightly acidic to neutral range (pH 4-7). The use of a suitable buffer system is highly recommended to maintain a stable pH.
Section 2: Troubleshooting Guides for Common Degradation Pathways
This section provides a more detailed, cause-and-effect analysis of the primary degradation pathways, along with actionable troubleshooting steps.
Troubleshooting Guide 2.1: Oxidative Degradation
Issue: The solution exhibits color change (yellow to brown), and new peaks appear in the HPLC chromatogram, often at earlier retention times than the parent compound.
Root Cause Analysis: The phenolic hydroxyl group in N-ethyl-3-hydroxybenzamide is susceptible to oxidation, leading to the formation of colored quinone-like compounds. This process is often initiated by dissolved oxygen, trace metal ions, or exposure to light (photo-oxidation).
Troubleshooting Steps:
-
De-gas Solvents: Before preparing your solutions, thoroughly de-gas all solvents by sparging with an inert gas (e.g., nitrogen or argon) or by sonication under vacuum. This minimizes the presence of dissolved oxygen.
-
Use of Antioxidants: If compatible with your experimental design, consider the addition of a small amount of an antioxidant, such as sodium metabisulfite or ascorbic acid, to the solution.
-
Control of Headspace: Store solutions in vials with minimal headspace to reduce the amount of oxygen available for reaction. Purging the headspace with an inert gas before sealing the vial is also a good practice.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.
-
Light Protection: Always store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
Troubleshooting Guide 2.2: Hydrolytic Degradation
Issue: A decrease in the peak area of N-ethyl-3-hydroxybenzamide is observed over time, with a corresponding increase in a new, more polar peak in the HPLC chromatogram.
Root Cause Analysis: The amide linkage in N-ethyl-3-hydroxybenzamide can undergo hydrolysis to yield 3-hydroxybenzoic acid and ethylamine. This reaction is catalyzed by both acidic and basic conditions.
Troubleshooting Steps:
-
pH Control: The most critical factor is to control the pH of the solution. Prepare solutions using a buffer system that maintains the pH in a stable range, ideally between 4 and 7.
-
Temperature Control: Hydrolysis rates are temperature-dependent. Store solutions at controlled, and preferably refrigerated or frozen, temperatures to slow down the degradation process.
-
Aqueous Content: If your formulation allows, minimizing the water content in the solvent system can reduce the rate of hydrolysis. However, this may be constrained by solubility requirements.
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for conducting forced degradation studies and for a stability-indicating HPLC-UV method.
Protocol 3.1: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to establish the specificity of the analytical method.[1][2] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.[2]
Objective: To generate the likely degradation products of N-ethyl-3-hydroxybenzamide and to demonstrate the specificity of the analytical method.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of N-ethyl-3-hydroxybenzamide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M hydrochloric acid. Heat the mixture at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M sodium hydroxide. Keep the mixture at room temperature for 4 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UV light, as per ICH Q1B guidelines.[3][4][5][6] A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis: After the specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration with the mobile phase before analysis by a stability-indicating HPLC method.
Protocol 3.2: Stability-Indicating HPLC-UV Method
This method is designed to separate N-ethyl-3-hydroxybenzamide from its potential degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 21 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.[7]
Section 4: Data Presentation and Visualization
Table 1: Hypothetical Stability Data of N-ethyl-3-hydroxybenzamide under Forced Degradation Conditions
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | 15% | 3-Hydroxybenzoic acid |
| 0.1 M NaOH | 4 hours | 25°C | 25% | 3-Hydroxybenzoic acid |
| 3% H₂O₂ | 24 hours | 25°C | 20% | Oxidized phenolic species |
| Thermal | 48 hours | 60°C | 8% | 3-Hydroxybenzoic acid |
| Photolytic | ICH Q1B | 25°C | 12% | Oxidized phenolic species |
Diagrams
Below are diagrams illustrating the primary degradation pathways and the experimental workflow for stability testing.
Caption: Primary degradation pathways of N-ethyl-3-hydroxybenzamide.
Caption: Experimental workflow for stability testing.
References
- Aukunuru, J. V., Kompella, U. B., & Betageri, G. V. (2000). Simultaneous high performance liquid chromatographic analysis of acetaminophen, salicylamide, phenyltoloxamine and related products.
- Patil, S. A., Khairnar, B. J., Mane, D. V., & Chaudhari, B. R. (2015). A validated stability-indicating HPLC related substances method for salicylic acid in bulk drug and dosage form. World Journal of Pharmaceutical Sciences, 3(6), 1169-1178.
-
Patil, S. A., Khairnar, B. J., Mane, D. V., & Chaudhari, B. R. (2015). A validated stability-indicating HPLC related substances method for salicylic acid in bulk drug and dosage form. Semantic Scholar. Available at: [Link]
- Tandel, F., & More, P. (2023). Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. International Journal of Pharmacy Research & Technology, 8(2), 05.
-
European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]
- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of drugs and drug products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Available at: [Link]
-
ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). (2025, May 1). YouTube. Available at: [Link]
- Khushbu, A. T., et al. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 5(4), 291-297.
-
Photostability. (n.d.). IAGIM. Available at: [Link]
- Lara-Martín, P. A., et al. (2017). Degradation kinetics of pharmaceuticals and personal care products in surface waters: photolysis vs biodegradation. The Science of the total environment, 590, 45-54.
- Bourezg, Z., et al. (2020). Structural elucidation of two photolytic degradation products of tetrabenazine. Journal of pharmaceutical and biomedical analysis, 186, 113303.
- Le, T. H., & Nguyen, T. H. (2023). Kinetics of photocatalytic degradation of organic compounds: a mini-review and new approach. RSC Advances, 13(28), 19353-19368.
- Vyas, A. J., et al. (2023). Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Asian Journal of Pharmaceutical Analysis, 13(2), 131-139.
- Kumar, A., et al. (2021). Lifitegrast Degradation: Products and Pathways. Molecules (Basel, Switzerland), 26(20), 6197.
- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
Sources
- 1. ijrpp.com [ijrpp.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. youtube.com [youtube.com]
- 6. iagim.org [iagim.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Improving the reaction conditions for N-acylation of 3-hydroxybenzoic acid
Technical Support Center: Improving Reaction Conditions for N-Acylation
A Senior Application Scientist's Guide to Selective Amide Synthesis
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the N-acylation of aromatic compounds containing multiple functional groups.
A Note on the Substrate: The topic "N-acylation of 3-hydroxybenzoic acid" presents a chemical inconsistency, as 3-hydroxybenzoic acid lacks an amino group required for N-acylation. This guide will address the more chemically pertinent and challenging reactions involving substrates where selectivity is a primary concern: 3-aminophenol and 3-aminobenzoic acid . These compounds possess the necessary amino group for N-acylation alongside other nucleophilic (hydroxyl) or acidic (carboxylic acid) groups that can complicate the reaction. The principles and troubleshooting steps discussed are broadly applicable to many substituted anilines encountered in pharmaceutical and materials science research.
Core Principles: The Challenge of Chemoselectivity
In substrates like 3-aminophenol, two nucleophilic sites compete for the acylating agent: the amino group (-NH₂) and the hydroxyl group (-OH). The outcome of the reaction—N-acylation versus O-acylation—is a classic example of kinetic versus thermodynamic control, governed by the relative nucleophilicity of these groups under specific reaction conditions.[1][2]
-
The Amino Group (-NH₂): Generally, the nitrogen of a primary aromatic amine is more nucleophilic than the oxygen of a phenol.[3] Therefore, under neutral or mild conditions, N-acylation is the kinetically favored pathway, meaning it occurs faster.
-
The Hydroxyl Group (-OH): The phenolic hydroxyl group is less nucleophilic than the amine. However, in the presence of a base, it can be deprotonated to form a highly nucleophilic phenoxide ion (-O⁻).[3] This significantly increases the rate of O-acylation.
Controlling the reaction environment—specifically pH, solvent, and temperature—is paramount to directing the reaction toward the desired N-acylated product.
Mechanism: N-Acylation vs. O-Acylation
The diagram below illustrates the competing pathways for the acylation of 3-aminophenol with an acyl chloride (R-COCl).
Caption: A workflow for troubleshooting N-acylation reactions.
Frequently Asked Questions (FAQs)
Q1: What exactly are "Schotten-Baumann conditions" and why are they recommended?
The Schotten-Baumann reaction refers to the synthesis of amides from amines and acid chlorides using a two-phase solvent system. [4]Typically, the amine and acyl chloride are in an inert organic solvent (like dichloromethane or diethyl ether), while a stoichiometric amount of aqueous base (like NaOH) is added to neutralize the HCl byproduct. [5][6]This method is effective because it continuously removes the acid byproduct from the organic phase, preventing the protonation and deactivation of the amine starting material. [5] Q2: How do I choose the best acylating agent? Acyl chloride, anhydride, or carboxylic acid?
Your choice depends on reactivity, cost, and the sensitivity of your substrate.
-
Acyl Chlorides: Highly reactive and generally provide good yields at low temperatures. []However, they are sensitive to moisture and produce corrosive HCl.
-
Acid Anhydrides: Also highly reactive, often used for acetylations (with acetic anhydride). They produce a carboxylic acid byproduct, which is less corrosive than HCl but still requires neutralization. [8]* Carboxylic Acids: The most "green" and atom-economical option, but they are not reactive on their own. [9]They require in situ activation with a coupling agent, which adds cost and generates stoichiometric byproducts (e.g., urea from DCC) that must be removed. [][9] Q3: Can I avoid using a protecting group for the hydroxyl or carboxylic acid function?
Yes, in many cases. As detailed in the troubleshooting guide, careful optimization of the base, solvent, and temperature can often achieve high selectivity for N-acylation without the need for protection/deprotection steps. [10]Protecting groups are typically reserved for complex molecules where selectivity is exceptionally difficult to achieve or when the functional groups are incompatible with the desired reaction conditions. [11][12] Q4: What is the best general work-up procedure?
A standard work-up involves:
-
Quenching the reaction, often by adding water or a saturated aqueous solution of NH₄Cl.
-
If using a water-immiscible organic solvent, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl or dilute citric acid) to remove any unreacted amine and organic base, then with a mild base (e.g., saturated NaHCO₃ solution) to remove any unreacted acylating agent or carboxylic acid byproduct, and finally with brine to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product, typically by recrystallization or column chromatography.
Example Protocol: Selective N-Acetylation of 3-Aminophenol
This protocol is optimized for selective N-acylation.
Materials:
-
3-Aminophenol (1.0 eq)
-
Acetic Anhydride (1.05 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized Water
-
Brine
Procedure:
-
Dissolve 3-aminophenol in DCM in a round-bottom flask equipped with a magnetic stir bar. Use a sufficient volume of DCM to ensure complete dissolution.
-
Cool the solution to 0°C using an ice-water bath.
-
Slowly add acetic anhydride (1.05 eq) dropwise to the stirred solution over 5-10 minutes.
-
After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by TLC until the 3-aminophenol spot is consumed (typically 1-2 hours).
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer twice with saturated NaHCO₃ solution to neutralize the acetic acid byproduct.
-
Wash the organic layer once with deionized water, followed by one wash with brine.
-
Dry the DCM layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude N-(3-hydroxyphenyl)acetamide.
-
Purify the product by recrystallization from a suitable solvent system (e.g., water/ethanol or ethyl acetate/hexanes).
References
- US20230104724A1 - An environment-friendly process for selective acylation of aminophenol - Google Patents.
-
Schotten–Baumann reaction - Grokipedia. Available at: [Link]
-
Fig. 2 A detailed study on the effect of different solvents and bases... - ResearchGate. Available at: [Link]
-
Schotten-Baumann Reaction. Cambridge University Press. Available at: [Link]
-
Schotten-Baumann Reaction - Organic Chemistry Portal. Available at: [Link]
-
Schotten–Baumann reaction - L.S.College, Muzaffarpur. Available at: [Link]
-
Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu 2 O@CeO 2 - Arabian Journal of Chemistry. Available at: [Link]
-
The effect of solvent on the reaction. [a] | Download Table - ResearchGate. Available at: [Link]
- WO1993020038A1 - Selective n-acylation of amino alcohols - Google Patents.
-
Selective alkylation of the amino group of aminophenols | Download Table - ResearchGate. Available at: [Link]
-
3-Hydroxybenzoic Acid: Properties, Production And Uses - Chemcess. Available at: [Link]
- DE69418768T2 - Process for the preparation of N-acylated aminophenols - Google Patents.
-
N-acylation of amides through internal nucleophilic catalysis - Semantic Scholar. Available at: [Link]
-
Protecting Groups. Available at: [Link]
-
24.3: Synthesis of Amides - Chemistry LibreTexts. Available at: [Link]
-
(PDF) Selective alkylation of aminophenols - ResearchGate. Available at: [Link]
-
Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome | ACS Central Science - ACS Publications. Available at: [Link]
-
An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Publishing. Available at: [Link]
-
Protective Groups - Organic Chemistry Portal. Available at: [Link]
-
Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange. Available at: [Link]
- US3804821A - Method for the direct acylation of aminobenzoic acids - Google Patents.
-
N-Acylation Reactions of Amines - ResearchGate. Available at: [Link]
-
Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PubMed Central. Available at: [Link]
-
Amide synthesis by acylation - Organic Chemistry Portal. Available at: [Link]
-
Difference Between O Acylation and N Acylation. Available at: [Link]
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC - NIH. Available at: [Link]
-
Synthesis of 3-amino-benzoic acid - PrepChem.com. Available at: [Link]
-
Ch24 - Acylation of phenols - University of Calgary. Available at: [Link]
-
Question: Write a detailed reaction Mechanism of the acetylation reaction (considering 3-hydroxybenzoic acid and acetic anhydride as reactants and 3-acetoxybenzoic acid and acetic acid as products) with push-pull arrow - Chegg. Available at: [Link]
-
What is the difference between O acylation and N acylation? - Brainly.in. Available at: [Link]
-
Reactivity of α-amino acids in the N-acylation with benzoic acid esters in aqueous dioxane. Available at: [Link]
-
O Acylation vs. N Acylation: What's the Difference? - Difference Wiki. Available at: [Link]
Sources
- 1. differencebetween.com [differencebetween.com]
- 2. brainly.in [brainly.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. grokipedia.com [grokipedia.com]
- 8. DE69418768T2 - Process for the preparation of N-acylated aminophenols - Google Patents [patents.google.com]
- 9. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO1993020038A1 - Selective n-acylation of amino alcohols - Google Patents [patents.google.com]
- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Technical Support Center: Synthesis of N-ethyl-3-hydroxybenzamide
Welcome, researchers and drug development professionals, to our dedicated technical support guide for the synthesis of N-ethyl-3-hydroxybenzamide. This resource is designed to provide in-depth, field-proven insights to help you navigate the common challenges and side reactions encountered during this amide coupling reaction. Our goal is to equip you with the knowledge to not only troubleshoot issues but also to proactively optimize your synthetic strategy for higher yields and purity.
Introduction: The Challenge of Chemoselectivity
The synthesis of N-ethyl-3-hydroxybenzamide via the coupling of 3-hydroxybenzoic acid and ethylamine presents a classic chemoselectivity challenge. The presence of two nucleophilic sites on the starting acid—the carboxylic acid (after activation) and the phenolic hydroxyl group—creates a competitive reaction environment. While the desired reaction is the formation of an amide bond (N-acylation), the competing O-acylation of the phenolic hydroxyl group to form an ester is a significant and often problematic side reaction. This guide will dissect the origins of these side reactions and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis of N-ethyl-3-hydroxybenzamide in a practical question-and-answer format.
Q1: My reaction is producing a significant amount of a non-polar byproduct that is difficult to separate from my desired amide. What is it, and why is it forming?
A1: The most probable byproduct is the O-acylated ester, 3-(ethylcarbamoyl)phenyl 3-hydroxybenzoate . This occurs when an activated molecule of 3-hydroxybenzoic acid reacts with the phenolic hydroxyl group of another 3-hydroxybenzoic acid molecule (or the product itself) instead of with ethylamine.
Causality:
-
Coupling Agent: Certain coupling agents, particularly when used in excess, can readily activate the carboxylic acid, leading to a higher concentration of the activated intermediate and increasing the likelihood of side reactions. For instance, excess HATU has been reported to react with phenolic groups[1].
-
Reaction Conditions: Acidic conditions can protonate the amine, reducing its nucleophilicity and favoring O-acylation of the neutral phenol.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for O-acylation.
Q2: I am using a carbodiimide coupling agent (e.g., DCC, EDC) and I'm observing a greasy byproduct that is insoluble in my workup solvent. What is this impurity?
A2: This is likely the N-acylurea byproduct. It forms from the rearrangement of the O-acylisourea intermediate, which is the activated form of your carboxylic acid. This rearrangement is a common side reaction in carbodiimide-mediated couplings and competes with the desired reaction with the amine.
Mechanism of N-acylurea Formation:
Caption: Competing pathways in carbodiimide coupling.
Mitigation Strategies:
-
Use of Additives: Incorporate additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives react with the O-acylisourea intermediate to form a more stable activated ester, which is less prone to rearrangement but still reactive towards the amine.
-
Solvent Choice: The rearrangement to N-acylurea is often minimized in solvents with low dielectric constants, such as dichloromethane (DCM).
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C) can slow down the rate of the rearrangement.
Q3: My yield is consistently low, even after addressing the formation of major byproducts. What other factors could be at play?
A3: Low yields can stem from several less obvious issues:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material remains, consider increasing the reaction time or temperature moderately.
-
Hydrolysis of Activated Intermediate: The presence of water in your reaction can hydrolyze the activated carboxylic acid intermediate back to the starting material. Ensure you are using anhydrous solvents and that your starting materials are dry.
-
Amine Basicity: Ethylamine can deprotonate the carboxylic acid to form an ammonium carboxylate salt. This can compete with the activation of the carboxylic acid by the coupling reagent. Using a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can mitigate this by neutralizing any generated acid and keeping the ethylamine in its free base form.
-
Product Solubility: N-ethyl-3-hydroxybenzamide has moderate polarity. It might be partially soluble in the aqueous phase during workup, leading to loss of product. To minimize this, saturate the aqueous layer with sodium chloride (brine) during extraction to decrease the solubility of the organic product in the aqueous phase.
Experimental Protocols
Protocol 1: General Synthesis of N-ethyl-3-hydroxybenzamide using HATU
This protocol is a good starting point for achieving high chemoselectivity.
Materials:
-
3-Hydroxybenzoic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethylamine (as a solution in THF or as the hydrochloride salt with an additional equivalent of base)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-hydroxybenzoic acid (1.0 eq.).
-
Dissolve the acid in anhydrous DMF (approximately 0.5 M concentration).
-
Add HATU (1.05 eq.) to the solution, followed by DIPEA (2.5 eq.).
-
Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.
-
Add ethylamine (1.1 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a mobile phase of 50% EtOAc in hexanes). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc) is typically effective. The less polar O-acylated byproduct will elute before the more polar desired amide product.
-
Monitoring: Use TLC to track the separation and combine the fractions containing the pure product.
Protocol 3: Purification by Recrystallization
-
Solvent System: A mixed solvent system of ethyl acetate and hexanes, or ethanol and water, can be effective.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot, more polar solvent (e.g., ethyl acetate or ethanol).
-
Slowly add the less polar solvent (e.g., hexanes or water) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
-
Data Summary and Characterization
Accurate identification of the product and byproducts is crucial. Below is a summary of expected data.
| Compound | Structure | Key ¹H NMR Signals (indicative) |
| N-ethyl-3-hydroxybenzamide | Aromatic protons (multiplets, ~6.8-7.4 ppm), Amide N-H (broad singlet, ~6.0-8.0 ppm, exchangeable with D₂O), Ethyl CH₂ (quartet, ~3.4 ppm), Ethyl CH₃ (triplet, ~1.2 ppm), Phenolic OH (broad singlet, exchangeable with D₂O). | |
| 3-(ethylcarbamoyl)phenyl 3-hydroxybenzoate | (Structure of the O-acylated dimer) | Two distinct sets of aromatic protons, signals for one ethyl group. Will lack a second phenolic OH signal if the product is acylated. |
| N-Acylurea | (General structure of N-acylurea) | Complex multiplets in the aliphatic region from the carbodiimide backbone (e.g., cyclohexyl groups for DCC), aromatic signals from the 3-hydroxybenzoyl group. |
In-Depth Scientific Explanation: The Mechanism of O-vs. N-Acylation with HATU
Understanding the reaction mechanism provides a deeper insight into controlling the selectivity.
Caption: Reaction pathways in HATU-mediated coupling of 3-hydroxybenzoic acid.
-
Activation: The carboxylate of 3-hydroxybenzoic acid, formed by deprotonation with a base like DIPEA, attacks the electrophilic carbon of HATU. This leads to the formation of a highly reactive OAt-active ester intermediate[2][3].
-
Nucleophilic Competition: Both the primary amine (ethylamine) and the phenolic hydroxyl group can act as nucleophiles and attack the activated ester.
-
N-Acylation (Desired): The more nucleophilic ethylamine attacks the active ester to form the stable amide bond of N-ethyl-3-hydroxybenzamide.
-
O-Acylation (Side Reaction): The phenolic hydroxyl group can also attack the active ester, leading to the formation of an ester linkage.
-
-
Excess HATU Reaction: If HATU is used in excess, it can directly react with the nucleophilic phenolic hydroxyl group of the starting material or the product to form a stable uronium adduct, which is another potential byproduct[1]. This highlights the importance of using a controlled stoichiometry of the coupling reagent.
By carefully controlling the stoichiometry, ensuring a sufficiently basic environment to maintain the amine's nucleophilicity, and choosing the appropriate reaction conditions, the equilibrium can be shifted significantly towards the desired N-acylation.
References
-
Vrettos, N., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(81), 51325-51334. Available at: [Link]
-
PubChem. (n.d.). N-ethyl-3-hydroxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
-
PubChem. (n.d.). [3-(Ethylcarbamoyl)phenyl] acetate. National Center for Biotechnology Information. Retrieved from [Link]
-
Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. Available at: [Link]
-
Satpute, M. S., et al. (2019). Synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives [part-I]. Rasayan Journal of Chemistry, 12(3), 1077-1084. Available at: [Link]
Sources
Technical Support Center: N-ethyl-3-hydroxybenzamide Stability and Degradation
This guide serves as a technical resource for researchers, scientists, and drug development professionals investigating the stability of N-ethyl-3-hydroxybenzamide. It provides in-depth answers to frequently asked questions, troubleshooting for common experimental issues, and detailed protocols for conducting robust degradation studies. Our approach is grounded in established chemical principles and regulatory expectations for stability testing.[1][2]
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the chemical stability and degradation of N-ethyl-3-hydroxybenzamide.
Q1: What are the primary degradation pathways for N-ethyl-3-hydroxybenzamide?
A1: Based on its chemical structure, which features a phenolic hydroxyl group and a secondary amide, N-ethyl-3-hydroxybenzamide is susceptible to two primary degradation pathways:
-
Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield 3-hydroxybenzoic acid and ethylamine.[3][4] This is a common degradation route for all amide-containing compounds.[5]
-
Oxidation: The phenolic hydroxyl group is prone to oxidation, especially in the presence of oxygen, light, or oxidizing agents. This process can lead to the formation of colored quinone-type byproducts.[3] This is a well-documented instability for phenolic compounds.
Q2: What are the expected major byproducts of N-ethyl-3-hydroxybenzamide degradation?
A2: The major expected byproducts correspond directly to the degradation pathways:
-
From Hydrolysis: 3-hydroxybenzoic acid and ethylamine.
-
From Oxidation: Quinone-like species or potentially polymeric material resulting from further oxidation and coupling reactions. The exact structure of oxidative degradants can be complex and may require advanced analytical techniques like mass spectrometry for full characterization.
Q3: What analytical techniques are best suited for monitoring the degradation of N-ethyl-3-hydroxybenzamide and identifying its byproducts?
A3: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.[6][7]
-
Methodology: A reversed-phase HPLC method (e.g., using a C18 column) is typically preferred as it can effectively separate the relatively polar parent compound from its more polar (3-hydroxybenzoic acid) and potentially less polar byproducts.
-
Detection: A Photodiode Array (PDA) detector is highly recommended over a simple UV detector. A PDA detector can assess peak purity, which is essential to ensure that the parent peak does not co-elute with any degradants.
-
Identification: For definitive identification of byproducts, coupling HPLC with Mass Spectrometry (LC-MS) is the gold standard.[6] LC-MS provides molecular weight information that is invaluable for structural elucidation of unknown degradation products. For complete structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy can be used on isolated impurities.[8]
Q4: What are the general principles of a forced degradation study for this compound?
A4: Forced degradation, or stress testing, is a series of experiments designed to intentionally degrade the molecule under more severe conditions than those used for accelerated stability testing.[1][2] The goal is to identify the likely degradation products and establish the degradation pathways.[9] This information is critical for developing and validating a stability-indicating analytical method. According to ICH guidelines, typical stress conditions include acid hydrolysis, base hydrolysis, oxidation, heat, and photolysis.[1][2] An ideal study aims for 5-20% degradation of the active pharmaceutical ingredient (API).[10]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during experimental work.
Q1: My stock solution of N-ethyl-3-hydroxybenzamide has turned yellow or brown upon standing. What is the cause and how can I prevent it?
-
Possible Cause: This discoloration is a classic indicator of oxidation.[3] The phenolic hydroxyl group has likely been oxidized to form colored quinone-type compounds. This reaction is often accelerated by exposure to light, atmospheric oxygen, and alkaline pH.
-
Troubleshooting & Prevention:
-
pH Control: Ensure the pH of your solution is neutral or slightly acidic (pH 4-6), if compatible with your experiment. Avoid alkaline conditions which can deprotonate the phenol, making it more susceptible to oxidation.
-
Minimize Oxygen: Prepare solutions using solvents that have been de-gassed (e.g., by sparging with nitrogen or argon). Store solutions in tightly sealed containers with minimal headspace.
-
Protect from Light: Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.
-
Use Fresh Solutions: Prepare solutions fresh whenever possible to minimize the duration of exposure to environmental factors.
-
Q2: In my HPLC analysis after a forced degradation study, I see a new, earlier-eluting peak. What is it likely to be?
-
Possible Cause: On a standard reversed-phase HPLC column (like a C18), earlier elution times generally correspond to more polar compounds. The most probable degradation product that is significantly more polar than the parent compound is 3-hydroxybenzoic acid , the byproduct of amide hydrolysis.
-
Troubleshooting & Confirmation:
-
Co-injection: The most straightforward way to confirm the identity of the peak is to inject a known standard of 3-hydroxybenzoic acid. If the retention time of the standard matches your unknown peak, it provides strong evidence of its identity. Spiking your sample with the standard should result in an increase in the height of that specific peak.
-
LC-MS Analysis: Analyze the sample using LC-MS. The mass spectrum of the unknown peak should correspond to the molecular weight of 3-hydroxybenzoic acid (138.12 g/mol ).
-
Review Experimental Conditions: Check which stress condition produced this peak. It should be most prominent in your acid and base hydrolysis samples.
-
Q3: My degradation study shows very little or no degradation, even under harsh conditions. What should I do?
-
Possible Cause: The compound may be intrinsically stable, or the stress conditions applied were not sufficiently stringent. Regulatory guidance suggests that if no degradation is observed, the experimental conditions should be intensified.[9]
-
Troubleshooting & Protocol Adjustment:
-
Increase Stressor Concentration: If 0.1 M HCl or NaOH did not cause degradation, consider increasing the concentration (e.g., to 1 M) or extending the exposure time.[9]
-
Increase Temperature: For hydrolytic and thermal studies, increasing the temperature (e.g., from 60°C to 80°C) can significantly accelerate the reaction rate.
-
Extend Duration: Increase the exposure time for all stress conditions. What may not be apparent in 4 hours might be observable after 24 or 48 hours.
-
Verify Analytical Method: Ensure your analytical method is capable of detecting small changes. Check the limit of quantitation (LOQ) for your method to ensure you can reliably measure low levels of degradants.
-
Part 3: Experimental Protocols & Data
Degradation Pathways Overview
The primary degradation pathways for N-ethyl-3-hydroxybenzamide are summarized below.
Caption: Primary degradation routes for N-ethyl-3-hydroxybenzamide.
Protocol: Forced Degradation Study Workflow
This protocol outlines a standard workflow for conducting a forced degradation study.
Caption: A typical workflow for a forced degradation study.
Detailed Step-by-Step Methodology
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve N-ethyl-3-hydroxybenzamide in a suitable solvent (e.g., methanol or a methanol:water mixture) to prepare a stock solution of approximately 1 mg/mL.
2. Application of Stress Conditions:
-
Control Sample: Dilute an aliquot of the stock solution with mobile phase to a working concentration (e.g., 50 µg/mL) and analyze immediately (t=0).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat in a water bath at 60°C.[9] Withdraw samples at appropriate time intervals.
-
Alkaline Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.[3] Withdraw samples at appropriate time intervals. Note: Degradation is often rapid under alkaline conditions.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.[3]
-
Thermal Degradation: Transfer a small amount of solid N-ethyl-3-hydroxybenzamide to an oven at 80°C. Also, heat a sealed vial of the stock solution at 80°C.
-
Photolytic Degradation: Expose the stock solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
3. Sample Treatment and Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to the target working concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze all samples, including the control, by a validated stability-indicating HPLC-PDA method.
Summary of Expected Degradation
The following table summarizes the expected degradation behavior of a related compound, 3-hydroxybenzamide, which provides a strong predictive model for N-ethyl-3-hydroxybenzamide.[3]
| Stress Condition | Parameters | Duration | Temperature | Expected Degradation (%) | Primary Pathway |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 5 - 15% | Hydrolysis |
| Alkaline Hydrolysis | 0.1 M NaOH | 4 hours | 25°C | > 50% | Hydrolysis & Oxidation |
| Oxidative | 3% H₂O₂ | 8 hours | 25°C | > 40% | Oxidation |
| Photolytic | UV Light (254 nm) | 12 hours | 25°C | 15 - 30% | Photo-oxidation |
| Thermal | pH 7 Buffer | 48 hours | 80°C | 20 - 40% | Hydrolysis & Oxidation |
Note: This data is illustrative and based on 3-hydroxybenzamide. Actual degradation rates for N-ethyl-3-hydroxybenzamide should be determined experimentally.[3]
References
-
Forced Degradation Studies. SciSpace. [Link]
-
Development of Forced Degradation and Stability Indicating Studies for Drug Substance and Drug Product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
-
Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method. IJPPR. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
-
Base-Catalyzed Hydrolysis of N-ethylbenzamide. ResearchGate. [Link]
-
Amide Hydrolysis. Pearson+. [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Research and Applications. [Link]
-
N-ethyl-3-hydroxybenzamide | C9H11NO2. PubChem. [Link]
-
A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKAT USA. [Link]
-
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Impurity profiling and drug characterization: backdrop and approach. Indo American Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Show how you would accomplish the following synthetic transformat... | Study Prep in Pearson+ [pearson.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. iajps.com [iajps.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. ijrpp.com [ijrpp.com]
- 10. biopharminternational.com [biopharminternational.com]
Technical Support Center: Optimizing N-ethyl-3-hydroxybenzamide for Cell-Based Assays
Welcome to the technical support guide for N-ethyl-3-hydroxybenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights, troubleshooting guides, and detailed protocols for effectively utilizing this compound in your cell-based assays.
Compound Overview: N-ethyl-3-hydroxybenzamide
N-ethyl-3-hydroxybenzamide is a small molecule belonging to the benzamide class of compounds. Various substituted benzamides have been investigated for their biological activities, including their potential to induce apoptosis (programmed cell death) in cancer cell lines.[1][2][3] Understanding the mechanism of action is critical for designing effective experiments and interpreting results.
The proposed mechanism for related N-substituted benzamides involves the induction of apoptosis through the intrinsic mitochondrial pathway.[2] This process is often characterized by the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of enzymes called caspases.[2] Specifically, this leads to the activation of initiator caspase-9, which then activates executioner caspase-3, a key mediator of apoptosis responsible for cleaving cellular substrates and dismantling the cell.[2][4]
| Property | Value | Source |
| CAS Number | 15788-98-4 | [5] |
| Molecular Formula | C₉H₁₁NO₂ | [5][6] |
| Molecular Weight | 165.19 g/mol | [5][7] |
| Storage Temperature | -20°C | [5] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for N-ethyl-3-hydroxybenzamide in a new cell-based assay? A1: For a novel compound like N-ethyl-3-hydroxybenzamide where extensive public data may be lacking, it is crucial to test a broad concentration range. A good starting point is a logarithmic or half-log serial dilution series.[8][9] This approach allows you to identify a potential effective range while also observing the cytotoxicity threshold.
Suggested Initial Screening Concentrations:
| Concentration |
|---|
| 100 µM | 30 µM | 10 µM | 3 µM | 1 µM | 0.3 µM | 0.1 µM | Vehicle Control |
Q2: How should I prepare the stock solution for N-ethyl-3-hydroxybenzamide? A2: Proper stock solution preparation is critical for experimental reproducibility.[10] Given its chemical structure, N-ethyl-3-hydroxybenzamide is likely soluble in organic solvents like DMSO.
-
Solvent Selection : Use high-purity, anhydrous DMSO to prepare a high-concentration stock (e.g., 10 mM or 50 mM).[10][11]
-
Calculation : To make a 10 mM stock from 5 mg of powder (MW: 165.19 g/mol ):
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.005 g / (0.010 mol/L * 165.19 g/mol ) = 0.003027 L or 3.03 mL
-
Dissolve 5 mg of N-ethyl-3-hydroxybenzamide in 3.03 mL of DMSO.
-
-
Storage : Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[10]
Q3: The compound is precipitating in my cell culture medium. What should I do? A3: Compound precipitation is a common issue that significantly reduces the effective concentration.[10]
-
Check Solvent Concentration : Ensure the final concentration of your organic solvent (e.g., DMSO) in the cell culture medium is low enough to be tolerated by your cells and to keep the compound in solution, typically below 0.5%.[10]
-
Lower Stock Concentration : If precipitation occurs even at a low final solvent concentration, try preparing a lower concentration stock solution and adjust the volume added to the media accordingly.
-
Pre-warm Media : Gently pre-warm the cell culture media to 37°C before adding the compound. Add the compound dropwise while gently swirling.
Q4: I am not observing any effect of the compound in my assay. What are the common reasons? A4: A lack of activity can stem from several factors related to the compound, the protocol, or the biological system.[10]
-
Compound Integrity : Ensure the compound has been stored correctly and has not degraded.[10]
-
Concentration Range : The effective concentration might be higher than the range you tested. Consider performing a broader dose-response experiment.
-
Incubation Time : The required exposure time to induce a cellular response may be longer. A time-course experiment (e.g., 24h, 48h, 72h) is recommended.
-
Cell Health : Verify that your cells are healthy, in the exponential growth phase, and plated at the correct density.[10]
-
Assay Sensitivity : The chosen assay may not be sensitive enough to detect the specific biological effect.[10] Consider a more direct or proximal readout of the target pathway.
Visualized Workflow and Pathway
The following diagrams illustrate the general experimental workflow for optimizing compound concentration and the proposed apoptotic pathway for N-substituted benzamides.
Caption: Workflow for concentration optimization.
Caption: Proposed apoptotic signaling pathway.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Cytotoxicity at All Concentrations | Compound is highly potent or toxic to the specific cell line. Final solvent concentration is too high. | Test a lower range of concentrations (e.g., nanomolar). Ensure the final DMSO or other solvent concentration is non-toxic (typically <0.5%).[10] |
| High Variability Between Replicates | Inconsistent cell seeding, pipetting errors, or "edge effects" in the microplate. | Use a multichannel pipette for consistency.[12] Ensure a uniform single-cell suspension before plating. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Inconsistent Dose-Response Curve | Compound instability in media, incorrect dilutions, or complex biological response. | Prepare fresh dilutions for each experiment. Verify stock concentration. Consider if the compound has a non-monotonic (hormetic) dose response. |
| Assay Interference | Compound is colored or autofluorescent, interfering with the assay readout. | Run a "compound only" control (no cells) to measure background absorbance/fluorescence at each concentration and subtract this from the experimental values. |
Experimental Protocols
Protocol 1: Determining Optimal Concentration with an MTT Cell Viability Assay
This protocol determines the concentration of N-ethyl-3-hydroxybenzamide that inhibits cell metabolic activity by 50% (IC₅₀). The assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[12][13][14] The amount of formazan produced is directly proportional to the number of viable cells.[12]
Materials:
-
N-ethyl-3-hydroxybenzamide
-
Cell line of interest
-
Complete cell culture medium
-
Sterile PBS (Phosphate-Buffered Saline)
-
MTT solution: 5 mg/mL in sterile PBS, filtered.[14]
-
Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
96-well flat-bottom sterile plates
Procedure:
-
Cell Seeding :
-
Compound Treatment :
-
Prepare 2X final concentrations of N-ethyl-3-hydroxybenzamide serial dilutions in serum-free medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells for "vehicle control" (medium with DMSO) and "no-cell" blanks.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation :
-
After incubation, carefully remove the treatment media.
-
Add 100 µL of fresh, serum-free medium and 10-20 µL of MTT solution (final concentration ~0.5 mg/mL) to each well.[15]
-
Incubate for 2-4 hours at 37°C, protected from light, until intracellular purple formazan crystals are visible under a microscope.[12][15]
-
-
Formazan Solubilization :
-
Carefully remove the MTT-containing medium without disturbing the crystals.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[14]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition :
-
Measure the absorbance (OD) at a wavelength of 570 nm using a microplate reader.[15] A reference wavelength of 630 nm can be used to subtract background noise.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Confirming Apoptosis via Caspase-3 Activity Assay (Colorimetric)
This assay confirms that the observed cell death is due to apoptosis by measuring the activity of caspase-3, a key executioner caspase. The assay utilizes a peptide substrate (e.g., DEVD-pNA) that releases a colored product (pNA) upon cleavage by active caspase-3.[4][16] The amount of color is proportional to the caspase-3 activity.
Materials:
-
Cells treated with N-ethyl-3-hydroxybenzamide at IC₅₀ and 2x IC₅₀ concentrations (determined from Protocol 1).
-
Untreated and vehicle-treated control cells.
-
Chilled Cell Lysis Buffer.
-
Caspase-3 Substrate (DEVD-pNA).
-
Assay Buffer.
-
Microplate reader capable of measuring absorbance at 400-405 nm.[16]
Procedure:
-
Induce Apoptosis :
-
Seed cells in a suitable plate format (e.g., 6-well plate) and grow to ~80% confluency.
-
Treat cells with N-ethyl-3-hydroxybenzamide (e.g., at IC₅₀ and 2x IC₅₀) and controls for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis :
-
Collect both adherent and floating cells and pellet them by centrifugation (e.g., 600 x g for 5 minutes at 4°C).[17]
-
Wash the cell pellet once with cold PBS.[17]
-
Resuspend the pellet in chilled Cell Lysis Buffer and incubate on ice for 10-15 minutes.[16][17]
-
Centrifuge at high speed (e.g., 18,000 x g) for 15 minutes at 4°C to pellet cellular debris.[17]
-
Transfer the resulting supernatant (cytosolic extract) to a new, pre-chilled tube. This contains the active caspases.
-
-
Caspase Assay :
-
Determine the protein concentration of each lysate to ensure equal loading.
-
In a 96-well plate, add 50-100 µg of protein lysate per well and adjust the volume with Assay Buffer.
-
Add the Caspase-3 substrate (DEVD-pNA) to each well to start the reaction.[17]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[4][16]
-
-
Data Acquisition :
-
Measure the absorbance at 400-405 nm.[16]
-
Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
-
References
- CLYTE Technologies. (2025).
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- BenchChem. (2025).
- Abcam. (n.d.). MTT assay protocol.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Creative Bioarray. (n.d.). Caspase Activity Assay.
- BenchChem. (2025). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
- Sigma-Aldrich. (n.d.). Caspase 3 Assay Kit, Colorimetric.
- MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit.
- Z. Du, et al. (2018). Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures.
- S. G. H. et al. (2013). Substituted 2-hydroxy-N-(arylalkyl)benzamides induce apoptosis in cancer cell lines. European Journal of Medicinal Chemistry.
- AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines.
- D. Liberg, et al. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer.
- A. Valissery. (2021). Dose optimization for cell culture.
- H. W. et al. (2025). Tetrahydroindazolone-substituted Benzamide Compound W-H4 Induces Apoptosis and Autophagy of Acute Myeloid Leukemia Cells. Anticancer Research.
- United States Biological. (n.d.). N-Ethyl-3-hydroxybenzamide CAS: 15788-98-4.
- PubChem. (n.d.). N-ethyl-3-hydroxybenzamide.
- PubChem. (n.d.). N-ethyl-4-hydroxybenzamide.
Sources
- 1. Substituted 2-hydroxy-N-(arylalkyl)benzamides induce apoptosis in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydroindazolone-substituted Benzamide Compound W-H4 Induces Apoptosis and Autophagy of Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mpbio.com [mpbio.com]
- 5. usbio.net [usbio.net]
- 6. N-ethyl-3-hydroxybenzamide | C9H11NO2 | CID 13175248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-ethyl-4-hydroxybenzamide | C9H11NO2 | CID 14746059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. antbioinc.com [antbioinc.com]
- 12. clyte.tech [clyte.tech]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Navigating Benzamide Derivative Cytotoxicity in Primary Cell Cultures
Welcome to the technical support center for researchers working with benzamide derivatives in primary cell cultures. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions to mitigate cytotoxicity and ensure the validity of your experimental results. As scientists, we understand that unexpected cell death can be a significant roadblock. This resource is structured to help you diagnose the root cause of cytotoxicity and implement effective countermeasures.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial questions and concerns researchers face when observing cytotoxicity with benzamide derivatives.
Q1: My primary cells are dying rapidly after treatment with my benzamide derivative. What is the most likely cause?
A1: Rapid cell death upon compound administration often points to acute cytotoxicity. Several factors could be at play:
-
Concentration Overload: The most common reason is that the concentration of the benzamide derivative is too high for the specific primary cell type. Primary cells are often more sensitive than immortalized cell lines.
-
Solvent Toxicity: If your compound is dissolved in a solvent like DMSO, high final concentrations of the solvent itself can be toxic. It is crucial to run a vehicle control to rule this out.
-
Contamination: Bacterial, fungal, or mycoplasma contamination can be exacerbated by the stress induced by a new compound, leading to rapid cell death.[1][2][3] Always perform routine checks for contamination.[2]
-
Incorrect pH or Osmolality: The addition of the compound or its solvent may have altered the pH or osmolality of the culture medium to a level that is not tolerated by the cells.[4]
Q2: I'm observing significant cytotoxicity even at low concentrations of my benzamide derivative. What should I investigate next?
A2: If cytotoxicity is occurring at concentrations where you expect to see a therapeutic or biological effect, consider these possibilities:
-
Mechanism of Action: Some benzamide derivatives induce apoptosis as their primary mechanism of action.[5][6][7] This is particularly true for derivatives being investigated as anti-cancer agents.[6][7][8] It is essential to understand if the observed cell death is an expected outcome of the compound's activity.
-
Off-Target Effects: The compound may be interacting with unintended cellular targets in your primary cells, leading to toxicity.
-
Metabolic Activation: The primary cells might be metabolizing the benzamide derivative into a more toxic byproduct.[9] This is dependent on the specific metabolic capabilities of your cell type.
-
Extended Exposure Time: The duration of exposure is as critical as the concentration.[10][11][12] Some compounds exhibit time-dependent cytotoxicity, where prolonged exposure, even at low concentrations, can lead to cell death.[10][11][12]
Q3: How can I differentiate between apoptosis and necrosis in my cultures?
A3: Distinguishing between these two forms of cell death is crucial for understanding the mechanism of cytotoxicity.
-
Morphological Changes: Apoptotic cells typically show membrane blebbing, cell shrinkage, and the formation of apoptotic bodies. Necrotic cells often swell and rupture.
-
Biochemical Assays:
-
Annexin V/Propidium Iodide (PI) Staining: This is a standard flow cytometry or fluorescence microscopy assay. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.
-
Caspase Activation Assays: Apoptosis is often mediated by a cascade of enzymes called caspases.[5][13] Assays that measure the activity of key caspases, such as caspase-3 and caspase-9, can confirm an apoptotic pathway.[5]
-
LDH Release Assay: Lactate dehydrogenase (LDH) is released from cells upon rupture of the cell membrane (necrosis). Measuring LDH activity in the culture supernatant can quantify the level of necrosis.[14]
-
Section 2: In-Depth Troubleshooting Guides
This section provides structured approaches to systematically address and resolve cytotoxicity issues.
Guide 1: Optimizing Drug Concentration and Exposure Time
The interplay between concentration and exposure duration is a critical factor in determining the cytotoxic potential of a compound.[10][11][12]
Troubleshooting Steps:
-
Perform a Dose-Response Curve:
-
Objective: To determine the IC50 (half-maximal inhibitory concentration) of your benzamide derivative on the primary cells.
-
Protocol:
-
Seed your primary cells in a 96-well plate at an optimal density and allow them to adhere and stabilize for 24 hours.
-
Prepare a wide range of serial dilutions of your benzamide derivative (e.g., from nanomolar to high micromolar concentrations).
-
Treat the cells with the different concentrations of the compound. Include a vehicle-only control and an untreated control.
-
Incubate for a defined period (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a suitable assay (e.g., MTT, PrestoBlue™, or CellTiter-Glo®).
-
Plot the cell viability against the log of the compound concentration to determine the IC50 value.
-
-
-
Conduct a Time-Course Experiment:
-
Objective: To understand the kinetics of the cytotoxic effect.
-
Protocol:
-
Choose a concentration around the IC50 value determined from the dose-response curve.
-
Treat the cells with this concentration.
-
Assess cell viability at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).
-
This will reveal whether the cytotoxicity is rapid or a result of cumulative exposure.
-
-
Data Interpretation:
| Observation | Potential Implication | Next Steps |
| Steep dose-response curve | The compound has a narrow therapeutic window. | Use concentrations well below the steep part of the curve for your experiments. |
| IC50 decreases with longer incubation times | The compound has time-dependent cytotoxic effects. | Shorten the exposure time in your experiments or use a lower concentration for longer incubations. |
| High cytotoxicity at all concentrations | The compound is highly toxic to this cell type, or there is a fundamental issue with the experimental setup. | Re-evaluate the compound's suitability for this cell model and check for contamination or solvent toxicity. |
Guide 2: Investigating the Role of Culture Media and Supplements
The composition of the cell culture medium can significantly influence a compound's activity and cytotoxicity.[15]
Troubleshooting Steps:
-
Evaluate the Impact of Serum:
-
Rationale: Serum proteins can bind to compounds, reducing their effective concentration and, in some cases, their cytotoxicity.[16][17] Conversely, some cell types are more sensitive to toxic agents in serum-free conditions.[18]
-
Experiment: Perform a dose-response experiment in both serum-containing and serum-free media.
-
Expected Outcome: If the cytotoxicity is lower in serum-containing media, it suggests that serum components are binding to your compound. If it's higher, the cells may be more vulnerable without the protective effects of serum.
-
-
Consider a Different Basal Medium:
-
Rationale: Different basal media (e.g., DMEM, RPMI-1640, Ham's F12) have varying compositions of amino acids, vitamins, and glucose, which can affect cellular metabolism and the response to a drug.[15]
-
Experiment: If possible, adapt your primary cells to a different basal medium and repeat the cytotoxicity assay.
-
Visualizing the Workflow:
Caption: Troubleshooting workflow for benzamide derivative cytotoxicity.
Section 3: Advanced Mitigation Strategies
If optimizing experimental parameters is insufficient, the following advanced strategies can be employed.
Strategy 1: Co-administration of Cytoprotective Agents
-
Antioxidants: Some benzamide derivatives can induce oxidative stress.[19][20] Co-treatment with an antioxidant, such as N-acetylcysteine (NAC), may mitigate this effect.
-
Caspase Inhibitors: If your compound is inducing apoptosis via caspase activation, a pan-caspase inhibitor, like Z-VAD-FMK, can be used to block this pathway and reduce cell death.[5] This can help to determine if the desired biological effect of your compound is independent of apoptosis.
Strategy 2: Alternative Drug Delivery Systems
-
Rationale: Encapsulating the benzamide derivative in a nanoparticle or liposome-based delivery system can alter its pharmacokinetic profile, potentially reducing its toxicity to non-target cells.[21][22][23] These systems can also be designed for targeted delivery to specific cell types.[14][21]
Section 4: Understanding the Mechanism of Cytotoxicity
A deeper understanding of how your benzamide derivative is causing cell death can inform more targeted mitigation strategies.
The Role of PARP Inhibition and Apoptosis
Many benzamide derivatives are known to be PARP (Poly [ADP-ribose] polymerase) inhibitors.[24][25][26] PARP enzymes are crucial for DNA repair.[24][25]
-
Mechanism: By inhibiting PARP, these compounds prevent the repair of DNA single-strand breaks.[24][25] During DNA replication, these unrepaired breaks can lead to the formation of double-strand breaks, which are highly toxic to the cell and can trigger apoptosis.[24] This is a key mechanism for the anti-cancer activity of many PARP inhibitors.[27][28]
-
Apoptotic Pathway: The accumulation of DNA damage often leads to the activation of the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, which then activates caspase-9, leading to the execution of apoptosis.[5]
Visualizing the PARP Inhibition Pathway:
Caption: Mechanism of cytotoxicity via PARP inhibition.
References
-
Daniel, L., et al. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer, 86, 971–978. Available from: [Link]
-
Evaluation of the relative cytotoxic effects of anticancer agents in serum-supplemented versus serum-free media using a tetrazolium colorimetric assay. (n.d.). PubMed. Available from: [Link]
-
Antiallergic and Cytoprotective Activity of New N-phenylbenzamido Acid Derivatives. (n.d.). Europe PMC. Available from: [Link]
-
DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. (n.d.). The Distant Reader. Available from: [Link]
-
Alkylating Benzamides With Melanoma Cytotoxicity. (n.d.). PubMed. Available from: [Link]
-
Troubleshooting Common Cell Culture Contamination Issues. (2025). Synthego. Available from: [Link]
-
Troubleshooting Cell Culture Contamination: A Comprehensive Guide. (n.d.). Creative Bioarray. Available from: [Link]
-
Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (2024). Nature. Available from: [Link]
-
Impact of serum-free media on the expansion and functionality of CD19.CAR T-cells. (2023). Spandidos Publications. Available from: [Link]
-
Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. (2023). PubMed. Available from: [Link]
-
A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. (n.d.). PMC. Available from: [Link]
-
Cell-Based Drug Delivery Systems: Innovative Drug Transporters for Targeted Therapy. (2025). Preprints.org. Available from: [Link]
-
Exposure time versus cytotoxicity for anticancer agents. (2019). PMC. Available from: [Link]
-
Direct cytotoxic effect of PARP1 inhibitors. (n.d.). ResearchGate. Available from: [Link]
-
Exposure time versus cytotoxicity for anticancer agents. (n.d.). ResearchGate. Available from: [Link]
-
Serum Alters the Uptake and Relative Potencies of Halogenated Aromatic Hydrocarbons in Cell Culture Bioassays. (n.d.). Oxford Academic. Available from: [Link]
-
The Cell Culture Medium Affects Growth, Phenotype Expression and the Response to Selenium Cytotoxicity in A549 and HepG2 Cells. (2019). MDPI. Available from: [Link]
-
Structural requirements for potent PARP inhibition. (n.d.). ResearchGate. Available from: [Link]
-
Evidence of Oxidative Stress as a Mechanism of Pharmaceutical-Induced Toxicity in Amphibians. (n.d.). MDPI. Available from: [Link]
-
Nanotechnology in drug delivery: the need for more cell culture based studies in screening. (2014). PMC. Available from: [Link]
-
Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers. (2024). Nature. Available from: [Link]
-
Exposure time versus cytotoxicity for anticancer agents. (2019). PubMed. Available from: [Link]
-
Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP-1 Inhibitors. (n.d.). ResearchGate. Available from: [Link]
-
Advanced Nanoparticle-Based Drug Delivery Systems and Their Cellular Evaluation for Non-Small Cell Lung Cancer Treatment. (2021). PMC. Available from: [Link]
-
Therapeutic drug monitoring for cytotoxic anticancer drugs: Principles and evidence-based practices. (2022). PMC. Available from: [Link]
-
Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study. (2018). PubMed. Available from: [Link]
-
Strategic Combination of DNA-Damaging Agent and PARP Inhibitor Results in Enhanced Cytotoxicity. (2013). PubMed. Available from: [Link]
-
N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. (2022). PubMed. Available from: [Link]
-
Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance. (n.d.). MDPI. Available from: [Link]
-
Chemotherapy. (n.d.). Wikipedia. Available from: [Link]
-
Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. (n.d.). PMC. Available from: [Link]
-
Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. (n.d.). PMC. Available from: [Link]
-
Enhancing the Cytotoxic Effects of PARP Inhibitors with DNA Demethylating Agents – A Potential Therapy for Cancer. (n.d.). PMC. Available from: [Link]
-
Benzamide potentiation of the cytotoxicity of bifunctional galactitol [correction of galacticol] in resistant P388 leukemia correlates with inhibition of DNA ligase II. (n.d.). PubMed. Available from: [Link]
-
Caspase Functions in Cell Death and Disease. (n.d.). PMC. Available from: [Link]
-
Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage. (n.d.). PubMed. Available from: [Link]
-
Caspase-1 Promiscuity Is Counterbalanced by Rapid Inactivation of Processed Enzyme. (n.d.). Journal of Biological Chemistry. Available from: [Link]
-
Oxidative stress mediates the inhibitory effects of Manzamine A on uterine leiomyoma cell proliferation and extracellular matrix deposition via SOAT inhibition. (n.d.). PubMed. Available from: [Link]
-
Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. (2020). MDPI. Available from: [Link]
Sources
- 1. cellculturecompany.com [cellculturecompany.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. yeasenbio.com [yeasenbio.com]
- 4. oww-files-public.sfo3.cdn.digitaloceanspaces.com [oww-files-public.sfo3.cdn.digitaloceanspaces.com]
- 5. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. distantreader.org [distantreader.org]
- 7. Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Exposure time versus cytotoxicity for anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Exposure time versus cytotoxicity for anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanotechnology in drug delivery: the need for more cell culture based studies in screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Evaluation of the relative cytotoxic effects of anticancer agents in serum-supplemented versus serum-free media using a tetrazolium colorimetric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Oxidative stress mediates the inhibitory effects of Manzamine A on uterine leiomyoma cell proliferation and extracellular matrix deposition via SOAT inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cell-Based Drug Delivery Systems: Innovative Drug Transporters for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Advanced Nanoparticle-Based Drug Delivery Systems and Their Cellular Evaluation for Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Strategic Combination of DNA-Damaging Agent and PARP Inhibitor Results in Enhanced Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Enhancing the Cytotoxic Effects of PARP Inhibitors with DNA Demethylating Agents – A Potential Therapy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of N-Ethyl vs. N-Methyl Hydroxybenzamides: A Technical Guide for Drug Development Professionals
In the landscape of medicinal chemistry, the benzamide scaffold remains a cornerstone for the development of novel therapeutics. The strategic modification of this core structure can profoundly influence a compound's physicochemical properties and biological activity. This guide provides an in-depth comparative analysis of N-ethyl and N-methyl hydroxybenzamides, focusing on how the seemingly minor difference between an N-ethyl and an N-methyl group can impact their synthesis, physicochemical characteristics, and potential as therapeutic agents. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) within this important class of molecules.
Introduction: The Significance of N-Alkyl Substitution
Hydroxybenzamides are a class of compounds that feature both a hydroxyl (-OH) and a carboxamide (-C(=O)N-) functional group attached to a benzene ring. The relative positions of these groups (ortho, meta, or para) and the nature of the substitution on the amide nitrogen are critical determinants of their pharmacological profiles. The transition from an N-methyl to a slightly larger N-ethyl group can alter a molecule's lipophilicity, steric profile, and hydrogen bonding capacity, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.
Physicochemical Properties: A Comparative Overview
The choice between an N-ethyl and an N-methyl substituent can subtly yet significantly alter the physicochemical properties of hydroxybenzamides. These properties are crucial for predicting a compound's behavior in biological systems.
| Property | N-Methylhydroxybenzamide | N-Ethylhydroxybenzamide | Rationale for Differences |
| Molecular Weight | Lower | Higher | Addition of a CH₂ group. |
| Lipophilicity (logP) | Generally lower | Generally higher | The ethyl group is more lipophilic than the methyl group, which can affect membrane permeability and protein binding. |
| Melting Point (°C) | Variable | Variable | Crystal packing and intermolecular forces are influenced by the N-alkyl group, leading to non-linear trends. For example, the melting point of 3-Hydroxy-N-methylbenzamide is 115 °C.[1] |
| Boiling Point (°C) | Generally lower | Generally higher | Increased molecular weight and van der Waals forces typically lead to a higher boiling point. The predicted boiling point for 3-Hydroxy-N-methylbenzamide is 335.8±25.0 °C.[1] |
| Polar Surface Area (PSA) | Slightly lower | Slightly higher | While the core amide and hydroxyl groups are the main contributors, the N-alkyl group can have a minor influence. |
| Solubility | Generally higher in polar solvents | Generally lower in polar solvents | Increased lipophilicity of the ethyl group can reduce solubility in aqueous media. |
Table 1: Comparative Physicochemical Properties of N-Methyl vs. N-Ethyl Hydroxybenzamides.
Synthesis of N-Ethyl and N-Methyl Hydroxybenzamides
The synthesis of N-alkyl hydroxybenzamides typically involves the amidation of a corresponding hydroxybenzoic acid or its activated derivative.
General Synthesis Workflow
The overall process involves the activation of the carboxylic acid group of a hydroxybenzoic acid, followed by coupling with either methylamine or ethylamine.
Caption: General synthesis workflow for N-alkyl hydroxybenzamides.
Experimental Protocol: Synthesis of N-Methyl-4-hydroxybenzamide
This protocol describes a common method for synthesizing N-methyl-4-hydroxybenzamide from 4-hydroxybenzoic acid.
Materials:
-
4-hydroxybenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Methylamine solution (e.g., 2M in THF)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Acid Chloride Formation:
-
Suspend 4-hydroxybenzoic acid (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add a catalytic amount of DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride or oxalyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 4-hydroxybenzoyl chloride.
-
-
Amidation:
-
Dissolve the crude 4-hydroxybenzoyl chloride in anhydrous DCM.
-
In a separate flask, prepare a solution of methylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM and cool to 0 °C.
-
Slowly add the acid chloride solution to the amine solution at 0 °C with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure N-methyl-4-hydroxybenzamide.
-
Note: A similar procedure can be followed for the synthesis of N-ethyl-hydroxybenzamides by substituting methylamine with ethylamine.
Comparative Biological Activities
While direct comparative studies exclusively focusing on N-ethyl versus N-methyl hydroxybenzamides are limited, structure-activity relationship (SAR) studies of broader series of N-substituted benzamides provide valuable insights. Two prominent areas of investigation for these compounds are their roles as Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors and as antimicrobial agents.
Inhibition of the STAT3 Signaling Pathway
The STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its constitutive activation is implicated in various cancers, making it an attractive therapeutic target.[2][3] Salicylamide (2-hydroxybenzamide) derivatives have been investigated as STAT3 inhibitors.
The canonical STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their cell surface receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3, which dimerizes and translocates to the nucleus to regulate gene transcription.[1][2][4]
Caption: The canonical STAT3 signaling pathway and a potential point of inhibition.
Antimicrobial Activity
Benzamide derivatives have been explored for their antibacterial properties, with some compounds targeting the essential bacterial cell division protein FtsZ.
| Compound Class | Target Organism | Activity | Structure-Activity Relationship Insights |
| N-Alkyl Salicylamides | Gram-positive bacteria (e.g., Staphylococcus aureus) | Moderate to good | The nature of the N-alkyl group influences activity. Increased lipophilicity can sometimes correlate with enhanced antibacterial effect, but an optimal balance is required to maintain sufficient solubility. |
| N-Alkyl Salicylamides | Mycobacteria | Moderate | Modifications to the salicyl ring and the N-alkyl substituent have been shown to modulate antimycobacterial potency. |
Table 2: General Antimicrobial Activity Profile of N-Alkyl Salicylamides.
Direct comparative MIC values for N-ethyl vs. N-methyl hydroxybenzamides are scarce. However, it can be inferred from broader studies that the ethyl analogues, with their increased lipophilicity, might exhibit slightly enhanced activity against certain bacterial strains compared to their methyl counterparts, provided that steric hindrance does not become a limiting factor for target binding.
Experimental Protocols for Biological Evaluation
STAT3 Phosphorylation Inhibition Assay (Western Blot)
This protocol outlines a method to assess the ability of N-alkyl hydroxybenzamides to inhibit STAT3 phosphorylation in cancer cells.
Materials:
-
Cancer cell line with constitutive STAT3 activation (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
N-ethyl and N-methyl hydroxybenzamide test compounds
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the N-ethyl and N-methyl hydroxybenzamide compounds (dissolved in DMSO) for a predetermined time (e.g., 6, 12, or 24 hours). Include a vehicle-only control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total STAT3 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phospho-STAT3 signal to the total STAT3 signal. Compare the levels of phosphorylated STAT3 in treated versus control cells.
-
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against a bacterial strain.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
N-ethyl and N-methyl hydroxybenzamide test compounds
-
DMSO (vehicle control)
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform a serial two-fold dilution of each compound in MHB across the wells of a 96-well plate.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the test compound.
-
Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Conclusion and Future Directions
The substitution of a methyl group with an ethyl group on the nitrogen of hydroxybenzamides presents a subtle yet impactful structural modification. The increased lipophilicity of the N-ethyl analogues may offer advantages in terms of membrane permeability and target engagement, potentially leading to enhanced biological activity. However, this is a nuanced relationship where steric factors and solubility also play critical roles.
While this guide provides a foundational comparison based on available data and established principles of medicinal chemistry, direct, head-to-head comparative studies are needed to definitively elucidate the therapeutic potential of N-ethyl versus N-methyl hydroxybenzamides. Future research should focus on the parallel synthesis and biological evaluation of these paired compounds against a panel of relevant targets, such as STAT3 and bacterial enzymes, to generate robust, directly comparable datasets. Such studies will be invaluable in guiding the rational design of next-generation benzamide-based therapeutics.
References
-
D. E. Levy and A. D. Darnell, STATs: Transcriptional Control and Biological Impact. (PR Newswire, 2002). [Link]
-
MySkinRecipes, 3-Hydroxy-N-Methylbenzamide. [Link]
-
QIAGEN, STAT3 Pathway. [Link]
-
J. J. O'Shea, et al., "The JAK-STAT pathway: impact on human disease and therapeutic intervention," Annual Review of Medicine, vol. 66, pp. 311-328, 2015. [Link]
Sources
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
Validating the Biological Activity of N-ethyl-3-hydroxybenzamide: A Comparative Guide
Introduction: Unveiling the Potential of a Novel Benzamide
In the landscape of epigenetic modulators and neuroprotective agents, benzamide derivatives have emerged as a promising class of small molecules.[1] N-ethyl-3-hydroxybenzamide, a compound sharing structural motifs with known bioactive molecules, presents an intriguing candidate for investigation. Its hydroxyphenyl and ethylamide moieties suggest a potential interaction with histone deacetylases (HDACs), a family of enzymes pivotal in the regulation of gene expression.[2] Dysregulation of HDACs is implicated in a spectrum of diseases, including cancer and neurodegenerative disorders, making them a compelling therapeutic target.[3][4]
Furthermore, the structural similarity of N-ethyl-3-hydroxybenzamide to compounds with demonstrated neuroprotective properties warrants an exploration of its potential to mitigate neuronal damage.[5][6] This guide provides a comprehensive framework for validating the biological activity of N-ethyl-3-hydroxybenzamide, presenting a direct comparison with established compounds through rigorous in vitro experimentation. Our objective is to furnish researchers, scientists, and drug development professionals with the foundational data and methodologies to critically evaluate its therapeutic potential.
Part 1: Assessing Histone Deacetylase (HDAC) Inhibitory Activity
The primary hypothesis is that N-ethyl-3-hydroxybenzamide functions as an HDAC inhibitor. To test this, we will determine its inhibitory potency against a panel of HDAC enzymes and confirm its activity in a cellular context.
In Vitro HDAC Inhibition Assay (Fluorometric)
Rationale: A direct, in vitro enzymatic assay is the first step to quantify the inhibitory potential of N-ethyl-3-hydroxybenzamide against purified HDAC enzymes. A fluorometric assay provides a sensitive and high-throughput method to determine the half-maximal inhibitory concentration (IC50).[3][4][7] The principle of this assay relies on an acetylated peptide substrate conjugated to a fluorophore, which is quenched. Upon deacetylation by an HDAC enzyme, a developer enzyme can cleave the deacetylated peptide, releasing the fluorophore and generating a measurable signal.[7]
Comparative Compounds:
-
Trichostatin A (TSA): A potent, well-characterized pan-HDAC inhibitor, serving as a positive control.[8][9]
-
Vorinostat (SAHA): An FDA-approved HDAC inhibitor, providing a clinically relevant benchmark.[10][11]
-
N-ethyl-3-methoxybenzamide: A structurally similar analog lacking the hydroxyl group, used as a negative control to assess the importance of this functional group for activity.[12]
Experimental Protocol: Fluorometric HDAC Inhibition Assay
-
Reagent Preparation: Prepare a stock solution of N-ethyl-3-hydroxybenzamide and all comparative compounds in DMSO. Serially dilute the compounds in the assay buffer to achieve a range of final concentrations (e.g., 0.01 nM to 100 µM).
-
Enzyme and Substrate Addition: In a 96-well microplate, add the diluted compounds, followed by the purified human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3).
-
Initiation of Reaction: Add the fluorogenic acetylated peptide substrate to each well to start the enzymatic reaction. Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Development and Signal Reading: Stop the deacetylation reaction by adding the developer solution containing a protease that cleaves the deacetylated substrate. Incubate at 37°C for 15-30 minutes to allow for the release of the fluorophore.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader at an excitation of ~355 nm and an emission of ~460 nm.[4]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the untreated control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Hypothetical Data Summary: HDAC Inhibition (IC50 Values)
| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) |
| N-ethyl-3-hydroxybenzamide | 850 | 1200 | 750 |
| Trichostatin A (TSA) | 1.9[8][9] | 2.1 | 1.7 |
| Vorinostat (SAHA) | 10[10][11] | 15 | 20[11] |
| N-ethyl-3-methoxybenzamide | >100,000 | >100,000 | >100,000 |
Interpretation: The hypothetical data suggest that N-ethyl-3-hydroxybenzamide is a moderate inhibitor of Class I HDACs, with IC50 values in the high nanomolar to low micromolar range. Its potency is significantly lower than that of the potent pan-inhibitors TSA and Vorinostat. The lack of activity of the methoxy analog underscores the critical role of the 3-hydroxy group for HDAC inhibition.
Cellular Histone Acetylation Assay (Western Blot)
Rationale: To confirm that N-ethyl-3-hydroxybenzamide can engage its target in a cellular environment, we will assess its effect on the acetylation status of histones in a human cell line. Western blotting is a standard technique to detect changes in post-translational modifications of proteins, such as histone acetylation.[13][14] An increase in acetylated histones (hyperacetylation) upon treatment is indicative of HDAC inhibition.[15]
Experimental Protocol: Western Blot for Histone H3 Acetylation
-
Cell Culture and Treatment: Culture human neuroblastoma SH-SY5Y cells in DMEM/F-12 medium supplemented with 10% FBS and penicillin/streptomycin at 37°C and 5% CO2.[16] Seed the cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of N-ethyl-3-hydroxybenzamide, Trichostatin A (positive control), and N-ethyl-3-methoxybenzamide (negative control) for 24 hours.
-
Histone Extraction: After treatment, wash the cells with PBS and lyse them with a suitable buffer to extract nuclear proteins, including histones.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading for electrophoresis.
-
SDS-PAGE and Transfer: Separate the protein lysates (15-20 µg) on a 15% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[15][17]
-
Immunoblotting: Block the membrane with 5% BSA in TBST. Incubate the membrane with a primary antibody specific for acetylated Histone H3 (e.g., anti-acetyl-H3K9/K14) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. To normalize for protein loading, re-probe the membrane with an antibody against total Histone H3 or a loading control like β-actin.[15] Quantify the band intensities using densitometry software.
Expected Outcome: Treatment with N-ethyl-3-hydroxybenzamide and Trichostatin A is expected to show a dose-dependent increase in the levels of acetylated Histone H3 compared to the vehicle-treated control. In contrast, N-ethyl-3-methoxybenzamide should not elicit a significant change in histone acetylation.
Part 2: Validating Neuroprotective Activity
Given the link between HDAC inhibition and neuroprotection, we will investigate the ability of N-ethyl-3-hydroxybenzamide to protect neuronal cells from oxidative stress-induced cell death.
Rationale: The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model for neurodegenerative disease research.[18][19] Oxidative stress, a key contributor to neuronal damage in many neurodegenerative conditions, can be mimicked by exposing the cells to hydrogen peroxide (H₂O₂). The MTT assay is a reliable colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[20][21]
Comparative Compounds:
-
N-acetylcysteine (NAC): A well-established antioxidant and neuroprotective agent, serving as a positive control.[22][23][24][25][26]
-
N-ethyl-3-methoxybenzamide: The inactive analog, used as a negative control.
Experimental Protocol: In Vitro Neuroprotection Assay
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to attach for 24 hours.[27]
-
Pre-treatment: Pre-treat the cells with various concentrations of N-ethyl-3-hydroxybenzamide, N-acetylcysteine, and N-ethyl-3-methoxybenzamide for 2 hours.
-
Induction of Oxidative Stress: Induce neurotoxicity by adding hydrogen peroxide (H₂O₂) to a final concentration of 100 µM to all wells except the untreated control.
-
Incubation: Incubate the cells for an additional 24 hours at 37°C and 5% CO₂.
-
MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[20][21]
-
Data Analysis: Express cell viability as a percentage relative to the untreated control cells.
Hypothetical Data Summary: Neuroprotection Against H₂O₂-Induced Toxicity
| Treatment | Concentration (µM) | Cell Viability (% of Control) |
| Untreated Control | - | 100% |
| H₂O₂ (100 µM) only | - | 45% |
| N-ethyl-3-hydroxybenzamide + H₂O₂ | 1 | 60% |
| 10 | 85% | |
| 50 | 92% | |
| N-acetylcysteine (NAC) + H₂O₂ | 1000 | 95%[23][24] |
| N-ethyl-3-methoxybenzamide + H₂O₂ | 50 | 48% |
Interpretation: The hypothetical data demonstrate that N-ethyl-3-hydroxybenzamide confers significant, dose-dependent protection to SH-SY5Y cells against oxidative stress-induced cell death. Its neuroprotective effect at 10-50 µM is comparable to that of the established neuroprotectant N-acetylcysteine. The lack of protection by the methoxy analog suggests that the biological activity is specific to the hydroxybenzamide structure.
Visualizing the Mechanisms and Workflows
To further clarify the underlying principles and experimental procedures, the following diagrams are provided.
Caption: Mechanism of Histone Deacetylase (HDAC) Inhibition.
Caption: Experimental Workflow for the In Vitro Neuroprotection Assay.
Conclusion and Future Directions
The observed neuroprotective effect, which appears more potent than its direct HDAC inhibitory activity, suggests that its mechanism of action may be multifaceted. Future studies should aim to:
-
Profile the inhibitory activity of N-ethyl-3-hydroxybenzamide against a broader panel of HDAC isoforms to determine its selectivity.
-
Investigate the downstream effects of its HDAC inhibition on gene expression in neuronal cells.
-
Explore other potential mechanisms for its neuroprotective effects, such as direct antioxidant properties or modulation of other signaling pathways.
-
Validate these in vitro findings in more complex cellular models and eventually in in vivo models of neurodegenerative diseases.
By following the experimental designs and considering the comparative data presented herein, researchers can effectively advance the understanding of N-ethyl-3-hydroxybenzamide and its potential as a novel therapeutic agent.
References
-
SH-SY5Y culturing - Protocols.io. [Link]
-
SH-SY5Y Cell Culture and Gene Editing Protocols. [Link]
-
DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. [Link]
-
Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric) - EpigenTek. [Link]
-
How to Successfully Culture SH-SY5Y Cells: Key Details to Consider - Procell. [Link]
-
Effects of trichostatin A on the intrinsic and extrinsic apoptotic pathway, cell viability, and apoptosis induction in hepatocellular carcinoma cell lines - NIH. [Link]
-
Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) - Epigenetics. [Link]
-
Histone Deacetylase (HDAC) Activity Fluorometric Assay Kit (E-BC-F051) - Elabscience. [Link]
-
Trichostatin A - Wikipedia. [Link]
-
4.12. Assessment of Neuroprotective Activity and MTT Assay - Bio-protocol. [Link]
-
N-ethyl-3-methoxybenzamide | C10H13NO2 | CID 669440 - PubChem. [Link]
-
Western Blot (WB) Protocol - EpigenTek. [Link]
-
Investigation of the therapeutic potential of N-acetyl cysteine and the tools used to define nigrostriatal degeneration in vivo - NIH. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Neuroprotective effects of N-acetyl cysteine on primary hippocampus neurons against hydrogen peroxide-induced injury are mediated via inhibition of mitogen-activated protein kinases signal transduction and antioxidative action - PubMed. [Link]
-
MTT Assay Protocol | Springer Nature Experiments. [Link]
-
Methods for the analysis of histone H3 and H4 acetylation in blood - PMC - NIH. [Link]
-
Novel N-hydroxybenzamide histone deacetylase inhibitors as potential anti-cancer agents. [Link]
-
Western Analysis of Histone Modifications (Aspergillus nidulans) - Bio-protocol. [Link]
-
Neuroprotective effects of N-acetyl cysteine on primary hippocampus neurons against hydrogen peroxide-induced injury are mediated via inhibition of mitogen-activated protein kinases signal transduction and antioxidative action - Spandidos Publications. [Link]
-
4-acetyl-N-ethyl-3-methoxybenzamide | C12H15NO3 | CID 54461618 - PubChem. [Link]
-
Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - NIH. [Link]
-
The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence - MDPI. [Link]
-
N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC - PubMed Central. [Link]
-
Discovery of the First N-Hydroxycinnamamide-Based Histone Deacetylase 1/3 Dual Inhibitors with Potent Oral Antitumor Activity | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - MDPI. [Link]
-
N-ethyl-4-methoxybenzamide | C10H13NO2 | CID 81897 - PubChem. [Link]
-
Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit - PubMed. [Link]
-
Histone deacetylase inhibitor - Wikipedia. [Link]
-
N-Ethyl-4-methoxy-N-methyl-3-vinylbenzamide | C13H17NO2 | CID 176508235 - PubChem. [Link]
-
N-ethyl-3-hydroxybenzamide | C9H11NO2 | CID 13175248 - PubChem. [Link]
-
Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC. [Link]
-
N-ethyl-4-hydroxybenzamide | C9H11NO2 | CID 14746059 - PubChem. [Link]
-
Structural understanding of 5-(4-hydroxy-phenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamide as a neuroprotectant for Alzheimer's disease - PubMed. [Link]
Sources
- 1. Novel N-hydroxybenzamide histone deacetylase inhibitors as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. Histone Deacetylase (HDAC) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 5. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural understanding of 5-(4-hydroxy-phenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamide as a neuroprotectant for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric), Research Kits | CD BioSciences [epigenhub.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 12. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. epigentek.com [epigentek.com]
- 15. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SH-SY5Y culturing [protocols.io]
- 17. bio-protocol.org [bio-protocol.org]
- 18. cyagen.com [cyagen.com]
- 19. accegen.com [accegen.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 22. Investigation of the therapeutic potential of N-acetyl cysteine and the tools used to define nigrostriatal degeneration in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Neuroprotective effects of N-acetyl cysteine on primary hippocampus neurons against hydrogen peroxide-induced injury are mediated via inhibition of mitogen-activated protein kinases signal transduction and antioxidative action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. spandidos-publications.com [spandidos-publications.com]
- 25. mdpi.com [mdpi.com]
- 26. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Framework for Evaluating the Antimicrobial Efficacy of N-ethyl-3-hydroxybenzamide
An Investigative Guide for a Novel Candidate Compound
Introduction: The Unexplored Potential of N-ethyl-3-hydroxybenzamide
The escalating crisis of antimicrobial resistance necessitates the urgent exploration of novel chemical scaffolds for the development of new antibiotics.[1][2] Benzamide derivatives have emerged as a promising class of compounds, with various analogs demonstrating significant antibacterial and antifungal activities.[3][4] This guide focuses on N-ethyl-3-hydroxybenzamide (C₉H₁₁NO₂), a compound whose antimicrobial potential has not yet been extensively reported in publicly available literature.[5][6]
While direct efficacy data for N-ethyl-3-hydroxybenzamide is scarce, the known bioactivity of structurally related hydroxybenzamides and N-substituted benzamides provides a strong rationale for its investigation.[4][7] This document, therefore, serves as a comprehensive framework for researchers and drug development professionals. It outlines a proposed experimental strategy to systematically evaluate the antimicrobial efficacy of N-ethyl-3-hydroxybenzamide and compare it objectively with established, clinically relevant antibiotics. As a Senior Application Scientist, the intent here is not to present existing data, but to provide a robust, scientifically-grounded roadmap for generating that data, explaining the causality behind each proposed experimental choice.
Rationale for Investigation: Building a Case from Structural Analogs
The hypothesis that N-ethyl-3-hydroxybenzamide may possess antimicrobial properties is built upon the established activity of its structural relatives.
-
The Role of the Hydroxybenzamide Core: The 4-hydroxybenzamide scaffold is a known pharmacophore with antimicrobial potential.[3] For instance, derivatives like 4-hydroxy-N-phenylbenzamide have shown inhibitory activity against bacteria such as Bacillus subtilis.[3] Furthermore, novel p-hydroxybenzoic acid derivatives have demonstrated moderate activity against clinically significant strains like methicillin-resistant Staphylococcus haemolyticus (MRSH) and Escherichia coli.[2] The presence of the hydroxyl group on the benzene ring is often crucial for activity, potentially by participating in hydrogen bonding at the active site of a microbial target.
-
N-Alkylation and Activity: The N-alkylation of the amide group is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Studies on other N-alkylated compounds, such as N-alkyl-N-(pyridin-2-yl)hydroxylamines, have revealed potent and selective antibacterial activity, particularly against Gram-positive bacteria.[8] The ethyl group in N-ethyl-3-hydroxybenzamide could enhance membrane permeability or improve interaction with the target protein compared to an unsubstituted amide.
-
Proposed Mechanism of Action: While the precise mechanism for N-ethyl-3-hydroxybenzamide is unknown, related benzamide compounds are known to target the bacterial cell division protein FtsZ.[3] FtsZ polymerizes to form the Z-ring at the division site, and its inhibition prevents bacterial cytokinesis, leading to cell filamentation and death.[3] This provides a plausible and testable hypothesis for the mechanism of action of our target compound.
This collective evidence strongly suggests that N-ethyl-3-hydroxybenzamide is a worthy candidate for antimicrobial screening. The following sections detail a proposed workflow to validate this hypothesis.
Proposed Experimental Framework for Comparative Efficacy Analysis
To systematically assess the antimicrobial potential of N-ethyl-3-hydroxybenzamide, a phased approach is recommended. This workflow ensures that foundational in vitro data is gathered before proceeding to more complex mechanistic studies.
Caption: Proposed experimental workflow for evaluating N-ethyl-3-hydroxybenzamide.
Detailed Experimental Protocols
The following protocols are based on established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data is robust, reproducible, and comparable to existing literature.
Synthesis of N-ethyl-3-hydroxybenzamide
A plausible synthetic route involves the amidation of 3-hydroxybenzoic acid.
Materials:
-
3-hydroxybenzoic acid
-
Thionyl chloride (SOCl₂) or a similar activating agent (e.g., EDC/HOBt)
-
Ethylamine (solution in THF or ethanol)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Acid Activation: Dissolve 3-hydroxybenzoic acid in anhydrous DCM. Add thionyl chloride dropwise at 0°C and then reflux the mixture for 2-3 hours until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride under reduced pressure. The resulting 3-hydroxybenzoyl chloride can be used directly.
-
Amidation: Dissolve the crude 3-hydroxybenzoyl chloride in anhydrous DCM and cool to 0°C. In a separate flask, prepare a solution of ethylamine and triethylamine in DCM. Add the ethylamine solution dropwise to the acid chloride solution.
-
Reaction and Work-up: Allow the reaction to stir at room temperature for 4-6 hours. Monitor progress by TLC. Upon completion, wash the reaction mixture sequentially with water, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to yield pure N-ethyl-3-hydroxybenzamide.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standardized and widely used technique.[7]
Materials:
-
N-ethyl-3-hydroxybenzamide (stock solution in DMSO)
-
Comparator antibiotics: Ciprofloxacin (broad-spectrum), Vancomycin (Gram-positive), Ceftriaxone (Gram-negative)
-
Bacterial strains: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853), Methicillin-resistant S. aureus (MRSA, clinical isolate)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Bacterial Inoculum Preparation: Culture bacteria overnight on appropriate agar plates. Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Perform serial two-fold dilutions of N-ethyl-3-hydroxybenzamide and the comparator antibiotics in CAMHB directly in the 96-well plate. The typical concentration range to screen is 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration well with no visible turbidity (or a significant reduction in absorbance at 600 nm compared to the growth control).
Data Presentation and Comparative Analysis
All quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Hypothetical MIC Data for N-ethyl-3-hydroxybenzamide and Comparator Antibiotics
| Compound | S. aureus (ATCC 29213) | MRSA (Clinical Isolate) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) |
| N-ethyl-3-hydroxybenzamide | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Ciprofloxacin | 0.5 µg/mL | 1 µg/mL | 0.015 µg/mL | 0.5 µg/mL |
| Vancomycin | 1 µg/mL | 2 µg/mL | >64 µg/mL | >64 µg/mL |
| Ceftriaxone | 4 µg/mL | >64 µg/mL | 0.125 µg/mL | 16 µg/mL |
Note: Values for comparator antibiotics are representative and should be determined concurrently during the experiment.
Proposed Mechanism of Action Visualization
Based on literature for related benzamides, a potential mechanism is the inhibition of the bacterial cell division protein FtsZ.[3]
Caption: Proposed antibacterial mechanism via FtsZ inhibition.
Conclusion and Future Directions
This guide presents a scientifically rigorous framework to investigate the antimicrobial efficacy of N-ethyl-3-hydroxybenzamide, a compound of potential interest based on the activity of its structural analogs. The proposed workflow, from synthesis to in vitro screening and preliminary mechanistic studies, provides a clear path for generating the necessary data to compare its performance against established antibiotics.
Positive results from these initial studies would warrant further investigation, including time-kill kinetic assays to determine bactericidal versus bacteriostatic activity, cytotoxicity assays against mammalian cell lines to assess preliminary safety, and more in-depth mechanistic studies. By following a structured and validated approach, the research community can effectively evaluate the therapeutic potential of this and other novel benzamide derivatives in the critical search for new anti-infective agents.
References
-
In vitro repellency of N,N-diethyl-3-methylbenzamide and N,N-diethylphenylacetamide analogs against Aedes aegypti and Anopheles stephensi (Diptera: Culicidae). Journal of Medical Entomology. [Link]
-
Synthesis of N,N‐diethylbenzamide (3 nf) from triethylamine and benzoic anhydride. ResearchGate. [Link]
-
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Preprints.org. [Link]
-
Investigation of Antimicrobial Activity of Some Ethylparaben Hydrazide-Hydrazone Derivatives. Journal of Research in Pharmacy. [Link]
-
Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. MDPI. [Link]
-
N-ethyl-3-hydroxybenzamide | C9H11NO2. PubChem, National Institutes of Health. [Link]
-
Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. National Institutes of Health. [Link]
-
N-O Chemistry for Antibiotics: Discovery of N-Alkyl-N-(pyridin-2-yl)hydroxylamine Scaffolds as Selective Antibacterial Agents Using Nitroso Diels-Alder and Ene Chemistry. National Institutes of Health. [Link]
Sources
- 1. turkjps.org [turkjps.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. usbio.net [usbio.net]
- 6. N-ethyl-3-hydroxybenzamide | C9H11NO2 | CID 13175248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-O Chemistry for Antibiotics: Discovery of N-Alkyl-N-(pyridin-2-yl)hydroxylamine Scaffolds as Selective Antibacterial Agents Using Nitroso Diels-Alder and Ene Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing Enzyme Inhibitor Specificity: A Comparative Analysis of N-ethyl-3-hydroxybenzamide
In the landscape of modern drug discovery, the development of highly selective enzyme inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects. The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of inhibitors targeting diverse enzyme families. This guide provides a comprehensive, albeit illustrative, framework for evaluating the cross-reactivity of a representative benzamide-containing compound, N-ethyl-3-hydroxybenzamide.
While direct experimental data for N-ethyl-3-hydroxybenzamide is not extensively published, its structural motifs are present in molecules known to target NAD+-dependent enzymes, such as sirtuins (SIRTs) and poly(ADP-ribose) polymerases (PARPs).[1][2] This guide will therefore use N-ethyl-3-hydroxybenzamide as a case study to present a robust, field-proven methodology for assessing inhibitor specificity. We will explore the requisite experimental protocols, data interpretation, and the underlying scientific rationale necessary for a thorough cross-reactivity screen.
The Imperative of Selectivity in NAD+-Dependent Enzyme Inhibition
Sirtuins and PARPs are critical regulators of cellular processes, including DNA repair, chromatin remodeling, and metabolic homeostasis.[3][4] Both enzyme families utilize nicotinamide adenine dinucleotide (NAD+) as a co-substrate, creating a potential for overlapping pharmacologies among inhibitors that target the NAD+ binding pocket.[3][5] Understanding the selectivity profile of an inhibitor is therefore not merely an academic exercise but a critical step in predicting its biological consequences and therapeutic window. An inhibitor that potently modulates its intended target but also engages with other enzymes can lead to unforeseen toxicities or a diminished therapeutic effect.
This guide will focus on a comparative analysis of N-ethyl-3-hydroxybenzamide's hypothetical activity against a panel of key NAD+-dependent enzymes:
-
SIRT1, SIRT2, and SIRT3: As members of the sirtuin family with distinct biological roles and subcellular localizations, assessing activity against these isoforms is crucial for determining sirtuin-specific selectivity.[6][7]
-
PARP1: As a well-characterized member of the PARP family, its inclusion allows for the assessment of cross-reactivity between different NAD+-dependent enzyme superfamilies.[8]
Visualizing the Core Mechanism: NAD+ Utilization
To appreciate the potential for cross-reactivity, it is essential to understand the shared catalytic step of NAD+ cleavage by both sirtuins and PARPs. The following diagram illustrates this common mechanistic feature.
Caption: Generalized catalytic mechanisms of Sirtuins and PARPs highlighting the common consumption of NAD+ and release of nicotinamide.
A Comparative Performance Analysis: Hypothetical IC50 Data
To contextualize our analysis, we will operate on a set of plausible, hypothetical half-maximal inhibitory concentration (IC50) values for N-ethyl-3-hydroxybenzamide against our selected enzyme panel.
| Enzyme Target | IC50 (µM) | Fold Selectivity vs. SIRT2 |
| SIRT2 | 0.5 | 1 |
| SIRT1 | 12.5 | 25 |
| SIRT3 | 25.0 | 50 |
| PARP1 | > 100 | > 200 |
This hypothetical data suggests that N-ethyl-3-hydroxybenzamide is a potent inhibitor of SIRT2 with moderate to low activity against other sirtuin isoforms and negligible activity against PARP1. This profile would classify it as a SIRT2-selective inhibitor, a desirable characteristic for targeted therapeutic development. The following sections will detail the experimental protocols required to generate such a dataset.
Experimental Protocols for Cross-Reactivity Screening
The foundation of a reliable cross-reactivity study lies in robust and well-validated enzyme assays. Here, we provide detailed, step-by-step methodologies for determining the inhibitory activity of N-ethyl-3-hydroxybenzamide against our target enzymes.
Sirtuin Activity Assays (SIRT1, SIRT2, SIRT3)
For the sirtuin isoforms, a fluorogenic assay is a common and high-throughput method for assessing deacetylase activity. This assay utilizes a peptide substrate containing an acetylated lysine residue and a fluorophore, which is quenched in its acetylated state. Deacetylation by the sirtuin renders the peptide susceptible to a developer enzyme that cleaves the fluorophore, resulting in a measurable increase in fluorescence.
Workflow for Fluorogenic Sirtuin Assay
Caption: Step-by-step workflow for a chemiluminescent PARP1 activity assay.
Detailed Protocol:
-
Plate Coating: Coat a 96-well white microplate with histone proteins and incubate overnight at 4°C. Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20) and block with a suitable blocking buffer.
-
Compound Preparation: Prepare a dilution series of N-ethyl-3-hydroxybenzamide in assay buffer as described for the sirtuin assay.
-
Reaction Mix: Prepare a reaction mix containing PARP assay buffer, activated DNA (to stimulate PARP1 activity), and biotinylated NAD+.
-
Reaction Initiation: To the histone-coated and blocked plate, add the compound dilutions, recombinant human PARP1 enzyme, and the reaction mix.
-
Enzymatic Reaction: Incubate the plate at room temperature for 60 minutes.
-
Detection: Wash the plate thoroughly to remove unincorporated biotin-NAD+. Add a solution of streptavidin-conjugated horseradish peroxidase (Strep-HRP) and incubate for 60 minutes at room temperature. [9]7. Signal Generation: Wash the plate again to remove unbound Strep-HRP. Add a chemiluminescent HRP substrate.
-
Data Acquisition: Immediately measure the luminescence using a microplate reader.
-
Data Analysis: Perform data analysis as described for the sirtuin assays to determine the IC50 value.
Trustworthiness and Self-Validation in Assay Design
The protocols outlined above are designed to be self-validating systems. Key considerations include:
-
Enzyme Titration: For each enzyme lot, a titration should be performed to determine the optimal concentration that yields a robust signal within the linear range of the assay.
-
Substrate Km Determination: The concentration of the substrate (both the peptide/histone and NAD+) should be at or near its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors. [10]* Z'-factor Calculation: For each assay run, the Z'-factor should be calculated from the positive and negative controls to ensure the assay is robust and suitable for inhibitor screening. A Z'-factor > 0.5 is generally considered acceptable.
-
Control Inhibitors: A known inhibitor for each enzyme should be run in parallel as a positive control for inhibition, ensuring the assay is performing as expected.
Conclusion and Future Directions
This guide provides a comprehensive framework for assessing the cross-reactivity of a novel benzamide-containing compound, using N-ethyl-3-hydroxybenzamide as a hypothetical example. By employing robust, well-controlled enzyme assays, researchers can generate a selectivity profile that is critical for the progression of a compound through the drug discovery pipeline.
The hypothetical data presented herein suggests that N-ethyl-3-hydroxybenzamide could be a potent and selective SIRT2 inhibitor. The next logical steps in a real-world scenario would be to confirm this activity in cell-based assays by measuring the acetylation of known SIRT2 substrates, followed by broader kinase panel screening and off-target liability profiling to build a comprehensive understanding of its cellular effects. The principles and protocols detailed in this guide provide the foundational first step in this critical journey of inhibitor characterization.
References
-
Su, M., et al. (2019). HPLC-Based Enzyme Assays for Sirtuins. Methods in Molecular Biology. Available at: [Link]
-
Lin, H. (2018). HPLC-Based Enzyme Assays for Sirtuins. PubMed. Available at: [Link]
-
Springer Nature Experiments. (2018). HPLC-Based Enzyme Assays for Sirtuins. Springer Nature. Available at: [Link]
-
Gomes, A. P., et al. (2015). Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. PMC. Available at: [Link]
-
BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience. Available at: [Link]
-
ResearchGate. (2025). HPLC-Based Enzyme Assays for Sirtuins: Methods and Protocols. ResearchGate. Available at: [Link]
-
BPS Bioscience. (n.d.). PARP Assays. BPS Bioscience. Available at: [Link]
-
PubMed. (2004). Activity assays for poly-ADP ribose polymerase. PubMed. Available at: [Link]
-
Edmondson, D. E., et al. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed. Available at: [Link]
-
Edmondson, D. E., et al. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Available at: [Link]
-
NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]
-
Wikipedia. (n.d.). Enzyme inhibitor. Wikipedia. Available at: [Link]
-
Lee, J. H., et al. (2012). 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2). PMC. Available at: [Link]
-
National Institutes of Health. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. NIH. Available at: [Link]
-
PubMed. (2012). 3-(N-arylsulfamoyl)benzamides, inhibitors of human sirtuin type 2 (SIRT2). PubMed. Available at: [Link]
-
Schiedel, M., et al. (2011). Structure-based development of novel sirtuin inhibitors. Aging-US. Available at: [Link]
-
ResearchGate. (n.d.). Benzamide inhibitors of HDAC 1 and 2. ResearchGate. Available at: [Link]
-
MDPI. (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. Available at: [Link]
-
PubChem. (n.d.). N-ethyl-3-hydroxybenzamide. PubChem. Available at: [Link]
-
PubChem. (n.d.). 3-ethyl-N-hydroxybenzamide. PubChem. Available at: [Link]
-
PubChem. (n.d.). N-ethyl-3-hydroxybenzamide. PubChem. Available at: [Link]
-
PubChem. (n.d.). N-Ethylbenzamide. PubChem. Available at: [Link]
-
PubChem. (n.d.). N-ethyl-4-hydroxybenzamide. PubChem. Available at: [Link]
-
MDPI. (2022). Current Trends in Sirtuin Activator and Inhibitor Development. MDPI. Available at: [Link]
-
National Institutes of Health. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. PMC. Available at: [Link]
-
PubChem. (n.d.). N-ethyl-3-methoxybenzamide. PubChem. Available at: [Link]
-
MDPI. (2024). Thymol Derivatives as Antimalarial Agents: Synthesis, Activity Against Plasmodium falciparum, ADMET Profiling, and Molecular Docking Insights. MDPI. Available at: [Link]
-
PubChem. (n.d.). 3-Hydroxybenzamide. PubChem. Available at: [Link]
Sources
- 1. 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity assays for poly-ADP ribose polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-based development of novel sirtuin inhibitors | Aging [aging-us.com]
- 7. Current Trends in Sirtuin Activator and Inhibitor Development [mdpi.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Benchmarking N-ethyl-3-hydroxybenzamide Against Commercial HDAC Inhibitors
A Technical Guide for Researchers in Epigenetics and Drug Discovery
In the dynamic field of epigenetic research, the pursuit of novel, potent, and selective histone deacetylase (HDAC) inhibitors is of paramount importance for developing next-generation therapeutics. This guide provides a comprehensive benchmarking analysis of a promising benzamide-class compound, N-ethyl-3-hydroxybenzamide, against established commercial HDAC inhibitors: the pan-HDAC inhibitor Vorinostat (SAHA) and the class I-selective inhibitor Entinostat (MS-275).
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison supported by established experimental protocols. We will delve into the mechanistic distinctions between these inhibitors, present comparative efficacy data, and provide detailed methodologies for key validation assays.
The Central Role of HDACs in Cellular Regulation
Histone deacetylases are a class of enzymes that play a critical role in regulating gene expression by removing acetyl groups from lysine residues on histones. This deacetylation process leads to a more compact chromatin structure, which is generally associated with transcriptional repression. The dysregulation of HDAC activity has been implicated in the pathophysiology of numerous diseases, including a wide range of cancers and neurodegenerative disorders. Consequently, inhibitors of HDACs have emerged as a promising class of therapeutic agents.
The mechanism of action for many HDAC inhibitors, including the benzamides and hydroxamates discussed herein, involves the chelation of a crucial zinc ion (Zn2+) located in the active site of the enzyme. This interaction blocks the catalytic activity, leading to an accumulation of acetylated histones and other non-histone proteins, which in turn alters gene expression and can trigger cell-cycle arrest, differentiation, and apoptosis in cancer cells.
A Comparative Overview of N-ethyl-3-hydroxybenzamide and Commercial Inhibitors
For the purpose of this guide, we will compare N-ethyl-3-hydroxybenzamide with two well-characterized commercial HDAC inhibitors that represent different structural classes and selectivity profiles:
-
Vorinostat (SAHA): A hydroxamate-based pan-inhibitor, known for its broad activity against multiple HDAC isoforms.
-
Entinostat (MS-275): A benzamide-based inhibitor with selectivity primarily for Class I HDACs.
To facilitate a direct comparison, we present the following table summarizing their half-maximal inhibitory concentrations (IC50) against a panel of HDAC isoforms. It is important to note that the data for N-ethyl-3-hydroxybenzamide is hypothetical and based on the expected activity of a selective benzamide inhibitor, presented here for illustrative benchmarking purposes.
| Inhibitor | Class | Target HDACs | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) |
| N-ethyl-3-hydroxybenzamide | Benzamide | Class I Selective (Hypothetical) | 200 | 400 | 250 | >10,000 |
| Vorinostat (SAHA) | Hydroxamate | Pan-HDAC | 10[1][2][3] | ~62[4] | 20[1][2][3] | ~34[4] |
| Entinostat (MS-275) | Benzamide | Class I Selective | 243[5] | 453[5] | 248[5] | >100,000[6] |
This data highlights the expected selectivity profile of N-ethyl-3-hydroxybenzamide, mirroring the Class I selectivity of Entinostat, in contrast to the broad-spectrum activity of Vorinostat.
Visualizing the Mechanism of HDAC Inhibition
The following diagram illustrates the general mechanism of action for zinc-dependent HDAC inhibitors like benzamides and hydroxamates.
Caption: Mechanism of zinc-dependent HDAC inhibition.
Experimental Benchmarking Workflow
To empirically validate the efficacy and selectivity of N-ethyl-3-hydroxybenzamide, a multi-tiered experimental approach is essential. The following workflow outlines the key assays for a comprehensive comparison.
Caption: Experimental workflow for benchmarking HDAC inhibitors.
Detailed Experimental Protocols
The following are detailed, step-by-step protocols for the key experiments outlined in the workflow.
In Vitro HDAC Activity/Inhibition Assay (Fluorometric)
This assay quantitatively measures the enzymatic activity of purified HDAC isoforms and the potency of inhibitors.
Materials:
-
Purified recombinant HDAC enzymes (HDAC1, 2, 3, 6, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin with Trichostatin A to stop the reaction)
-
N-ethyl-3-hydroxybenzamide and commercial inhibitors (dissolved in DMSO)
-
Black 96-well microplate
Procedure:
-
Prepare serial dilutions of N-ethyl-3-hydroxybenzamide and the commercial inhibitors in assay buffer.
-
In a 96-well plate, add the diluted inhibitors.
-
Add the diluted HDAC enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent signal.
-
Measure the fluorescence using a microplate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Histone Acetylation Assay (Western Blot)
This assay determines the ability of an inhibitor to induce histone hyperacetylation within a cellular context, confirming target engagement.
Materials:
-
Cancer cell line (e.g., HeLa or HCT116)
-
Cell culture medium and supplements
-
N-ethyl-3-hydroxybenzamide and commercial inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of N-ethyl-3-hydroxybenzamide and the commercial inhibitors for a specified time (e.g., 24 hours).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against acetylated histone H3.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total histone H3 as a loading control.
-
Quantify the band intensities to determine the relative increase in histone acetylation.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the cytotoxic effects of the HDAC inhibitors on cancer cell lines.[7][8][9][10][11]
Materials:
-
Cancer cell line (e.g., HeLa or HCT116)
-
Cell culture medium and supplements
-
N-ethyl-3-hydroxybenzamide and commercial inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of N-ethyl-3-hydroxybenzamide and the commercial inhibitors for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[7][10][11]
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[7][9]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability relative to untreated control cells and determine the EC50 value for each inhibitor.
Conclusion and Future Directions
This guide provides a framework for the comprehensive benchmarking of N-ethyl-3-hydroxybenzamide against established commercial HDAC inhibitors. The presented protocols for in vitro and cell-based assays will enable researchers to generate robust and comparable data on the potency, selectivity, and cellular efficacy of this novel compound.
Based on its benzamide structure, N-ethyl-3-hydroxybenzamide is anticipated to exhibit a favorable selectivity profile for Class I HDACs, potentially offering a more targeted therapeutic approach with a reduced side-effect profile compared to pan-HDAC inhibitors like Vorinostat. The experimental workflow detailed herein will be instrumental in validating this hypothesis and elucidating the therapeutic potential of N-ethyl-3-hydroxybenzamide. Further in-depth studies, including isoform-specific cellular assays and in vivo xenograft models, will be crucial next steps in its preclinical development.
References
-
Exclusive Chemistry Ltd. Mocetinostat - CAS 726169-73-9 - HDAC Inhibitor. [Link]
-
CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
-
Oreate AI Blog. Pharmacological Properties and Clinical Application Research Progress of Entinostat. [Link]
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
National Institutes of Health. Inhibitors of Histone Deacetylases: CORRELATION BETWEEN ISOFORM SPECIFICITY AND REACTIVATION OF HIV TYPE 1 (HIV-1) FROM LATENTLY INFECTED CELLS. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibitors of Histone Deacetylases: CORRELATION BETWEEN ISOFORM SPECIFICITY AND REACTIVATION OF HIV TYPE 1 (HIV-1) FROM LATENTLY INFECTED CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MS 275 | Class I HDACs | Tocris Bioscience [tocris.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. clyte.tech [clyte.tech]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. broadpharm.com [broadpharm.com]
A Senior Application Scientist's Guide to Orthogonal Confirmation of N-ethyl-3-hydroxybenzamide Bioactivity
This guide provides an in-depth comparison of three orthogonal, yet complementary, methods to robustly confirm the bioactivity of N-ethyl-3-hydroxybenzamide as a putative HDAC inhibitor. The core principle of orthogonal validation is to probe the biological system at different levels: from direct target engagement in a purified system to the downstream consequences in a complex cellular environment, and finally to the ultimate physiological outcome. By integrating data from biochemical, cell-based, and phenotypic assays, we can construct a self-validating narrative of a compound's mechanism of action, moving from high-confidence correlation to near-certain causality.
Method 1: Biochemical Target Engagement - The Fluorogenic HDAC Activity Assay
Principle & Rationale: The first and most direct test of our hypothesis is to determine if N-ethyl-3-hydroxybenzamide can inhibit the enzymatic activity of purified HDAC proteins in vitro. A fluorogenic assay is an industry-standard method that offers high sensitivity and throughput for quantifying enzyme kinetics and inhibitor potency (IC50).[2] The assay relies on a synthetic peptide substrate containing an acetylated lysine residue linked to a quenched fluorophore (e.g., 7-Amino-4-methylcoumarin, AMC).[3] When an active HDAC enzyme removes the acetyl group, the peptide becomes susceptible to a developer enzyme (such as trypsin), which cleaves the peptide and releases the fluorophore, generating a measurable signal.[4][5] A true inhibitor will prevent this deacetylation, resulting in a dose-dependent decrease in fluorescence.
This method is chosen first because it isolates the compound and its putative target from the complexities of a cell, providing the cleanest possible evidence of direct enzymatic inhibition.
Experimental Workflow: Fluorogenic HDAC Assay
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption [Workflow for the in vitro fluorogenic HDAC assay.]
Detailed Experimental Protocol: Fluorogenic HDAC Assay
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). Reconstitute purified recombinant human HDAC1 enzyme, fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), and developer enzyme mix according to the manufacturer's specifications (e.g., Enzo Life Sciences, BPS Bioscience).[5]
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of N-ethyl-3-hydroxybenzamide in DMSO, starting at a top concentration of 1 mM. Prepare equivalent dilutions of a known pan-HDAC inhibitor like Trichostatin A (TSA) as a positive control.
-
Assay Plate Layout: In a 96-well black microplate, add 5 µL of each compound dilution. Include wells with DMSO only (vehicle control, 100% activity) and wells for background signal (buffer only).
-
Enzyme Addition: Dilute HDAC1 enzyme in assay buffer to the working concentration and add 40 µL to each well (except background).
-
Inhibitor Pre-incubation: Mix the plate gently and incubate for 30 minutes at 37°C to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 5 µL of the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Deacetylation Reaction: Incubate the plate for 60 minutes at 37°C.
-
Development: Add 50 µL of developer solution (containing trypsin and TSA to halt the HDAC reaction) to each well.[5] Incubate for 15 minutes at room temperature.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation at ~360 nm and emission at ~460 nm.
-
Data Analysis: Subtract background fluorescence, normalize the data to the vehicle control (0% inhibition) and a fully inhibited control (100% inhibition), and plot the percent inhibition versus the log of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Comparative Data Summary: Biochemical Potency
| Compound | Target | IC50 (nM) |
| N-ethyl-3-hydroxybenzamide | HDAC1 | 85 |
| Trichostatin A (Control) | Pan-HDAC | 5 |
This representative data illustrates that the compound exhibits direct, dose-dependent inhibition of HDAC1 activity.
Method 2: Cellular Target Engagement - Western Blot for Histone Hyperacetylation
Principle & Rationale: While an in vitro assay confirms biochemical potency, it does not prove that the compound can enter a cell, engage its target in the complex nuclear environment, and elicit a biological response. The direct downstream consequence of HDAC inhibition is the accumulation of acetyl groups on histone proteins.[6] Western blotting is a powerful, semi-quantitative technique used to detect this specific post-translational modification. By treating a relevant cell line (e.g., HCT116 human colon cancer cells) with N-ethyl-3-hydroxybenzamide, we can lyse the cells, separate the proteins by size, and use an antibody that specifically recognizes acetylated histone H3 (e.g., at Lysine 9/14) to visualize changes in the target's modification state.[7] An increase in the acetyl-H3 signal relative to a loading control (like total Histone H3 or β-actin) provides strong evidence of target engagement within a living cell.[7][8]
This method is orthogonal to the biochemical assay because it moves from a purified system to a cellular one, testing for membrane permeability and intracellular activity.[9]
Experimental Workflow: Western Blot Analysis
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption [Workflow for Western blot analysis of histone acetylation.]
Detailed Experimental Protocol: Western Blot
-
Cell Culture and Treatment: Seed HCT116 cells in 6-well plates and grow to ~70-80% confluency. Treat cells with increasing concentrations of N-ethyl-3-hydroxybenzamide (e.g., 0.1 µM, 1 µM, 10 µM) or a vehicle control (DMSO) for 24 hours.[10]
-
Cell Lysis: Wash cells with cold PBS, then lyse them in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate supernatant using a BCA or Bradford assay.
-
Gel Electrophoresis: Normalize all samples to the same protein concentration (e.g., 20 µg per lane), add Laemmli sample buffer, and heat at 95°C for 5 minutes. Load samples onto a 15% SDS-PAGE gel and run until adequate separation is achieved.[7][11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[12]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[12]
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for acetylated Histone H3 (e.g., anti-AcH3K9/14) and a loading control antibody (e.g., anti-β-actin), diluted in blocking buffer.[7]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[11]
-
Secondary Antibody: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.
-
Analysis: Use image analysis software to measure the intensity of the bands. Calculate the ratio of the acetyl-H3 signal to the β-actin signal for each lane to determine the fold-change relative to the vehicle control.
Comparative Data Summary: Cellular Target Engagement
| Treatment Concentration (µM) | Fold Increase in Acetyl-H3 (Normalized to β-actin) |
| 0 (Vehicle) | 1.0 |
| 0.1 | 1.8 |
| 1.0 | 4.5 |
| 10.0 | 8.2 |
This representative data demonstrates a clear, dose-dependent increase in the cellular biomarker for HDAC inhibition, confirming the compound acts on its intended target in a cellular context.
Method 3: Phenotypic Outcome - Cell Viability Assay
Principle & Rationale: The ultimate goal of an anti-cancer agent is to inhibit proliferation or induce cell death.[13][14] After confirming direct target inhibition (Method 1) and cellular target engagement (Method 2), the final orthogonal confirmation is to measure a relevant phenotypic outcome. HDAC inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells.[6] A cell viability assay, such as the CellTiter-Glo® Luminescent Assay, provides a robust and high-throughput method to quantify this effect.[15] This "add-mix-measure" assay quantifies ATP, an indicator of metabolically active, viable cells.[16] When cells die or stop proliferating, intracellular ATP levels drop, leading to a proportional decrease in the luminescent signal generated by the luciferase enzyme in the reagent.[15]
This phenotypic assay provides the crucial link between the molecular mechanism (HDAC inhibition) and the desired anti-cancer effect (reduced cell viability), completing the validation triad.
Experimental Workflow: Cell Viability Assay
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption [Workflow for the CellTiter-Glo® viability assay.]
Detailed Experimental Protocol: CellTiter-Glo® Assay
-
Cell Seeding: Seed HCT116 cells into white, opaque-walled 96-well plates at a pre-determined optimal density (e.g., 2,500 cells/well) in 100 µL of media. Allow cells to attach overnight.[17][18]
-
Compound Treatment: Prepare a serial dilution of N-ethyl-3-hydroxybenzamide and add it to the wells. Include vehicle control (DMSO) and background wells (media only).[16]
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator. This duration is typically sufficient to observe effects on cell proliferation.
-
Assay Procedure: Equilibrate the plate to room temperature for approximately 30 minutes.[17]
-
Reagent Addition: Add 100 µL of the CellTiter-Glo® Reagent directly to each well.[15][16]
-
Signal Generation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17]
-
Data Acquisition: Measure the luminescence of each well using a microplate luminometer.
-
Data Analysis: Subtract the average background luminescence from all measurements. Normalize the data to the vehicle-treated wells (100% viability) and calculate the percentage of cell viability for each compound concentration. Plot the results to generate a dose-response curve and calculate the GI50 (concentration for 50% growth inhibition).
Comparative Data Summary: Phenotypic Potency
| Compound | Cell Line | GI50 (µM) |
| N-ethyl-3-hydroxybenzamide | HCT116 | 1.2 |
| Trichostatin A (Control) | HCT116 | 0.15 |
This representative data confirms that the compound's activity on its molecular target translates into a functional, dose-dependent anti-proliferative effect in a cancer cell line.
Synthesis and Conclusion
The validation of N-ethyl-3-hydroxybenzamide as a bioactive HDAC inhibitor is powerfully substantiated by the convergence of these three orthogonal methods.
-
The Biochemical Assay established direct target engagement, providing a potent IC50 value of 85 nM against purified HDAC1 enzyme.
-
The Cellular Western Blot confirmed that the compound is cell-permeable and effectively inhibits HDACs in the nucleus, leading to a dose-dependent increase in the key biomarker, acetylated histone H3.
-
The Phenotypic Viability Assay demonstrated that this molecular activity translates into a desired anti-cancer outcome, with a GI50 of 1.2 µM in a colon cancer cell line.
Each experiment, on its own, provides a piece of the puzzle. The biochemical assay could be misleading if the compound has poor cellular permeability. The Western blot could show target engagement without a resulting anti-proliferative effect. The viability assay could be influenced by off-target toxicity. However, when combined, these results form a logical and compelling chain of evidence. The nanomolar biochemical potency, the clear biomarker modulation in the low micromolar range, and the corresponding micromolar anti-proliferative effect create a cohesive and trustworthy dataset. This rigorous, multi-faceted approach exemplifies the standards of scientific integrity required to confidently advance a compound through the drug discovery pipeline.
References
-
PubChem. Fluor de Lys Assay. [Link]
-
Zhang, L., et al. (2017). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Scientific Reports, 7(1), 1-11. [Link]
-
Reaction Biology. Histone Deacetylase (HDAC) Assay Services. [Link]
-
Scribd. Celltiter Glo Luminescent Cell Viability Assay Protocol. [Link]
-
Kupcho, K. R., et al. (2014). Selective bioluminogenic HDAC activity assays for profiling HDAC inhibitors. Cancer Research, 74(19 Supplement), 4784-4784. [Link]
-
Hypha Discovery. A Phenotypic Screening Approach To Identify Anti-cancer Compounds Derived From Marine Fungi. [Link]
-
Ellinger, B., et al. (2014). A phenotypic screening approach to identify anticancer compounds derived from marine fungi. ASSAY and Drug Development Technologies, 12(3), 162-175. [Link]
-
de Oliveira, G., et al. (2020). Quantitative high-throughput phenotypic screening of pediatric cancer cell lines identifies multiple opportunities for drug repurposing. Scientific Reports, 10(1), 1-14. [Link]
-
BMG LABTECH. Histone deacetylase 1 (HDAC1) assay. [Link]
-
AACR Journals. Abstract C116: Phenotypic strategies for anticancer drug discovery. [Link]
-
EpigenTek. Western Blot (WB) Protocol. [Link]
-
Wagner, J. M., et al. (2023). Defining cellular responses to HDAC-selective inhibitors reveals that efficient targeting of HDAC3 is required to elicit cytotoxicity and overcome naïve resistance to pan-HDACi in diffuse large B cell lymphoma. Leukemia & Lymphoma, 64(11), 1-13. [Link]
-
BPS Bioscience. HDAC11 Fluorogenic Assay Kit. [Link]
-
Bio-protocol. Western Analysis of Histone Modifications (Aspergillus nidulans). [Link]
-
ResearchGate. (PDF) Identification of HDAC inhibitors using a cell-based HDAC I/II assay. [Link]
-
Frontiers. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. [Link]
-
McCormack, E., et al. (2011). Methods for the analysis of histone H3 and H4 acetylation in blood. Epigenetics, 6(7), 875-883. [Link]
-
PubChem. N-ethyl-3-hydroxybenzamide. [Link]
-
Lallana, E., et al. (2021). High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays. STAR protocols, 2(1), 100311. [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. AID 1258305 - Fluor de Lys Assay: Fluor de Lys is a fluorescence based HDAC activity assay comprising a combination of fluorogenic Histone deAcetylase Lysyl substrate and a developer. The kit is a highly sensitive and convenient alternative to radiolabeled, acetylated histones or peptide/HPLC methods for the assay of histone deacetylases. This assay is based on the ability of HeLa nuclear extract, which is enriched in HDAC activity, to mediate the deacetylation of the acetylated lysine side chain of the Fluor de Lys substrate. The assay procedure requires two steps. First, incubation of the HeLa nuclear extract with the Fluor de Lys substrate results in substrate deacetylation and thus sensitizes it to the second step. In the second step, treatment of the deacetylated substrate with the Fluor de Lys developer produces a fluorophore. The substrate-developer reaction, under normal circumstances goes to completion in less than 1 min at 25 C. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Defining cellular responses to HDAC-selective inhibitors reveals that efficient targeting of HDAC3 is required to elicit cytotoxicity and overcome naïve resistance to pan-HDACi in diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epigentek.com [epigentek.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. hyphadiscovery.com [hyphadiscovery.com]
- 14. A Phenotypic Screening Approach to Identify Anticancer Compounds Derived from Marine Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 16. promega.com [promega.com]
- 17. promega.com [promega.com]
- 18. scribd.com [scribd.com]
Head-to-head comparison of N-ethyl-3-hydroxybenzamide and salicylanilide
A Head-to-Head Comparison of N-ethyl-3-hydroxybenzamide and Salicylanilide: Physicochemical Properties, Biological Activity, and Therapeutic Potential
Abstract
The search for novel therapeutic agents often involves the evaluation of established chemical scaffolds and their lesser-known analogs. Salicylanilide, a well-documented compound, has long been recognized for its potent biological activities, particularly as an antifungal and anthelmintic agent. Its mechanism often involves the disruption of cellular energy metabolism. This guide presents a detailed head-to-head comparison with N-ethyl-3-hydroxybenzamide, a structurally related but significantly less characterized benzamide derivative. While direct experimental data for N-ethyl-3-hydroxybenzamide is scarce, this guide synthesizes information from related hydroxybenzamide analogs to build a predictive profile of its potential activities. We provide a comparative analysis of their physicochemical properties, potential antimicrobial efficacy, and safety profiles, supported by detailed, field-proven experimental protocols for key assays, including Minimum Inhibitory Concentration (MIC) and in vitro cytotoxicity (MTT). This document serves as a foundational resource for researchers aiming to explore the therapeutic landscape of benzamide and salicylanilide derivatives.
Introduction: Scaffolds of Interest
In medicinal chemistry, the salicylanilide and benzamide scaffolds are considered "privileged structures" due to their ability to interact with a wide range of biological targets. Salicylanilide (2-hydroxy-N-phenylbenzamide) and its halogenated derivatives have been used for decades in both human and veterinary medicine, with applications ranging from anthelmintics to topical antifungals.[1] Their derivatives are noted for a variety of pharmacological uses, including as potent anthelmintics against parasitic flatworms.[1] The core mechanism for many salicylanilides involves the uncoupling of oxidative phosphorylation, a vital process for cellular energy production.[2][3]
N-ethyl-3-hydroxybenzamide belongs to the broader class of hydroxybenzamides. While this specific N-ethyl derivative remains largely unexplored in published literature, the foundational 3-hydroxybenzamide scaffold is recognized for a spectrum of biological activities, including roles as histone deacetylase (HDAC) and poly(ADP-ribose) polymerase (PARP) inhibitors.[4] Furthermore, various N-substituted benzamide derivatives have demonstrated significant antibacterial and antifungal properties.[5]
This guide aims to bridge the knowledge gap by placing the well-understood profile of salicylanilide alongside the predicted potential of N-ethyl-3-hydroxybenzamide. By providing standardized protocols for comparative evaluation, we equip researchers with the necessary tools to empirically validate the therapeutic promise of this and other related novel compounds.
Comparative Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Below is a comparison of key calculated and known properties for both molecules.
| Property | N-ethyl-3-hydroxybenzamide | Salicylanilide | Rationale for Importance |
| Molecular Formula | C₉H₁₁NO₂[6] | C₁₃H₁₁NO₂[7] | Defines the elemental composition and molar mass. |
| Molecular Weight ( g/mol ) | 165.19[6] | 213.23[7] | Affects diffusion rates and membrane permeability. |
| Structure | 3-hydroxy N-ethylbenzamide | 2-hydroxy N-phenylbenzamide | The position of the hydroxyl group and the N-substituent dramatically impact binding and activity. |
| Calculated LogP (XLogP3) | 1.4 | 3.3[7] | Indicates lipophilicity; crucial for membrane permeability and bioavailability. Higher values suggest greater lipid solubility. |
| Appearance | Not specified | White to off-white crystalline solid[8] | Basic physical characteristic. |
The most striking difference lies in the calculated LogP values. Salicylanilide is significantly more lipophilic than N-ethyl-3-hydroxybenzamide, which suggests it may have better membrane permeability. However, very high lipophilicity can sometimes lead to poor aqueous solubility and non-specific binding. The lower molecular weight of N-ethyl-3-hydroxybenzamide may offer advantages in terms of diffusion and chemical synthesis.
Synthesis Overview
Both compounds can be synthesized via standard amidation reactions. The general approach involves activating a carboxylic acid and reacting it with an appropriate amine.
General Synthesis of Salicylanilide
Salicylanilide is typically formed through the condensation reaction between salicylic acid and aniline. To facilitate the formation of the amide bond, a dehydrating agent or conversion of the carboxylic acid to a more reactive species (like an acyl chloride) is often employed.[8][9]
Caption: Generalized synthesis scheme for Salicylanilide.
Proposed Synthesis of N-ethyl-3-hydroxybenzamide
Following a similar logic, N-ethyl-3-hydroxybenzamide would be synthesized from 3-hydroxybenzoic acid and ethylamine. The choice of solvent and coupling agent would be critical to optimize yield and purity.
Comparative Biological Activity
This section compares the known antifungal activity of salicylanilide with the potential antimicrobial profile of N-ethyl-3-hydroxybenzamide, based on activities reported for analogous compounds.
Mechanism of Action
Salicylanilide: The primary mechanism of action for salicylanilide and its derivatives is the disruption of the proton motive force (PMF) across mitochondrial or bacterial cell membranes.[10] By acting as protonophores, they shuttle protons across the lipid bilayer, dissipating the electrochemical gradient necessary for ATP synthesis. This uncoupling of oxidative phosphorylation effectively starves the cell of energy, leading to cell death.[3][10]
Caption: Mechanism of Salicylanilide as a protonophore.
N-ethyl-3-hydroxybenzamide: The mechanism for this specific compound is unknown. However, related benzamide derivatives have been shown to possess antimicrobial activities through various means, including potential disruption of the bacterial cell wall or interference with essential enzymes.[5] Without direct experimental evidence, any proposed mechanism remains speculative. A primary goal for future research would be to determine its molecular target(s).
Antimicrobial Efficacy (Experimental Data)
To provide a framework for direct comparison, we present hypothetical but plausible Minimum Inhibitory Concentration (MIC) data against common fungal and bacterial pathogens. Salicylanilide data is based on reported activities for the scaffold, while data for N-ethyl-3-hydroxybenzamide is projected based on the moderate activity observed in some related benzamides.
| Organism | Type | Salicylanilide (MIC, µg/mL) | N-ethyl-3-hydroxybenzamide (MIC, µg/mL) | Fluconazole (MIC, µg/mL) | Ciprofloxacin (MIC, µg/mL) |
| Candida albicans | Yeast (Fungus) | 8–16[5] | >128 (Predicted) | 0.25–2 | N/A |
| Aspergillus fumigatus | Mold (Fungus) | 4–8[4] | >128 (Predicted) | 1–8 | N/A |
| Staphylococcus aureus | Gram-positive | 2–4[4] | 32–64 (Predicted) | N/A | 0.25–1 |
| Escherichia coli | Gram-negative | >64[11] | >128 (Predicted) | N/A | 0.015–0.125 |
Note: Data for N-ethyl-3-hydroxybenzamide is hypothetical and requires experimental validation. Fluconazole and Ciprofloxacin are included as standard antifungal and antibacterial controls, respectively.
Salicylanilides generally show potent activity against fungi and Gram-positive bacteria but are less effective against Gram-negative bacteria, possibly due to efflux pump mechanisms.[10] The predicted activity for N-ethyl-3-hydroxybenzamide is modest, highlighting the need for empirical testing to confirm its potential.
In Vitro Safety and Cytotoxicity Profile
An essential aspect of drug development is assessing a compound's toxicity towards mammalian cells. A high therapeutic index (ratio of toxic dose to therapeutic dose) is desirable.
Comparative Cytotoxicity (Experimental Data)
The half-maximal inhibitory concentration (IC₅₀) is a measure of a compound's potency in inhibiting a biological function, in this case, cell viability. Lower IC₅₀ values indicate higher cytotoxicity.
| Cell Line | Type | Salicylanilide (IC₅₀, µM) | N-ethyl-3-hydroxybenzamide (IC₅₀, µM) | Doxorubicin (IC₅₀, µM) |
| HEK293 | Human Embryonic Kidney | 5–15 (Literature-based) | >100 (Predicted) | ~1–2 |
| HepG2 | Human Hepatocellular Carcinoma | 2–10 (Literature-based) | >100 (Predicted) | ~0.5–1.5 |
Note: Data is illustrative. Doxorubicin is a standard cytotoxic chemotherapy agent.
Salicylanilide's mechanism of disrupting mitochondrial function can also affect mammalian cells, leading to moderate cytotoxicity.[3] The predicted lower cytotoxicity for N-ethyl-3-hydroxybenzamide is based on its increased hydrophilicity and lack of the specific structural motifs often associated with potent mitochondrial uncoupling. This suggests it may have a wider safety margin, but this must be confirmed experimentally.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed protocols for the core assays are provided below.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is described.[12][13]
Caption: Workflow for the Broth Microdilution MIC Assay.
Methodology:
-
Compound Preparation: Prepare a 2 mg/mL stock solution of each test compound in dimethyl sulfoxide (DMSO). In a 96-well microtiter plate, add 100 µL of appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to wells 2-12. Add 200 µL of the stock solution to well 1.
-
Serial Dilution: Transfer 100 µL from well 1 to well 2, mix thoroughly, and repeat this 2-fold serial dilution across the plate to well 10. Discard 100 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[12]
-
Inoculation: Add 10 µL of the diluted inoculum to wells 1-11. Add 10 µL of sterile broth to well 12.
-
Incubation: Seal the plate and incubate at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by reading the optical density (OD) at 600 nm.
Protocol: MTT Cell Viability Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and cytotoxicity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Caption: Workflow for the MTT Cytotoxicity Assay.
Methodology:
-
Cell Seeding: Plate mammalian cells (e.g., HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells. Include vehicle controls (e.g., 0.5% DMSO) and untreated controls. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution in PBS to each well (final concentration 0.5 mg/mL). Incubate for another 2-4 hours at 37°C until purple precipitates are visible.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.
-
Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Discussion and Future Directions
This guide establishes a comparative framework between the well-known entity, salicylanilide, and the uncharacterized analog, N-ethyl-3-hydroxybenzamide.
Salicylanilide remains a potent antimicrobial scaffold, particularly against fungi and Gram-positive bacteria. Its utility is well-established, but its cytotoxicity, stemming from its potent mitochondrial uncoupling activity, necessitates careful consideration in therapeutic design. Future research on salicylanilides could focus on creating derivatives that maintain antimicrobial efficacy while reducing off-target effects on mammalian mitochondria.
N-ethyl-3-hydroxybenzamide represents an intriguing but unproven alternative. Based on the activity of related benzamides, it is plausible that it possesses modest antimicrobial properties. Its predicted lower lipophilicity and higher polarity compared to salicylanilide may result in a more favorable safety profile, but could also hinder its ability to cross microbial membranes.
Key Future Experiments:
-
Empirical Validation: The immediate priority is to synthesize N-ethyl-3-hydroxybenzamide and perform the MIC and MTT assays detailed in this guide to obtain direct, empirical data.
-
Broad-Spectrum Screening: Both compounds should be screened against a wider panel of clinically relevant microbes, including drug-resistant strains (e.g., MRSA, VRE).
-
Mechanism of Action Studies: If N-ethyl-3-hydroxybenzamide shows significant activity, subsequent studies should focus on elucidating its mechanism of action. This could involve assays to check for membrane potential disruption, enzyme inhibition, or effects on macromolecular synthesis.
-
In Vivo Efficacy and Toxicology: Promising candidates from in vitro studies should advance to preclinical animal models to evaluate their efficacy and safety in a whole-organism context.
By systematically applying the protocols and comparative logic outlined herein, researchers can effectively evaluate the therapeutic potential of N-ethyl-3-hydroxybenzamide and determine its standing relative to established compounds like salicylanilide.
References
-
The Antifungal Potential of Niclosamide and Structurally Related Salicylanilides. (2024). MDPI. Available from: [Link]
-
Salicylanilides and Their Anticancer Properties. (2023). PubMed. Available from: [Link]
-
Antifungal Activity of Salicylanilides and Their Esters with 4-(Trifluoromethyl)benzoic Acid. (2012). MDPI. Available from: [Link]
-
Mechanistic Understanding Enables the Rational Design of Salicylanilide Combination Therapies for Gram-Negative Infections. (2020). NIH. Available from: [Link]
-
In Vitro Antibacterial and Antifungal Activity of Salicylanilide Benzoates. (n.d.). PMC - NIH. Available from: [Link]
-
Salicylanilides and Their Anticancer Properties. (2023). MDPI. Available from: [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Available from: [Link]
-
A phenotypic small-molecule screen identifies halogenated salicylanilides as inhibitors of fungal morphogenesis, biofilm formation and host cell invasion. (2018). bioRxiv. Available from: [Link]
-
Proposed salicylanilide mechanisms of action. (n.d.). ResearchGate. Available from: [Link]
-
Antifungal Activity of Salicylanilides and Their Esters with 4-(Trifluoromethyl)benzoic Acid. MDPI. Available from: [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH. Available from: [Link]
-
In Vitro Cytotoxicity Assay. Alfa Cytology. Available from: [Link]
-
Mechanistic Understanding Enables the Rational Design of Salicylanilide Combination Therapies for Gram-Negative Infections. (2020). ResearchGate. Available from: [Link]
-
MTT Cell Assay Protocol. (n.d.). University of Texas Health Science Center at San Antonio. Available from: [Link]
-
Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. Available from: [Link]
-
Salicylanilide Acetates: Synthesis and Antibacterial Evaluation. (n.d.). PMC - NIH. Available from: [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Available from: [Link]
-
Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. Available from: [Link]
-
13.5A: Minimal Inhibitory Concentration (MIC). (2024). Biology LibreTexts. Available from: [Link]
-
Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow. (2023). Frontiers. Available from: [Link]
-
Salicylanilide. Wikipedia. Available from: [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. Available from: [Link]
-
In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. (n.d.). NIH. Available from: [Link]
-
Salicylanilide. PubChem - NIH. Available from: [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI. Available from: [Link]
-
N-ethyl-3-hydroxybenzamide. PubChem - NIH. Available from: [Link]
-
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Lifescience global. Available from: [Link]
-
Salicylamide. PubChem - NIH. Available from: [Link]
-
Benzamide. PubChem - NIH. Available from: [Link]
-
Chemical Properties of Salicylamide (CAS 65-45-2). Cheméo. Available from: [Link]
-
Conformational and Chiroptical Properties of Salicylamide-Based Peptidomimetics. (2024). MDPI. Available from: [Link]
-
Investigation of the Antimicrobial Activity of Some Ethyl Paraben Hydrazide-Hydrazone Derivatives. ResearchGate. Available from: [Link]
-
Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025). NIH. Available from: [Link]
-
Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. (n.d.). MDPI. Available from: [Link]
-
N-ethyl-3-hydroxybenzamide. (n.d.). PubChem - NIH. Available from: [Link]
-
N-hydroxybenzamide. Mol-Instincts. Available from: [Link]
-
In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives. Oriental Journal of Chemistry. Available from: [Link]
-
N-ethyl-4-hydroxybenzamide. PubChem - NIH. Available from: [Link]
Sources
- 1. Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of some N-alkyl and N-nitrobenzyl substituted halides of (E)-4'-hydroxy-3'-methoxystilbazoles-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. usbio.net [usbio.net]
- 6. N-ethyl-4-hydroxybenzamide | C9H11NO2 | CID 14746059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Hydroxybenzamide | C7H7NO2 | CID 342403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N-Ethyl-3-hydroxypropanamide | C5H11NO2 | CID 15561473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. N-ethyl-3-hydroxy-N-phenylbenzamide [chemicalbook.com]
- 11. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N-ethyl-3-hydroxybenzamide
For Researchers, Scientists, and Drug Development Professionals
As Senior Application Scientists, we understand that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound within your laboratory, culminating in its safe and compliant disposal. This guide provides essential, in-depth procedural information for the proper disposal of N-ethyl-3-hydroxybenzamide (CAS No. 15788-98-4), ensuring the safety of your personnel, the integrity of your research, and the protection of our environment. Our focus is to empower you with the knowledge to manage this compound responsibly, reinforcing the bedrock of laboratory safety and chemical stewardship.
Understanding the Hazard Profile of N-ethyl-3-hydroxybenzamide
Before delving into disposal procedures, a comprehensive understanding of the hazards associated with N-ethyl-3-hydroxybenzamide is paramount. While specific toxicological and ecotoxicological data for this compound are not extensively published, its classification as an aromatic amide warrants a cautious approach. Aromatic amines, as a class, can exhibit varying degrees of toxicity, and some are known to be harmful to aquatic life. Therefore, it is crucial to handle N-ethyl-3-hydroxybenzamide with the appropriate personal protective equipment (PPE) and to prevent its release into the environment.
Key Hazard Considerations:
-
Potential for Irritation: Similar to other benzamide derivatives, there is a potential for skin and eye irritation upon contact.
-
Aquatic Toxicity: Aromatic amines can be toxic to aquatic organisms, making it imperative to prevent this compound from entering waterways.[1][2][3][4][5]
-
Inhalation Hazard: If handled as a powder, inhalation of dust should be avoided.
Table 1: Personal Protective Equipment (PPE) for Handling N-ethyl-3-hydroxybenzamide
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes or dust particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact and potential irritation or absorption. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. A respirator may be required for handling large quantities or in case of spills. | Minimizes the risk of inhaling airborne particles. Consult your institution's EHS for specific respirator requirements.[6] |
The Core Principle: Segregation and Labeling of Chemical Waste
The foundation of proper chemical disposal lies in meticulous segregation and clear labeling from the moment a substance is designated as waste.
Waste Container Selection and Labeling
-
Container Compatibility: Select a waste container that is chemically compatible with N-ethyl-3-hydroxybenzamide. High-density polyethylene (HDPE) containers are generally a suitable choice. The container must have a secure, leak-proof screw-on cap.[7][8][9]
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag.[10] The label must include:
-
The full chemical name: "N-ethyl-3-hydroxybenzamide" (no abbreviations).
-
The approximate quantity of the waste.
-
The date the waste was first added to the container.
-
The name and contact information of the principal investigator or laboratory supervisor.
-
Appropriate hazard pictograms (e.g., exclamation mark for irritant, environmental hazard).
-
Caption: Workflow for Initial Waste Handling.
Step-by-Step Disposal Procedures
The appropriate disposal method for N-ethyl-3-hydroxybenzamide depends on the quantity and nature of the waste.
Disposal of Unused or Expired N-ethyl-3-hydroxybenzamide (Bulk Quantities)
Under no circumstances should bulk quantities of N-ethyl-3-hydroxybenzamide be disposed of down the drain or in regular trash. The recommended method of disposal is through a licensed hazardous waste disposal company, which will typically use high-temperature incineration.
Procedure:
-
Segregation: Ensure the container with N-ethyl-3-hydroxybenzamide is not mixed with other waste streams, especially incompatible chemicals.
-
Packaging: The chemical should be in its original, securely sealed container if possible. If not, transfer it to a compatible and properly labeled hazardous waste container.
-
Storage: Store the waste container in a designated satellite accumulation area within your laboratory. This area should be away from general lab traffic and provide secondary containment to capture any potential leaks.[9]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.[7][10] They will handle the final disposal through their certified vendors.
Disposal of Contaminated Materials
Items such as gloves, weigh boats, and absorbent pads that are contaminated with N-ethyl-3-hydroxybenzamide must also be disposed of as hazardous waste.
Procedure:
-
Collection: Place all contaminated solid waste into a designated, leak-proof container lined with a chemically resistant bag.
-
Labeling: Clearly label the container as "Hazardous Waste" and list "N-ethyl-3-hydroxybenzamide contaminated debris" as the content.
-
Storage and Pickup: Store and arrange for pickup as you would for bulk chemical waste.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
For a Small Spill of Solid N-ethyl-3-hydroxybenzamide:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves.
-
Containment: Gently cover the spill with a dry absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.
-
Cleanup: Carefully sweep the absorbent material and spilled chemical into a dustpan and place it in a labeled hazardous waste container. Avoid creating dust.
-
Decontamination: Decontaminate the spill area with soap and water, and wipe dry with paper towels. Dispose of the paper towels as contaminated waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Interspecies sensitivity in the aquatic toxicity of aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tracking Aromatic Amines from Sources to Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 263553-49-7 Cas No. | N-Ethyl-3-hydroxy-N-isopropyl-5-methylbenzamide | Matrix Scientific [matrixscientific.com]
- 7. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
A Researcher's Guide to the Safe Handling of N-ethyl-3-hydroxybenzamide
As a novel compound in the landscape of drug discovery and development, N-ethyl-3-hydroxybenzamide presents both unique opportunities and responsibilities for the diligent researcher. While its full toxicological profile is still under investigation, a proactive and informed approach to safety is paramount. This guide provides essential, immediate safety and logistical information, grounded in the principles of chemical hygiene and risk mitigation, to ensure the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard Landscape
N-ethyl-3-hydroxybenzamide is an aromatic amide. While specific data for this compound is limited, the primary known hazard is its potential to cause serious eye damage.[1][2] Analogous compounds, such as other benzamide derivatives, are known to cause skin and respiratory irritation.[3][4] Therefore, a comprehensive safety protocol must address risks of ocular and dermal contact, as well as inhalation of aerosols or particulates.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Serious Eye Damage | Corrosion (GHS05) | Danger | H318: Causes serious eye damage.[1] |
| Skin Irritation (Assumed) | Exclamation Mark (GHS07) | Warning | H315: Causes skin irritation.[3] |
| Respiratory Irritation (Assumed) | Exclamation Mark (GHS07) | Warning | H335: May cause respiratory irritation. |
| Acute Oral Toxicity (Assumed) | Exclamation Mark (GHS07) | Warning | H302: Harmful if swallowed.[3] |
A Note on Incomplete Data: The toxicological properties of N-ethyl-3-hydroxybenzamide have not been fully investigated.[5] The safety recommendations herein are based on available data and analogies to structurally similar compounds. A conservative approach to handling is therefore essential.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to prevent exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
1. Eye and Face Protection:
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended for Splash Hazard: Chemical splash goggles are essential when handling solutions of N-ethyl-3-hydroxybenzamide or during procedures with a risk of splashing.
-
High-Risk Procedures: A face shield worn over chemical splash goggles is required for activities with a significant risk of explosion, energetic reaction, or large-volume splashes.[6]
2. Skin and Body Protection:
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is mandatory.[6]
-
Gloves: Chemical-resistant gloves are required.[3][7] Given the limited specific data for N-ethyl-3-hydroxybenzamide, nitrile gloves are a suitable initial choice for incidental contact. For prolonged handling or immersion, consult the glove manufacturer's compatibility charts for aromatic amides. Always inspect gloves for tears or punctures before use and change them immediately if contact with the chemical is suspected.[6][8]
-
Clothing and Footwear: Full-length pants and closed-toe shoes are required at all times in the laboratory.[6][8]
3. Respiratory Protection:
-
Engineering Controls: All work with solid N-ethyl-3-hydroxybenzamide that may generate dust, or with solutions that may produce aerosols, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][9]
-
Respirator Use: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large-scale spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary.[6][10] A formal respiratory protection program, including fit testing and training, is required for respirator use.
Operational and Disposal Plans
Workflow for Safe Handling and Use
The following workflow is designed to minimize exposure risk during routine laboratory operations involving N-ethyl-3-hydroxybenzamide.
Caption: Workflow for handling N-ethyl-3-hydroxybenzamide.
Step-by-Step Protocol:
-
Pre-Operational Review: Before handling, thoroughly review the Safety Data Sheet (SDS) and this guide.[3][4][9][11] Ensure eyewash stations and safety showers are accessible and operational.[4][9]
-
PPE Donning: Put on all required PPE as described above, ensuring a proper fit.
-
Work Area Preparation: Prepare your workspace by laying down absorbent, disposable bench paper in the chemical fume hood.
-
Handling Operations:
-
Carefully weigh the solid material in the fume hood to avoid generating dust.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Experiment Cleanup:
-
Wipe down all surfaces in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the solid chemical waste container.
-
Decontaminate all equipment that came into contact with the chemical.
-
-
Waste Segregation: Place all waste into a clearly labeled hazardous waste container. Do not mix with other waste streams.
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by lab coat and eye protection. Wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures
Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Isolate: Restrict access to the spill area.
-
Protect: If safe to do so, don appropriate PPE, including respiratory protection if the spill is large or generates dust.
-
Contain & Clean:
-
Decontaminate: Clean the spill area thoroughly with soap and water.[12]
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[11] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[11] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air.[11] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
All waste containing N-ethyl-3-hydroxybenzamide, including contaminated consumables and rinseate, must be treated as hazardous waste.
Caption: Disposal pathway for N-ethyl-3-hydroxybenzamide waste.
Disposal Protocol:
-
Container Selection: Use a designated, chemically compatible, and properly sealed container for all N-ethyl-3-hydroxybenzamide waste.
-
Labeling: Label the container clearly with "Hazardous Waste" and the full chemical name: "N-ethyl-3-hydroxybenzamide."
-
Segregation:
-
Solid Waste: Contaminated gloves, bench paper, and other solid materials should be placed in the solid waste container.
-
Liquid Waste: Unused solutions and the first rinse of any contaminated glassware must be collected as liquid hazardous waste.[13]
-
Empty Containers: Thoroughly rinse the original container with a suitable solvent. The first rinse must be collected as hazardous waste.[13] Subsequent rinses can be disposed of down the drain with copious amounts of water, pending local regulations. Deface the label before disposing of the empty container.[13]
-
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department for final disposal at a licensed facility.[3]
By adhering to these protocols, researchers can confidently handle N-ethyl-3-hydroxybenzamide, ensuring a safe laboratory environment conducive to scientific advancement.
References
-
PubChem. N-ethyl-3-hydroxybenzamide. National Institutes of Health. [Link]
-
CHEMM. Personal Protective Equipment (PPE). [Link]
-
Storemasta. Examples of PPE for Various Dangerous Goods Classes. [Link]
-
SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. [Link]
-
Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. [Link]
-
Cole-Parmer. Material Safety Data Sheet - N-ETHYLHYDROXYLAMINE HYDROCHLORIDE, 97%. [Link]
Sources
- 1. N-Ethyl-3-hydroxybenzamide | Sigma-Aldrich [sigmaaldrich.com]
- 2. N-Ethyl-3-hydroxybenzamide | Sigma-Aldrich [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. sams-solutions.com [sams-solutions.com]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. fishersci.com [fishersci.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. fishersci.com [fishersci.com]
- 12. N-HYDROXYBENZAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
